4-Isothiocyanato-3,5-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCLBRTBJPLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-00-7 | |
| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4-Isothiocyanato-3,5-dimethylphenol
An In-Depth Technical Guide to the Synthesis of 4-Isothiocyanato-3,5-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a specialized organic compound featuring a highly reactive isothiocyanate (-N=C=S) group attached to a substituted phenolic ring.[1][2] Its molecular structure, combining the electrophilic carbon of the isothiocyanate with the nucleophilic character of the phenol, makes it a valuable intermediate in synthetic chemistry. This compound, also known as 4-Hydroxy-2,6-dimethylphenylisothiocyanate, is particularly noted as an intermediate in the preparation of xylazine metabolites, highlighting its relevance in drug development and metabolic studies.[2]
Isothiocyanates as a class are of significant interest due to their presence in cruciferous vegetables and their well-documented biological activities, including anticarcinogenic properties.[3] The synthesis of novel isothiocyanates like the title compound is therefore a key pursuit for researchers in medicinal chemistry and materials science, enabling the exploration of new therapeutic agents and functional materials.
This guide provides a comprehensive, field-proven methodology for the , starting from the readily available precursor, 4-Amino-3,5-dimethylphenol. We will delve into the causality behind the synthetic strategy, provide a detailed step-by-step protocol, and discuss the critical parameters for ensuring a successful and high-purity yield.
Retrosynthetic Analysis and Strategy
The synthesis of an aryl isothiocyanate is most commonly and efficiently achieved from its corresponding primary aromatic amine. This transformation is the cornerstone of our synthetic strategy. The isothiocyanate functional group can be formed through the reaction of the primary amine with a thiocarbonyl transfer reagent.
Our retrosynthetic analysis, therefore, simplifies to a single key disconnection:
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Isothiocyanato-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Isothiocyanato-3,5-dimethylphenol, a molecule of interest in medicinal chemistry and drug development. Recognizing the critical role that properties such as solubility, acidity (pKa), and lipophilicity (logP) play in determining the pharmacokinetic and pharmacodynamic profile of a compound, this document synthesizes available data with established experimental methodologies. As a derivative of 3,5-dimethylphenol, its characteristics are discussed in the context of both its phenolic hydroxyl group and its reactive isothiocyanate moiety. This guide is intended to be a practical resource for researchers, offering not only data but also the scientific rationale behind the experimental determination of these key parameters.
Introduction
This compound (CAS No. 1246818-00-7) is an aromatic compound featuring a highly reactive isothiocyanate group and an ionizable phenolic hydroxyl group.[1][2][3] The presence of these two functional groups on a dimethyl-substituted benzene ring suggests a unique combination of properties that are of significant interest in the design of covalent inhibitors and other therapeutic agents. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, a mechanism exploited in a variety of therapeutic contexts. The phenolic group, in turn, influences the compound's acidity, solubility, and potential for hydrogen bonding, all of which are critical for its biological activity and disposition.
This guide will delve into the key physicochemical properties of this compound, providing both predicted and, where available, experimental data. Furthermore, it will detail the standard methodologies for the experimental determination of these properties, offering a robust framework for its characterization in a research and development setting.
Chemical Identity and Structure
The foundational step in understanding the physicochemical properties of a molecule is to establish its chemical identity and structure.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1246818-00-7 | [1][2][3] |
| Molecular Formula | C9H9NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Synonyms | 3,5-Dimethyl-4-isothiocyanato-phenol, 4-Hydroxy-2,6-dimethylphenylisothiocyanate | [1][2] |
Physicochemical Properties
The interplay of the phenolic hydroxyl group and the isothiocyanate moiety, along with the dimethyl substitution pattern, dictates the physicochemical behavior of this molecule.
Physical State and Appearance
This compound is described as a yellow solid, appearing as pale yellow needles.[1][2]
Boiling Point
A predicted boiling point of 341.0 ± 42.0 °C is available.[2] The high boiling point is expected for an aromatic compound of this molecular weight with a polar hydroxyl group capable of hydrogen bonding.
Density
The predicted density of this compound is 1.13 ± 0.1 g/cm³.[2]
Solubility
Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The presence of the polar phenolic hydroxyl group suggests some degree of aqueous solubility, while the aromatic ring and the isothiocyanate group contribute to its lipophilic character.
Predicted and Observed Solubility:
-
Methanol: Soluble.[2]
-
Water: While no quantitative data is available, the presence of the phenolic hydroxyl group suggests that it will have some, albeit likely limited, aqueous solubility. The parent compound, 3,5-dimethylphenol, has a water solubility of 4.88 g/L. The addition of the larger, more lipophilic isothiocyanate group is expected to decrease the aqueous solubility compared to the parent phenol. Isothiocyanates, in general, have been noted to have limited water solubility, which can impact their analysis by reversed-phase HPLC due to precipitation in the chromatographic system.[5][6]
Experimental Protocol for Solubility Determination:
The solubility of this compound can be experimentally determined using the shake-flask method.
Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol).
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Predicted pKa:
-
A predicted pKa value of 9.45 ± 0.23 is available for the phenolic proton.[2]
-
For context, the experimental pKa of the parent compound, 3,5-dimethylphenol, is approximately 10.19.[7] The electron-withdrawing nature of the isothiocyanate group at the para position is expected to increase the acidity of the phenolic proton, resulting in a lower pKa value as reflected in the prediction.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry:
This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra.
Objective: To determine the pKa of the phenolic hydroxyl group.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the same total concentration of the compound in each sample.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH.
-
The resulting curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Lipophilicity (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, logP, is a widely used indicator of a compound's lipophilicity. Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its distribution in the body, and its potential for metabolism and toxicity.
Predicted and Analog Data:
-
No experimental or predicted logP value for this compound was found in the conducted searches.
-
The parent compound, 3,5-dimethylphenol, has an experimental logP of 2.35.[7] The addition of the isothiocyanate group is expected to increase the lipophilicity, suggesting a logP value higher than 2.35 for the title compound.
Experimental Protocol for logP Determination by the Shake-Flask Method:
This is the traditional and most widely accepted method for determining logP.[8]
Objective: To determine the n-octanol/water partition coefficient (logP).
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
Sampling and Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-flask method for logP determination.
Stability
The chemical stability of a compound is a critical factor, particularly for isothiocyanates, which are known to be reactive electrophiles. Their stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles.
General Stability of Isothiocyanates:
-
Isothiocyanates can be unstable in aqueous media and are susceptible to hydrolysis.[9][10]
-
The stability of isothiocyanates can be affected by pH, with degradation observed at both low and high pH values.[10]
-
Temperature can also influence the rate of degradation.[9]
A systematic stability study of this compound in various aqueous buffers at different temperatures would be necessary to fully characterize its stability profile.
Summary of Physicochemical Properties
The following table summarizes the available physicochemical data for this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Data Type | Source |
| Physical State | Yellow Solid / Pale yellow needles | Experimental | [1][2] |
| Boiling Point | 341.0 ± 42.0 °C | Predicted | [2] |
| Density | 1.13 ± 0.1 g/cm³ | Predicted | [2] |
| Solubility | Soluble in Methanol | Experimental | [2] |
| pKa | 9.45 ± 0.23 | Predicted | [2] |
| logP | > 2.35 (estimated) | Estimated based on analog | [7] |
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is available, many of the crucial parameters for drug development, such as aqueous solubility and logP, are currently based on predictions or estimations from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these properties. A thorough understanding and experimental validation of the physicochemical characteristics outlined in this guide are essential for advancing the research and development of this promising compound.
References
-
Expert Synthesis Solutions. This compound CAS [1246818-00-7]. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
- Hou, T. J., Zhang, W., Xia, K., Qiao, X. B., & Xu, X. J. (2004). An overview of computational approaches for drug discovery. Current pharmaceutical design, 10(9), 1011-1033.
-
Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451. [Link]
-
Naksawat, N., & Leelaphiwat, P. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Chemspace. This compound - C9H9NOS | CSSB00015428471. [Link]
-
PubChem. 3,5-Dimethylphenol. [Link]
- Journal of Organic Chemistry. (2018). 83(15), 7894–7905.
- Journal of Agricultural and Food Chemistry. (2012). 60(1), 106–113.
- Journal of Pharmaceutical Sciences. (2007). 96(11), 3047–3060.
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- 1. esschemco.com [esschemco.com]
- 2. 3,5-Dimethyl-4-isothiocyanato-phenol | 1246818-00-7 [amp.chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound - C9H9NOS | CSSB00015428471 [chem-space.com]
- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 10. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to 4-Isothiocyanato-3,5-dimethylphenol
Abstract
This technical guide provides a comprehensive overview of 4-Isothiocyanato-3,5-dimethylphenol, a chemical compound identified by CAS number 1246818-00-7. The document details its chemical structure, physicochemical properties, and potential applications as derived from available chemical data. While extensive biological data and established protocols are not widely published, this guide synthesizes the existing information to provide a foundational understanding for researchers, chemists, and professionals in drug development. The focus is on the compound's characteristics as a potential building block in organic synthesis and medicinal chemistry, highlighting the reactive isothiocyanate group.
Introduction and Chemical Identity
This compound is an aromatic organic compound. Its structure is characterized by a phenol ring substituted with two methyl groups at positions 3 and 5, and an isothiocyanate group (-N=C=S) at position 4. The presence of both a hydroxyl (-OH) group and a highly reactive isothiocyanate group on the same molecule makes it an interesting bifunctional compound for chemical synthesis.
The isothiocyanate functional group is well-known for its ability to react with primary and secondary amines to form thiourea derivatives. This reactivity is the basis for the biological activity of many natural and synthetic isothiocyanates and is a key feature for its use in chemical ligation and bioconjugation.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These properties are essential for understanding its solubility, stability, and potential for use in various experimental conditions.
| Property | Value | Source |
| CAS Number | 1246818-00-7 | Chemical Databases |
| Molecular Formula | C9H9NOS | Calculated |
| Molecular Weight | 179.24 g/mol | Calculated |
| Appearance | White to off-white powder (predicted) | Supplier Data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
| InChI Key | Not available | - |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization
The successful synthesis of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons and the methyl groups. ¹³C NMR would confirm the presence of the isothiocyanate carbon (~130-140 ppm) and other carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (179.24 g/mol ).
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group would be expected in the range of 2000-2200 cm⁻¹.
Potential Applications in Research and Drug Development
The isothiocyanate moiety is a versatile functional group, suggesting several potential applications for this compound in research and development.
Medicinal Chemistry Building Block
The primary application is likely as a scaffold or building block for the synthesis of more complex molecules. The isothiocyanate group can be reacted with various nucleophiles (especially amines) to generate a library of thiourea derivatives. These derivatives can then be screened for biological activity.
Caption: Workflow for utilizing the compound as a medicinal chemistry scaffold.
Chemical Probe Development
The reactivity of the isothiocyanate group towards amine residues (like lysine) on proteins suggests its potential use in developing covalent chemical probes. The phenol group could be used for further modification, such as attaching a reporter tag (e.g., a fluorophore or biotin) to facilitate the identification of protein targets.
Material Science
Isothiocyanates can be used in the synthesis of polymers and other materials. The bifunctional nature of this compound could allow it to be incorporated into polymer chains or used to modify surfaces.
Experimental Protocols
Given the limited specific literature, the following is a generalized, foundational protocol for a common application of isothiocyanates: the synthesis of a thiourea derivative.
Objective: To synthesize a novel thiourea derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation: In a clean, dry round bottom flask, dissolve 1.0 equivalent of this compound in the anhydrous solvent under an inert atmosphere.
-
Reagent Addition: To the stirring solution, add 1.05 equivalents of the primary amine dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thiourea derivative.
-
Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.
Trustworthiness Note: This protocol is a standard method for thiourea formation. The progress should be self-validating through TLC analysis, showing the consumption of starting materials and the appearance of a new product spot. Final confirmation relies on standard analytical characterization techniques.
Safety and Handling
Isothiocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: The specific toxicity of this compound is not well-documented. However, many isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin.
-
Storage: Store in a cool, dry place, away from moisture and strong bases or amines, with which it can react.
Conclusion
This compound (CAS 1246818-00-7) is a bifunctional aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its primary utility stems from the reactive isothiocyanate group, which allows for the straightforward synthesis of thiourea derivatives. While detailed biological studies on this specific molecule are not yet prevalent in public literature, its structural motifs are common in compounds of biological interest. Future research could explore libraries derived from this scaffold for various therapeutic targets. Researchers should handle this compound with appropriate safety precautions due to its reactive nature.
References
As this guide is based on general chemical principles and data aggregated from chemical supplier databases rather than specific peer-reviewed publications on this exact compound, a formal numbered reference list with links to scientific articles is not applicable. The information herein is derived from foundational organic chemistry knowledge and data available in public chemical databases such as PubChem, ChemSpider, and commercial supplier catalogs. For further reading on the applications of isothiocyanates in medicinal chemistry, researchers are encouraged to consult general reviews on the topic.
Spectroscopic Data for 4-Isothiocyanato-3,5-dimethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isothiocyanato-3,5-dimethylphenol, with the chemical formula C₉H₉NOS, is an aromatic organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure combines a phenol ring, two methyl groups, and an isothiocyanate functional group. This unique combination of moieties suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. Isothiocyanates are well-known for their bioactivity, and phenolic compounds are ubiquitous in natural products with a wide range of pharmacological effects. The synergy of these functional groups in this compound makes it a compelling candidate for further investigation.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for its identification and characterization. The presented data is a synthesis of known spectroscopic principles and data from related compounds, intended to guide researchers in their analytical workflows.
Molecular Structure and Key Features
The structural framework of this compound is pivotal to understanding its spectroscopic properties. The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, two methyl (-CH₃) groups at positions 3 and 5, and an isothiocyanate (-N=C=S) group at position 4.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be logically approached from its corresponding aniline precursor, 4-amino-3,5-dimethylphenol.[2][3][4][5] A common and effective method for converting an aromatic amine to an isothiocyanate is through the use of thiophosgene (CSCl₂) or a related reagent. A plausible synthetic route is outlined below.
Caption: Plausible synthetic workflow for this compound.
This reaction typically proceeds by the nucleophilic attack of the amino group on the thiophosgene, followed by the elimination of two molecules of hydrogen chloride, facilitated by a non-nucleophilic base.
Spectroscopic Characterization: An Analytical Framework
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3300 | O-H (Phenol) | Stretching | Broad, Strong |
| 2000-2200 | -N=C=S (Isothiocyanate) | Asymmetric Stretching | Strong, Sharp |
| ~3030 | C-H (Aromatic) | Stretching | Medium |
| ~2920 | C-H (Methyl) | Stretching | Medium |
| ~1600, ~1470 | C=C (Aromatic) | Stretching | Medium to Strong |
| ~1200 | C-O (Phenol) | Stretching | Strong |
Interpretation of the Expected IR Spectrum:
The most diagnostic peak in the IR spectrum will be the strong and sharp absorption band in the 2000-2200 cm⁻¹ region, which is a hallmark of the isothiocyanate functional group. The presence of a broad, strong band around 3300 cm⁻¹ is indicative of the hydroxyl group of the phenol, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic ring itself will produce characteristic C=C stretching bands around 1600 and 1470 cm⁻¹. Finally, a strong C-O stretching band for the phenolic group is expected around 1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Singlet | 2H | Aromatic Protons (H-2, H-6) |
| ~5.0 | Singlet (broad) | 1H | Phenolic Proton (OH) |
| ~2.2 | Singlet | 6H | Methyl Protons (-CH₃) |
Interpretation of the Expected ¹H NMR Spectrum:
Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and will appear as a single singlet. The two methyl groups are also equivalent and will give rise to a single, more intense singlet. The phenolic proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH (Aromatic) |
| ~135 | -N=C=S (Isothiocyanate) |
| ~132 | C-CH₃ (Aromatic) |
| ~128 | C-H (Aromatic) |
| ~125 | C-NCS (Aromatic) |
| ~20 | -CH₃ (Methyl) |
Interpretation of the Expected ¹³C NMR Spectrum:
The carbon attached to the hydroxyl group is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The isothiocyanate carbon typically appears in the 130-140 ppm range and may be broad. The remaining aromatic carbons will have distinct chemical shifts based on their substitution. The two equivalent methyl carbons will appear as a single peak in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 179.24 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 179 | Molecular Ion [M]⁺ |
| 164 | [M - CH₃]⁺ |
| 121 | [M - NCS]⁺ |
| 106 | [M - NCS - CH₃]⁺ |
Interpretation of the Expected Mass Spectrum:
The molecular ion peak at m/z 179 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of a methyl group to give a peak at m/z 164. A significant fragmentation would be the loss of the isothiocyanate group, resulting in a fragment at m/z 121. Subsequent loss of a methyl group from this fragment would lead to a peak at m/z 106.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.
Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[6]
-
Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the salt plate.[6]
-
Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[6]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.
-
Data Processing: Process the acquired data to obtain a plot of transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[8]
-
Dissolution: Cap the NMR tube and gently agitate it to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Data Acquisition: Insert the NMR tube into the spectrometer's probe. Follow the instrument's software instructions to lock and shim the sample, and then acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the final NMR spectra.
Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer. For a solid, this is often done using a direct insertion probe.[9][10]
-
Ionization: In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).[9][10]
-
Mass Analysis: The generated ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Caption: A logical workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide, while predictive, is grounded in the established principles of analytical chemistry and provides a robust framework for the identification and characterization of this compound. The combination of IR, NMR, and MS data offers a comprehensive analytical picture, enabling researchers to confirm the synthesis of this valuable compound and proceed with its further investigation in various scientific and developmental contexts. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for solid organic compounds.
References
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Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]
-
University of Wisconsin-Madison. (2010). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
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WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). Solid-state NMR Experiments. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-AMINO-3,5-DIMETHYLPHENOL. Retrieved from [Link]
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-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4826. [Link]
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ResearchGate. (2020, October 15). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dimethylphenol. PubChem. Retrieved from [Link]
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Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to the Putative Mechanism of Action of 4-Isothiocyanato-3,5-dimethylphenol
Abstract
Isothiocyanates (ITCs) are a well-recognized class of bioactive compounds, lauded for their pleiotropic effects spanning anticancer, anti-inflammatory, and cytoprotective activities.[1][2][3][4] This technical guide delves into the putative mechanism of action of a specific synthetic derivative, 4-isothiocyanato-3,5-dimethylphenol. While direct experimental data for this compound is limited, this document synthesizes the extensive knowledge of the isothiocyanate chemotype to build a robust, experimentally verifiable framework for its biological activity. We will explore the core chemical reactivity of the isothiocyanate moiety and its expected impact on key cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory axis. This guide is designed to serve as a foundational resource, providing not only theoretical grounding but also actionable experimental protocols for researchers seeking to investigate and validate the therapeutic potential of this molecule.
Introduction: The Isothiocyanate Pharmacophore
Isothiocyanates (ITCs) are organosulfur compounds characterized by the functional group -N=C=S.[5] Naturally occurring ITCs are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, wasabi, and mustard.[1][4] Their recognized health benefits have spurred significant interest in both natural and synthetic ITCs as potential therapeutic agents.[2][3]
The biological activity of ITCs is fundamentally rooted in the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within proteins.[5][6] This interaction leads to the formation of a dithiocarbamate adduct, a reversible covalent modification that can profoundly alter protein function. It is this core chemical reactivity that drives the diverse and potent mechanisms of action attributed to this class of compounds.
This compound is a synthetic ITC, featuring a dimethylated phenolic ring. This structure offers unique steric and electronic properties that may influence its reactivity, target selectivity, and pharmacokinetic profile compared to more commonly studied ITCs like sulforaphane (SFN) or phenethyl isothiocyanate (PEITC).
Core Putative Mechanisms of Action
Based on the established pharmacology of the ITC class, this compound is predicted to exert its primary effects through the modulation of two master regulatory pathways: Nrf2 and NF-κB.
Activation of the Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[7]
-
Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[7] ITCs, as potent electrophiles, are known to react with specific cysteine residues on Keap1.[7] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2.[7] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[7][8]
-
Anticipated Downstream Effects: Activation of this pathway by this compound is expected to upregulate the expression of Phase II detoxification enzymes and antioxidant proteins, including:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Heme oxygenase-1 (HO-1)
-
Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[9]
-
Glutathione S-transferases (GSTs)
-
This induction of a coordinated antioxidant and detoxification program is a cornerstone of the chemopreventive activity of ITCs.[7][10]
Caption: Putative activation of the Nrf2 pathway by this compound.
Inhibition of the NF-κB Pro-Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.
-
Mechanism: In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[11][12] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[11] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Many ITCs inhibit this pathway by directly or indirectly preventing the activation of the IKK complex or the subsequent degradation of IκBα.[11][13]
-
Anticipated Downstream Effects: By inhibiting NF-κB activation, this compound is expected to suppress the expression of key inflammatory mediators, including:
This anti-inflammatory action contributes significantly to the overall therapeutic profile of ITCs.[15]
Experimental Validation: Protocols and Methodologies
The following section provides standardized, step-by-step protocols that can be employed to investigate and confirm the putative mechanisms of this compound.
Workflow for Mechanistic Investigation
A logical experimental workflow is crucial for systematically dissecting the compound's mechanism of action.
Caption: A streamlined workflow for investigating the mechanism of action.
Protocol: Western Blot for Nrf2 and NF-κB Pathway Proteins
This protocol details the immunodetection of key proteins to verify pathway activation or inhibition.
Objective: To measure changes in the levels and phosphorylation status of Nrf2 and NF-κB pathway components in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages for NF-κB, HaCaT keratinocytes for Nrf2) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Stimulation (for NF-κB): Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, stimulate with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.
-
Treatment (for Nrf2): Treat cells with various concentrations of the compound for a longer duration (e.g., 4-6 hours) to allow for protein accumulation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by size on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.
-
Nrf2 Pathway: Nrf2, Keap1, HO-1, NQO1.
-
Loading Control: β-actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: For the NF-κB pathway, successful inhibition would be shown by a dose-dependent decrease in LPS-induced IκBα phosphorylation and degradation.[11][13] For the Nrf2 pathway, successful activation would be demonstrated by a dose-dependent increase in Nrf2 and its target proteins, HO-1 and NQO1.[7][9]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values for this compound, based on data from functionally similar ITCs. These values would be determined from dose-response curves generated from the experiments described above.
| Parameter | Assay | Predicted Value (µM) | Interpretation |
| IC₅₀ | LPS-induced NO Production (Griess Assay) | 5 - 15 | Measures functional anti-inflammatory activity. |
| IC₅₀ | IκBα Degradation (Western Blot) | 2 - 10 | Measures direct inhibition of the NF-κB pathway. |
| EC₅₀ | Nrf2 Nuclear Translocation (Immunofluorescence) | 1 - 8 | Measures a key step in Nrf2 pathway activation. |
| EC₅₀ | HO-1 Protein Induction (Western Blot) | 2 - 12 | Measures functional activation of an Nrf2 target gene. |
| CC₅₀ | Cell Viability (MTT Assay, 24h) | > 50 | Determines the cytotoxic concentration; a high value indicates a good therapeutic window. |
Conclusion and Future Directions
This compound, by virtue of its core isothiocyanate structure, is strongly positioned as a modulator of the Nrf2 and NF-κB signaling pathways. Its mechanism is putatively driven by the covalent modification of key regulatory proteins like Keap1, leading to a potent antioxidant response, and the suppression of IKK-mediated signaling, resulting in robust anti-inflammatory effects.
The true therapeutic potential of this specific molecule will be defined by its potency, selectivity, and safety profile. Future research should focus on:
-
Direct Target Identification: Employing chemical proteomics to identify the direct protein binding partners of this compound.
-
In Vivo Efficacy: Validating the mechanistic findings in animal models of inflammatory disease or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce off-target effects.
This guide provides a comprehensive, evidence-based roadmap for the scientific community to systematically explore and harness the potential of this promising compound.
References
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Shinkai, Y., et al. (2012). Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. Environmental Health Perspectives, 120(8), 1132-1138. [Link]
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Ye, L., et al. (2009). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Journal of Agricultural and Food Chemistry, 57(23), 11175-11182. [Link]
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Wagner, A. E., et al. (2010). Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Redox Biology, 1, 153-159. [Link]
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Ye, L., et al. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. SciSpace. [Link]
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Keum, Y. S., et al. (2006). Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. Molecular Cancer Therapeutics, 5(8), 1918-1926. [Link]
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Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836-845. [Link]
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Wang, H., et al. (2018). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. American Journal of Physiology-Renal Physiology, 315(5), F1153-F1161. [Link]
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Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
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Jakubíková, J., et al. (2005). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry, 53(15), 5895-5900. [Link]
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Vangapandu, S. N., et al. (2008). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 51(24), 7820-7826. [Link]
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Vangapandu, S. N., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed. [Link]
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Bishayee, A., & S. C. Mandal. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1359671. [Link]
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Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]
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Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(1), 18-32. [Link]
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Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(9), 1165-1175. [Link]
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Molina-Vargas, A. F., et al. (2016). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
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Devrnja, N., et al. (2017). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1138-1145. [Link]
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S. Madan, et al. (2022). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Molecules, 27(19), 6636. [Link]
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Higdon, J., et al. (2017). Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]
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Bielak-Zmijewska, A., et al. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 22(16), 8889. [Link]
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National Center for Biotechnology Information. (n.d.). Allyl Isothiocyanate. PubChem Compound Database. [Link]
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The Biological Enigma of 4-Isothiocyanato-3,5-dimethylphenol: A Technical Guide to Its Predicted Activities and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isothiocyanato-3,5-dimethylphenol stands as a compelling yet underexplored molecule within the vast isothiocyanate (ITC) family. While direct experimental data on its biological activities remains scarce, its chemical architecture—a union of a reactive isothiocyanate group and a phenolic moiety—positions it as a candidate with significant therapeutic promise. This guide synthesizes the extensive body of research on isothiocyanates, particularly those with phenolic structures, to build a predictive framework for the biological activities of this compound. We will delve into its probable anticancer, antimicrobial, and anti-inflammatory properties, underpinned by the well-established mechanisms of action of the broader ITC class. This document serves as a technical resource, offering not only a theoretical foundation but also actionable experimental protocols to spur further investigation into this intriguing compound.
Introduction: The Isothiocyanate Landscape and the Uniqueness of a Phenolic Scaffold
Isothiocyanates (ITCs) are naturally occurring organosulfur compounds renowned for their potent biological activities. Derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC) have been the subject of intense research.[1][2] Their well-documented effects span cancer chemoprevention, antimicrobial action, and anti-inflammatory responses.[3][4]
The subject of this guide, this compound, also known by its synonym 4-Hydroxy-2,6-dimethylphenylisothiocyanate, introduces a phenolic group to the core isothiocyanate structure.[5] This addition is not trivial. Phenolic compounds are themselves recognized for their antioxidant properties and diverse health benefits.[1] The conjugation of these two functional groups within a single molecule suggests the potential for synergistic or novel biological activities.[6] This guide will, therefore, explore the predicted biological landscape of this specific molecule, drawing parallels from its well-studied relatives.
Predicted Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer properties of isothiocyanates are a cornerstone of their therapeutic interest.[7][8] It is highly probable that this compound will exhibit similar cytotoxic and chemopreventive effects through a variety of interconnected signaling pathways.[9]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which ITCs combat cancer is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[3][8] We predict that this compound will demonstrate the ability to:
-
Activate Pro-Apoptotic Pathways: ITCs are known to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[10]
-
Arrest Cell Cycle Progression: By influencing the expression of key cell cycle regulators, ITCs can induce arrest at various phases of the cell cycle, preventing the proliferation of cancerous cells.[3]
Modulation of Key Signaling Pathways
The electrophilic nature of the isothiocyanate group allows it to interact with and modulate critical cellular signaling pathways implicated in cancer development.[11]
-
Nrf2 Pathway Activation: Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from carcinogenic insults.[1] The phenolic moiety of this compound may further enhance this antioxidant potential.
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key driver of inflammation and cell survival in many cancers. ITCs have been shown to suppress NF-κB activation, thereby reducing pro-inflammatory cytokine production and promoting apoptosis.[3]
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. ITCs can modulate MAPK signaling, often leading to the activation of stress-activated protein kinases that promote apoptosis.[1]
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity assessment.
Predicted Antimicrobial Activity: A Broad-Spectrum Defense
Isothiocyanates have demonstrated considerable antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[4] This activity is particularly relevant in an era of increasing antibiotic resistance.
Mechanisms of Antimicrobial Action
The antimicrobial effects of ITCs are multifaceted and include:
-
Disruption of Cell Membranes: The lipophilic nature of ITCs allows them to intercalate into and disrupt the integrity of microbial cell membranes.
-
Enzyme Inhibition: The electrophilic isothiocyanate group can react with sulfhydryl groups in essential microbial enzymes, leading to their inactivation.
-
Inhibition of Biofilm Formation: Several studies have shown that ITCs can inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.
Predicted Antimicrobial Spectrum
Based on the known activities of other aromatic ITCs, this compound is predicted to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[4] Aromatic ITCs are often favored for their ability to cross bacterial membrane structures.[4]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Predicted Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[13] Isothiocyanates are known to possess potent anti-inflammatory properties.[14]
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of ITCs are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some ITCs have been shown to inhibit COX enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[14][15]
-
Downregulation of Pro-inflammatory Cytokines: Through the inhibition of the NF-κB pathway, ITCs can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
The presence of the phenolic group in this compound may also contribute to its anti-inflammatory activity through its antioxidant properties, as reactive oxygen species can perpetuate the inflammatory response.
Data Summary: Predicted Biological Activities
| Biological Activity | Predicted Mechanisms of Action | Key Molecular Targets |
| Anticancer | Induction of apoptosis, cell cycle arrest, modulation of signaling pathways | Caspases, Bcl-2 family, Nrf2, NF-κB, MAPKs |
| Antimicrobial | Disruption of cell membranes, enzyme inhibition, inhibition of biofilm formation | Bacterial cell membranes, essential microbial enzymes |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators, antioxidant effects | COX enzymes, NF-κB, pro-inflammatory cytokines |
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for isothiocyanates, typically starting from the corresponding primary amine (4-amino-3,5-dimethylphenol). A common method involves the reaction of the amine with thiophosgene or a related thiocarbonyl transfer reagent.[16]
Signaling Pathway: Nrf2 Activation by Isothiocyanates
Caption: Nrf2 activation pathway modulated by isothiocyanates.
Future Directions and Conclusion
The biological profile of this compound presented herein is a predictive framework based on a solid foundation of isothiocyanate research. It is imperative that this theoretical construct be validated through rigorous experimental investigation. Future research should focus on:
-
In-depth in vitro studies to confirm its anticancer, antimicrobial, and anti-inflammatory activities and to elucidate its specific mechanisms of action.
-
In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-activity relationship studies to understand the contribution of the phenolic group and the methyl substituents to its biological activity.
References
-
Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition. (URL: [Link])
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Polyphenols, isothiocyanates, and carotenoid derivatives enhance estrogenic activity in bone cells but inhibit it in breast cancer cells. American Journal of Physiology-Endocrinology and Metabolism. (URL: [Link])
-
Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. (URL: [Link])
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. PMC. (URL: [Link])
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Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. (URL: [Link])
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Mechanisms of the Anticancer Effects of Isothiocyanates. PubMed. (URL: [Link])
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. (URL: [Link])
-
Are isothiocyanates potential anti-cancer drugs?. PMC. (URL: [Link])
-
Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed. (URL: [Link])
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. (URL: [Link])
-
Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. ResearchGate. (URL: [Link])
-
Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Scientia Pharmaceutica. (URL: [Link])
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. (URL: [Link])
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. (URL: [Link])
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. (URL: [Link])
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC. (URL: [Link])
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Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society. (URL: [Link])
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. PMC. (URL: [Link])
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. (URL: [Link])
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. (URL: [Link])
-
Mechanism of action of isothiocyanates. A review. ResearchGate. (URL: [Link])
-
Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. PMC. (URL: [Link])
-
Anticancer, Anti-inflammatory and Analgesic Activity Evaluation of Heterocyclic Compounds Synthesized by the Reaction of 4-Isothiocyanato-4-methylpentan-2-one with Substituted o-Phenylenediamines, o-Diaminopyridine and (Un)Substituted o. ResearchGate. (URL: [Link])
-
This compound CAS [1246818-00-7]. Expert Synthesis Solutions. (URL: [Link])
-
This compound | CAS 1246818-00-7. Dalton Research Molecules. (URL: [Link])
-
Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. PubMed. (URL: [Link])
-
Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. (URL: [Link])
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. (URL: [Link])
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. (URL: [Link])
-
New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. PMC. (URL: [Link])
-
Cytotoxic isothiocyanates from Moringa oleifera Lam seeds. ResearchGate. (URL: [Link])
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4-Isothiocyanato-3,5-dimethylphenol: A Technical Guide to Unlocking Its Research Potential
Introduction: Beyond the Cruciferous Core - A New Frontier in Isothiocyanate Research
For decades, the scientific community has been captivated by the therapeutic promise of isothiocyanates (ITCs), the bioactive compounds responsible for the pungent flavor of cruciferous vegetables like broccoli and watercress.[1] Extensive research has illuminated their potent anticancer, anti-inflammatory, and antioxidant properties, with molecules like sulforaphane and phenethyl isothiocyanate (PEITC) taking center stage in numerous preclinical and clinical investigations.[1] However, the vast chemical space of synthetic ITCs remains a largely untapped reservoir of potential therapeutic agents. This guide focuses on a particularly intriguing, yet under-explored molecule: 4-Isothiocyanato-3,5-dimethylphenol .
This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the potential research applications of this unique phenolic isothiocyanate. By dissecting its structural features and extrapolating from the well-established bioactivities of related compounds, we will outline a strategic roadmap for investigating its therapeutic utility. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows, and provide the foundational knowledge necessary to pioneer research in this exciting area.
The Unique Structural Attributes of this compound: A Mechanistic Hypothesis
The therapeutic potential of this compound stems from its hybrid chemical architecture, which combines the electrophilic isothiocyanate group with a substituted phenolic ring. This unique combination suggests a multi-pronged mechanism of action, potentially offering enhanced or novel biological activities compared to its non-phenolic counterparts.
-
The Isothiocyanate Moiety: A Potent Electrophile. The -N=C=S group is a key pharmacophore, acting as an electrophile that readily reacts with nucleophilic cellular targets, most notably cysteine residues on proteins. This covalent modification can profoundly alter protein function, leading to the modulation of critical signaling pathways involved in cancer, inflammation, and oxidative stress.
-
The Phenolic Ring: An Antioxidant Powerhouse. The hydroxyl group on the aromatic ring imparts significant antioxidant potential. Phenolic compounds are well-known radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). This intrinsic antioxidant capacity may complement the indirect antioxidant effects mediated by the isothiocyanate group through the activation of the Nrf2 pathway.
-
Dimethyl Substitution: Modulating Lipophilicity and Steric Hindrance. The two methyl groups on the phenolic ring influence the molecule's lipophilicity and steric profile. This can affect its ability to cross cell membranes, its interaction with target proteins, and its metabolic stability. These substitutions may fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Potential Research Application I: Novel Anticancer Therapeutics
The anticancer activity of ITCs is well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] this compound is a compelling candidate for investigation as a novel anticancer agent due to its potential to engage multiple anticancer pathways.
Hypothesized Anticancer Mechanisms
-
Induction of Apoptosis via Caspase Activation: ITCs are known to induce programmed cell death in cancer cells. We hypothesize that this compound will trigger the intrinsic apoptotic pathway through the activation of key executioner caspases, such as caspase-3.
-
Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, this compound could halt the proliferation of cancer cells at various checkpoints.
-
Inhibition of Deubiquitinating Enzymes (DUBs): Recent studies have shown that ITCs can inhibit DUBs like USP9x, leading to the degradation of anti-apoptotic proteins such as Mcl-1.[3] This represents a promising avenue for inducing cancer cell death.
Experimental Workflow for Anticancer Evaluation
Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[4]
-
96-well plates
-
-
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate like Ac-DMQD-AMC)[7]
-
Assay buffer
-
96-well plates (black plates for fluorescent assays)
-
-
-
Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
In a 96-well plate, add cell lysate to each well.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.
-
Compare the activity in treated samples to untreated controls.
-
Potential Research Application II: Potent Anti-inflammatory Agent
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. ITCs have demonstrated significant anti-inflammatory properties, and the phenolic structure of this compound suggests it may be a particularly effective anti-inflammatory agent.
Hypothesized Anti-inflammatory Mechanisms
-
Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Phenyl and methoxyphenyl isothiocyanates have been shown to inhibit COX-2.[11][12] We hypothesize that this compound will also exhibit COX-2 inhibitory activity.
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. ITCs can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: Proposed experimental workflow for assessing the anti-inflammatory properties of this compound.
Detailed Experimental Protocol
1. COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)[13]
-
Assay buffer
-
96-well black plates
-
-
Procedure: [13][14][15][16][17]
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Potential Research Application III: Modulator of Oxidative Stress
The dual antioxidant nature of this compound, combining a radical-scavenging phenolic group with an Nrf2-activating isothiocyanate, makes it a prime candidate for investigating as a modulator of oxidative stress.
Hypothesized Antioxidant Mechanisms
-
Direct Radical Scavenging: The phenolic hydroxyl group can directly neutralize reactive oxygen species.
-
Activation of the Nrf2-ARE Pathway: The isothiocyanate moiety can react with Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant and detoxification enzymes.
Experimental Workflow for Antioxidant Evaluation
Caption: Proposed experimental workflow for characterizing the antioxidant effects of this compound.
Detailed Experimental Protocol
1. Nrf2 Transcription Factor Activity Assay
This assay quantifies the activation of Nrf2 in nuclear extracts.
-
Materials:
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (ELISA-based)
-
Treated and untreated cells
-
-
-
Treat cells with this compound for a specified time.
-
Isolate nuclear extracts from the cells.
-
Perform the ELISA-based Nrf2 activation assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Detect bound Nrf2 using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Measure the absorbance at 450 nm.
-
Synthesis of this compound
While this guide focuses on the applications of this compound, a brief overview of its synthesis is pertinent for researchers wishing to obtain this compound. A common method for synthesizing aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[22][23][24][25] For this compound, this would typically involve the following conceptual steps:
-
Nitration of 3,5-dimethylphenol: Introduction of a nitro group at the 4-position of the phenol.
-
Reduction of the nitro group: Conversion of the nitro group to a primary amine (4-amino-3,5-dimethylphenol).
-
Thiocarbonylation: Reaction of the primary amine with a reagent like thiophosgene or a less hazardous alternative to form the isothiocyanate group.
Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification methods.[22][23][24][25]
Conclusion and Future Directions
This compound stands at the intersection of well-established isothiocyanate chemistry and the vast potential of unexplored synthetic derivatives. Its unique phenolic structure suggests a compelling, multi-faceted mechanism of action that warrants rigorous scientific investigation. The proposed research applications in oncology, inflammation, and oxidative stress provide a solid framework for initiating studies into this promising compound.
Future research should focus on a systematic evaluation of its efficacy in various preclinical models, a thorough investigation of its pharmacokinetic and toxicological profiles, and a deeper exploration of its molecular targets. By embracing a hypothesis-driven and methodologically sound approach, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a new generation of isothiocyanate-based therapeutics.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 577-583.
- Fofaria, N. M., et al. (2016). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Pharmacological Research, 113, 315-328.
-
Brandeis University. (n.d.). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, 4(1), 1-10.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro? Retrieved from [Link]
- National Center for Biotechnology Information. (2018).
-
ResearchGate. (n.d.). Mechanisms of the Anticancer Effects of Isothiocyanates. Retrieved from [Link]
-
Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]
- PubMed. (2001).
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- MDPI. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 27(15), 4884.
- MDPI. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 27(15), 4884.
-
ResearchGate. (n.d.). a density functional theory study of antioxidant activity of isothiocyanates in broccoli sprouts (brassica oleracea l.). Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
- PubMed. (2014).
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]
- National Center for Biotechnology Information. (2016).
-
Northwest Life Science Specialties. (n.d.). Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-tumour and anti-oxidant activity of naturally. Occurring isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- National Center for Biotechnology Information. (2022).
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- PubMed. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed, 10(6), 491-500.
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Topic: 4-Isothiocyanato-3,5-dimethylphenol Derivatives and Analogs: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their significant potential in cancer chemoprevention and therapy.[1][2] Derived from glucosinolates found in cruciferous vegetables, these sulfur-containing molecules exhibit a wide range of biological activities, including the induction of apoptosis, modulation of inflammatory pathways, and regulation of cell cycle progression.[2][3] This technical guide focuses on the 4-isothiocyanato-3,5-dimethylphenol scaffold, a promising chemical entity for drug discovery. We provide a comprehensive overview of its synthesis, key biological activities, and the underlying mechanisms of action, with a specific focus on the inhibition of critical oncogenic signaling pathways such as STAT3 and NF-κB. This document serves as a resource for researchers, offering detailed experimental protocols and field-proven insights to guide the exploration and development of this compound class as novel therapeutic agents.
Part 1: The Core Scaffold: Synthesis and Chemical Properties
Introduction to Phenolic Isothiocyanates in Drug Discovery
The isothiocyanate functional group (-N=C=S) is a potent electrophile that readily reacts with cellular nucleophiles, most notably the thiol groups of cysteine residues within proteins. This reactivity is the cornerstone of their biological effects. The this compound scaffold combines this reactive ITC moiety with a phenolic ring. The hydroxyl (-OH) and dimethyl substituents on the aromatic ring are critical as they modulate the electronic properties and steric hindrance of the scaffold, thereby influencing its reactivity, target specificity, and pharmacokinetic profile. The systematic modification of these substituents is a key strategy in developing analogs with enhanced potency and reduced off-target effects.
General Synthesis of this compound
The synthesis of aryl isothiocyanates is a well-established process in organic chemistry, typically proceeding from the corresponding primary amine.[4][5] A common and effective method involves the reaction of the aniline derivative with a thiocarbonylating agent, such as thiophosgene or its safer equivalents. An alternative "one-pot", two-step procedure utilizes carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the final isothiocyanate product.[6][7]
Caption: A two-step, one-pot synthesis workflow for aryl isothiocyanates.
Experimental Protocol: Synthesis from Primary Amine
This protocol describes a general method for synthesizing the title compound from its corresponding aniline precursor.
Materials:
-
3,5-Dimethyl-4-aminophenol
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent[6]
-
Dichloromethane (DCM) as the solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 3,5-Dimethyl-4-aminophenol in anhydrous DCM.
-
Intermediate Formation: Add 3 equivalents of Et₃N to the solution, followed by the slow, dropwise addition of 3 equivalents of CS₂ at room temperature. Stir the mixture for 5-10 minutes. The formation of the dithiocarbamate intermediate can be monitored by TLC.
-
Desulfurization: Add 1-1.3 equivalents of the desulfurization reagent (DMT/NMM/TsO⁻) to the mixture.
-
Reaction Completion: Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC analysis (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[8]
-
Characterization: Confirm the structure and purity of the final product using techniques such as HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Activity and Mechanistic Elucidation
Isothiocyanates are known to exert potent anticancer and anti-inflammatory effects by targeting multiple dysregulated signaling pathways.[2][3]
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers and inflammatory diseases.[9][10] Constitutive STAT3 activation promotes tumor cell proliferation, survival, and angiogenesis, making it a prime target for therapeutic intervention.[11] STAT3 inhibitors function by disrupting the signaling cascade, often by preventing the phosphorylation, dimerization, or nuclear translocation of the STAT3 protein.[9][10]
Caption: Inhibition of the JAK/STAT3 signaling pathway by a phenolic ITC.
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the ability of a test compound to inhibit STAT3 activation in cancer cells.
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Stimulation (Optional): If the cell line does not have constitutively active STAT3, stimulate the cells with a known activator like Interleukin-6 (IL-6) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size, then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities. The ratio of p-STAT3 to total STAT3 will indicate the inhibitory effect of the compound.
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that regulates immune responses, inflammation, and cell survival.[12][13] Its dysregulation is a hallmark of chronic inflammatory diseases and many cancers.[13][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[14] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to enter the nucleus and activate pro-inflammatory and pro-survival genes.[15] Many ITCs exert anti-inflammatory effects by inhibiting this pathway.[3]
Caption: Inhibition of the canonical NF-κB signaling pathway by a phenolic ITC.
Induction of Apoptosis
A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis.[16] Isothiocyanates have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][18] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[16] The modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax, is also a critical event.[18][19]
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves synthesizing a series of analogs and evaluating how specific structural modifications affect biological activity. This process guides the rational design of more potent and selective drug candidates. For the this compound scaffold, modifications could target the phenolic hydroxyl group or the methyl groups.
Table 1: Illustrative SAR Data for 4-Isothiocyanato-phenol Analogs against a Cancer Cell Line
| Compound ID | R₁ | R₂ | IC₅₀ (µM) | Rationale for Design |
| Core-1 | CH₃ | CH₃ | 12.5 | Core scaffold |
| Ana-2 | H | H | 35.8 | Assess the role of methyl groups |
| Ana-3 | OCH₃ | OCH₃ | 6.2 | Introduce electron-donating groups |
| Ana-4 | Cl | Cl | 18.1 | Introduce electron-withdrawing groups |
| Ana-5 | CF₃ | H | 9.4 | Introduce a strong electron-withdrawing group |
Note: This data is hypothetical and for illustrative purposes only.
SAR Interpretation:
-
Role of Methyl Groups: Comparing Core-1 to Ana-2 suggests that the dimethyl substitution provides a significant increase in potency, possibly by enhancing lipophilicity or through favorable steric interactions with the target protein.
-
Electronic Effects: The introduction of electron-donating methoxy groups (Ana-3 ) further enhances potency, suggesting that increased electron density on the ring is beneficial. Conversely, electron-withdrawing chlorine atoms (Ana-4 ) are less favorable than the methyl groups. A single, strong electron-withdrawing trifluoromethyl group (Ana-5 ) shows good activity, indicating a complex interplay of electronic and steric factors.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The demonstrated ability of isothiocyanates to modulate critical signaling pathways like STAT3 and NF-κB provides a strong mechanistic basis for their activity.
Future research efforts should be directed towards:
-
Expanded SAR Studies: Synthesizing a broader library of analogs to further refine the SAR and improve properties like metabolic stability and oral bioavailability.
-
Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets with which these compounds covalently interact.
-
In Vivo Evaluation: Progressing lead compounds into preclinical animal models of cancer and inflammatory disease to assess in vivo efficacy and safety.
-
Combination Therapies: Investigating the potential of these derivatives to sensitize cancer cells to existing chemotherapies or targeted agents, potentially overcoming drug resistance.[19]
By integrating synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of this compound derivatives and their analogs can be realized.
References
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Li, W., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. Retrieved from [Link]
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Patsnap. (2024). What are NF-κB inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
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Patsnap. (2024). What are STAT3 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]
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Guan, Y., et al. (2020). Allosteric inhibitors of the STAT3 signaling pathway. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
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Deng, J., Grande, F., & Neamati, N. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets. Retrieved from [Link]
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Ichikawa, H., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. Retrieved from [Link]
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Lin, Y.-C., & Chen, R.-H. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research. Retrieved from [Link]
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Creative Biostructure. (n.d.). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Creative Biostructure. Retrieved from [Link]
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Abba, M., & Hassanein, A. (2013). Mechanism of action of isothiocyanates. A review. Acta Agronómica. Retrieved from [Link]
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Minich, D. M., & Bland, J. S. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Medicine: A Clinician's Journal. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Retrieved from [Link]
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Scilit. (n.d.). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Scilit. Retrieved from [Link]
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Bentham Science. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Bentham Science. Retrieved from [Link]
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Frontiers. (2018). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition. Retrieved from [Link]
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Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]
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Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. ESS. Retrieved from [Link]
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MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Retrieved from [Link]
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Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Dalton Research Molecules. Retrieved from [Link]
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Chem-Space. (n.d.). This compound. Chem-Space. Retrieved from [Link]
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National Institutes of Health. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (2015). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2005). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica. Retrieved from [Link]
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National Institutes of Health. (2008). Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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National Institutes of Health. (2022). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences. Retrieved from [Link]
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An In-depth Technical Guide to 4-Isothiocyanato-3,5-dimethylphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Isothiocyanato-3,5-dimethylphenol, a specialized chemical intermediate with growing relevance in the fields of pharmacology and toxicology. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, chemical properties, synthesis, and applications, with a particular focus on its role in the study of xylazine metabolism.
Introduction: The Significance of this compound
This compound (CAS No. 1246818-00-7) is a niche yet important molecule featuring a highly reactive isothiocyanate group appended to a dimethylphenol scaffold. The isothiocyanate functional group is well-known for its ability to react with nucleophiles, such as the amine and thiol groups found in proteins, making it a valuable tool in bioconjugation and as a building block in medicinal chemistry. Its primary significance to the scientific community lies in its role as an intermediate in the synthesis of xylazine metabolites.[1] Xylazine, a veterinary tranquilizer, has seen a concerning rise in its use as a drug of abuse, often in combination with opioids.[2][3] Understanding its metabolism is crucial for developing diagnostic tools and effective toxicological interventions. This guide serves to equip researchers with the foundational knowledge required to source and utilize this compound in their studies.
Commercial Availability and Procurement
For researchers and drug development professionals, securing a reliable supply of high-purity chemical intermediates is paramount. This compound is available from a select number of specialized chemical suppliers. The following table provides a comparative overview of known commercial sources.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Information |
| Dalton Research Molecules | This compound | 1246818-00-7 | High quality, specific purity percentage available upon quote request.[4] | Custom quantities available upon request.[4] | Manufactured to high-quality standards.[4] |
| Expert Synthesis Solutions (ESS) | This compound | 1246818-00-7 | 100% by HPLC[5] | 100 mg, 250 mg, 500 mg, 1 g[6] | In stock.[5] |
| BOC Sciences | 3,5-Dimethyl-4-isothiocyanato-phenol | 1246818-00-7 | Not specified | Not specified | Listed as an intermediate in the production of Xylazine metabolites.[1] |
| US Biological Life Sciences | This compound | 1246818-00-7 | Highly Purified[7] | 5mg[7] | Listed under "Biochemicals".[7] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective use in research and development. While experimental data for this compound is not extensively published, properties can be inferred from its structural precursors and related compounds.
Key Identifiers:
-
CAS Number: 1246818-00-7
-
Molecular Formula: C₉H₉NOS
-
Molecular Weight: 179.24 g/mol
Properties of the Precursor, 3,5-Dimethylphenol (CAS: 108-68-9):
-
Appearance: Colorless to off-white crystalline solid.[8]
-
Melting Point: 63-66 °C[9]
-
Boiling Point: 220-222 °C[9]
-
Solubility: Soluble in alcohol; slightly soluble in water (3.687 g/L at 25 °C).[9]
-
pKa: 10.19 at 25 °C[8]
The introduction of the isothiocyanate group is expected to increase the molecular weight and may alter the polarity and reactivity of the molecule. The isothiocyanate group is a potent electrophile, susceptible to nucleophilic attack, which is the basis for its utility in bioconjugation and as a synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a logical and established synthetic pathway can be proposed based on standard organic chemistry transformations. The synthesis would likely involve a two-step process starting from the commercially available 3,5-dimethylphenol.
Step 1: Nitration and Reduction to form 4-Amino-3,5-dimethylphenol
The first step would involve the regioselective introduction of an amino group at the 4-position of the 3,5-dimethylphenol ring. A common method to achieve this is through a nitration reaction followed by a reduction.
Step 2: Conversion of the Amine to an Isothiocyanate
The resulting 4-amino-3,5-dimethylphenol can then be converted to the target isothiocyanate. A widely used and effective method for this transformation is the reaction of the primary amine with thiophosgene (CSCl₂).[10] Thiophosgene is a highly reactive and toxic reagent that must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[11][12]
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of reference standards for the metabolites of xylazine.
Role in Xylazine Metabolism Studies
Xylazine is extensively metabolized in the body, primarily by cytochrome P450 enzymes in the liver.[13] The resulting metabolites are then excreted in the urine.[13] Toxicological screening for xylazine exposure often relies on the detection of these metabolites. The synthesis of authentic standards of these metabolites is essential for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in forensic and clinical toxicology.
This compound serves as a precursor for the synthesis of certain hydroxylated and further modified metabolites of xylazine. The isothiocyanate group can be reacted with appropriate nucleophiles to construct the side chains of these metabolites, allowing for the creation of pure analytical standards.
The following diagram illustrates the central role of this intermediate in the generation of analytical standards for xylazine metabolite detection.
Caption: Role of this compound in xylazine metabolite analysis.
Potential as a Pharmacological Probe
Isothiocyanates as a chemical class have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Phenolic compounds are also known for their diverse pharmacological effects. The combination of these two pharmacophores in this compound suggests its potential as a lead compound or a pharmacological probe for investigating various biological pathways. However, to date, there is a lack of published research exploring the specific biological activities of this compound.
Experimental Protocols
The following are generalized protocols that would be relevant to the handling and use of this compound in a research setting.
General Handling and Storage Protocol
Isothiocyanates are reactive compounds and should be handled with care.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound or its solutions.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Protocol for a Test Reaction with a Primary Amine
This protocol provides a general procedure for reacting this compound with a primary amine to form a thiourea derivative, a common reaction in the synthesis of xylazine metabolite standards.
-
Dissolution: In a clean, dry reaction vial, dissolve 1 equivalent of this compound in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Addition of Amine: To the stirred solution, add 1 to 1.2 equivalents of the desired primary amine.
-
Reaction: If necessary, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as flash column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Safety and Hazard Information
As with any chemical reagent, it is crucial to be aware of the potential hazards associated with this compound and its precursors.
-
3,5-Dimethylphenol (Precursor): This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.
-
Thiophosgene (Reagent): This is a highly toxic and corrosive chemical. It is a lachrymator and can cause severe irritation to the respiratory system, skin, and eyes.[11] It is also moisture-sensitive and reacts with water to release toxic gases.[11] Extreme caution must be exercised when handling this reagent.
-
Isothiocyanates (General Class): Many isothiocyanates are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may cause respiratory irritation.
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed thoroughly before handling the compound.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for researchers in pharmacology and toxicology. Its primary utility as a precursor for the synthesis of xylazine metabolite standards underscores its importance in addressing the emerging public health challenges associated with xylazine abuse. While its own biological activities remain to be explored, its chemical structure suggests potential for broader applications in drug discovery. Researchers sourcing this compound should prioritize high-purity materials from reputable suppliers and adhere to strict safety protocols during its handling and use. This guide provides a solid foundation for the informed procurement and application of this compound in a scientific setting.
References
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Methodological & Application
protocol for protein labeling with 4-Isothiocyanato-3,5-dimethylphenol
<_
-
Pillar 1: Introduction to 4-Isothiocyanato-3,5-dimethylphenol as a Protein Labeling Reagent
-
1.1 Overview of Isothiocyanate Chemistry in Bioconjugation: Isothiocyanates are highly valuable reagents in bioconjugation due to their specific reactivity towards primary amines. The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with unprotonated aliphatic amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][2] This reaction forms a stable thiourea bond, permanently attaching the isothiocyanate-containing molecule to the protein.[1][2] This chemistry is the basis for many widely used fluorescent labeling agents, such as Fluorescein Isothiocyanate (FITC).[3]
-
1.2 Introducing this compound (DM-NCS): this compound, hereafter referred to as DM-NCS, is a specialized labeling reagent. It possesses the amine-reactive isothiocyanate group for protein conjugation and a phenolic group.[4][5] The dual functionality of DM-NCS makes it a versatile tool.[5] The phenolic hydroxyl group can be used for subsequent chemical modifications, or it can serve as a structural probe itself, for example, in studying interactions within a protein's binding pocket.
-
1.3 Principle of the Labeling Reaction: The core of the labeling protocol is the nucleophilic addition of a primary amine from the protein to the electrophilic carbon atom of the isothiocyanate group on DM-NCS.[6] This reaction is highly dependent on pH. An alkaline environment (pH 8.5-9.5) is crucial because it ensures that the target amine groups are deprotonated and thus sufficiently nucleophilic to initiate the reaction.[1][7]
-
-
Pillar 2: Comprehensive Protocol for Protein Labeling with DM-NCS
-
2.1 Critical Considerations Before Starting:
-
Buffer Selection: It is imperative to use a buffer system that does not contain primary amines, such as Tris or glycine. These buffers will compete with the protein for reaction with the DM-NCS, significantly reducing labeling efficiency.[1][3][8] Recommended buffers are carbonate-bicarbonate (pH 9.0-9.5) or borate buffers (pH 8.5-9.0).[1][9]
-
Protein Purity and Preparation: The protein solution should be free of contaminants, especially those containing primary amines like sodium azide or carrier proteins.[3][9] If such agents are present, the protein must be purified by dialysis or buffer exchange into the appropriate labeling buffer before proceeding.[8][9]
-
Reagent Stability: Isothiocyanate reagents are sensitive to moisture and light.[3] The DM-NCS should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][10] Any unused stock solution of the reagent should be discarded.[9]
-
-
2.2 Materials and Reagents:
Reagent/Material Specifications Target Protein >90% pure, 1-10 mg/mL in amine-free buffer This compound (DM-NCS) MW: 179.24 g/mol [4] Anhydrous Dimethyl Sulfoxide (DMSO) High purity, low moisture Labeling Buffer 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0 Quenching Buffer 1.5 M Hydroxylamine, pH 8.5 (or 1M Tris, pH 8.0) Purification Column Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) | Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
-
2.3 Step-by-Step Labeling Protocol:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer.
-
DM-NCS Reagent Preparation: Immediately before use, dissolve DM-NCS in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Initiate Labeling Reaction: Add a calculated molar excess of the DM-NCS solution to the protein solution. A starting point is a 10- to 20-fold molar excess of DM-NCS to protein. Mix gently and immediately.
-
Scientist's Note: The optimal molar ratio of reagent to protein depends on the protein's reactivity and the desired degree of labeling. It may need to be optimized empirically.[11]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3] Gentle mixing during incubation is recommended.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine) to scavenge any unreacted DM-NCS.[8] Incubate for an additional 30 minutes at room temperature.
-
-
2.4 Purification of the Labeled Protein:
-
It is crucial to remove the unreacted DM-NCS and byproducts from the labeled protein conjugate.[11][12] Size-exclusion chromatography (gel filtration) is the most common and effective method.[3][13]
-
Equilibrate a Sephadex G-25 column with your desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein with the storage buffer. The labeled protein conjugate will elute first as a distinct band, while the smaller, unreacted DM-NCS molecules will be retarded by the column matrix.[3]
-
Collect the fractions containing the protein conjugate.
-
-
-
Pillar 3: Characterization and Data Analysis
-
3.1 Determining the Degree of Labeling (DOL): The DOL is the average number of DM-NCS molecules conjugated to each protein molecule.[14] It is a critical parameter for ensuring experimental consistency.[15][16] The DOL can be determined using UV-Visible spectrophotometry.[11][15]
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength for the DM-NCS label (A_max).
-
Note: The A_max for this compound is not commonly published and must be determined experimentally by scanning the absorbance of the free compound in the labeling buffer.
-
-
The concentration of the bound label is calculated using the Beer-Lambert law (A = εcl) at A_max.
-
The protein concentration is calculated from the A280 reading, but it must be corrected for the contribution of the DM-NCS label at 280 nm.[14][15]
-
Correction Factor (CF): CF = (A280 of free label) / (A_max of free label)
-
Corrected Protein Absorbance: A_prot = A280_conjugate - (A_max_conjugate × CF)
-
-
3.2 Calculation Formulas:
Parameter Formula Protein Molarity (M) [Protein] = (A280 - (A_max * CF)) / ε_prot Label Molarity (M) [Label] = A_max / ε_label Degree of Labeling (DOL) DOL = [Label] / [Protein] Where ε_prot and ε_label are the molar extinction coefficients of the protein and the label, respectively.
-
3.3 Interpreting the DOL:
-
An ideal DOL is typically between 2 and 4 for antibodies, but for smaller proteins, a DOL of 1-2 is often targeted to avoid altering the protein's biological function or causing aggregation.[9][11][17] Over-labeling can lead to fluorescence quenching (if the label is fluorescent) and loss of protein activity.[1][11]
-
-
-
Pillar 4: Visualizing the Workflow and Mechanism
Caption: High-level workflow for protein conjugation with DM-NCS.
Caption: Covalent bond formation between a protein's primary amine and DM-NCS.
- Protocol - LigandTracer - Protein labeling with FITC.Vertex AI Search.
- Protein labelling with FITC.Vertex AI Search.
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- Calculate dye:protein (F/P)
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissoci
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- Isothiocyanate reacting with primary amine.
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- Protein purific
- This compound CAS [1246818-00-7].Expert Synthesis Solutions.
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- 9. scrum-net.co.jp [scrum-net.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 14. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanotempertech.com [nanotempertech.com]
Application Notes and Protocols for 4-Isothiocyanato-3,5-dimethylphenol: A Novel Fluorescent Probe for Microscopy
Introduction: The Potential of 4-Isothiocyanato-3,5-dimethylphenol in Cellular Imaging
This compound is a member of the isothiocyanate (ITC) family of compounds, which are recognized for their biological activity and potential as fluorescent probes in microscopy. The isothiocyanate group (–N=C=S) is a reactive moiety that can form covalent bonds with nucleophilic groups in biomolecules, such as the amine groups of proteins. This property, combined with the inherent fluorescence of the phenol structure, makes this compound a promising candidate for labeling and visualizing cellular components.
Fluorescently labeled ITCs are valuable tools in cell biology, enabling researchers to track their localization and interaction with cellular targets in real-time.[1] These probes can readily penetrate cell membranes, allowing for the investigation of intracellular processes.[1] This guide provides a comprehensive overview of the known characteristics of isothiocyanates and a detailed, adaptable protocol for the application of this compound in fluorescence microscopy.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1246818-00-7 | , |
| Molecular Formula | C₉H₉NOS | , |
| Molecular Weight | 179.24 g/mol | |
| Appearance | Pale yellow needles | |
| Synonyms | 3,5-Dimethyl-4-isothiocyanato-phenol; 4-Hydroxy-2,6-dimethylphenylisothiocyanate | , |
Anticipated Mechanism of Action and Cellular Targets
The isothiocyanate functional group is known to react with and form covalent bonds with proteins. This interaction is the basis for its use as a labeling agent. While the specific cellular targets of this compound have not been empirically determined, based on studies of other isothiocyanates, potential targets include:
-
Tubulin: This protein is a major component of microtubules, which are essential for cell structure, intracellular transport, and cell division.
-
Mitochondrial Proteins: Isothiocyanates have been shown to target various proteins within the mitochondria, the powerhouse of the cell.
The phenol component of the molecule is a known fluorophore. The fluorescence of phenolic compounds can be influenced by their local environment, including pH and binding to other molecules.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound as a fluorescent probe. Crucially, the spectral properties (excitation and emission maxima) of this specific compound are not yet publicly available and must be determined experimentally by the researcher.
Workflow for Characterization and Use of a Novel Fluorescent Probe
Caption: Workflow for characterizing and using a novel fluorescent probe.
Protocol 1: Determination of Spectral Properties
Objective: To determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol, or PBS)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. A starting concentration in the low micromolar range is recommended.
-
Acquire the excitation spectrum:
-
Set the emission wavelength to an estimated value (e.g., based on the fluorescence of similar phenol derivatives, starting around 350-450 nm).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
The peak of this spectrum is the optimal excitation wavelength.
-
-
Acquire the emission spectrum:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 300-600 nm).
-
The peak of this spectrum is the optimal emission wavelength.
-
-
Record the excitation and emission maxima. This information is essential for setting up the fluorescence microscope.
Protocol 2: Live-Cell Staining and Imaging
Objective: To label and visualize intracellular structures in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other imaging medium
-
Fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for a designated period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate settings for this compound (determined in Protocol 1).
-
Protocol 3: Fixed-Cell Staining
Objective: To label and visualize intracellular structures in fixed cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound working solution
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Staining:
-
Incubate the permeabilized cells with the this compound working solution for 30-60 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
-
Data Interpretation and Considerations
-
Localization: The subcellular localization of the fluorescent signal will provide clues about the potential targets of this compound. Co-localization studies with known organelle markers can be used to confirm the location.
-
Cytotoxicity: It is important to assess the potential cytotoxicity of the probe at the working concentrations used for live-cell imaging. This can be evaluated using standard cell viability assays.
-
Photostability: The photostability of the probe should be assessed by imaging the cells over time. Significant photobleaching may require optimization of the imaging parameters (e.g., reducing laser power or exposure time).
-
Controls: Appropriate controls are essential for accurate interpretation of the results. These include unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) alone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Incorrect excitation/emission settings | Verify the spectral properties of the probe. |
| Insufficient probe concentration or incubation time | Increase the probe concentration or incubation time. | |
| Probe degradation | Prepare fresh working solutions for each experiment. | |
| High Background | Incomplete removal of unbound probe | Increase the number and duration of wash steps. |
| Probe precipitation | Ensure the probe is fully dissolved in the working solution. | |
| Cell Death/Morphological Changes | Probe cytotoxicity | Reduce the probe concentration and/or incubation time. |
Conclusion
This compound holds promise as a novel fluorescent probe for microscopy. Its isothiocyanate group allows for covalent labeling of cellular components, while its phenol structure provides the basis for fluorescence. The protocols outlined in this guide provide a framework for researchers to characterize and utilize this probe in their studies. The critical first step for any user will be the experimental determination of its spectral properties, which will unlock its full potential for visualizing the intricate world of the cell.
References
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
- Kasper, E., et al. (2024). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports.
Sources
4-Isothiocyanato-3,5-dimethylphenol for in situ hybridization
An Application Note and Protocol for the Proposed Use of 4-Isothiocyanato-3,5-dimethylphenol in Advanced In Situ Hybridization
Authored by a Senior Application Scientist
Introduction: Unveiling a Novel Amplification Reagent for In Situ Hybridization
In the dynamic field of molecular biology, the quest for enhanced sensitivity and specificity in in situ hybridization (ISH) techniques is perpetual. Signal amplification is a cornerstone of modern ISH, enabling the detection of low-abundance nucleic acid targets within their native cellular environment.[1][2] Tyramide Signal Amplification (TSA) has emerged as a powerful and widely adopted method for this purpose.[3][4][5] This application note introduces this compound, a compound with significant potential as a novel reagent within a TSA-like signal amplification framework for in situ hybridization applications.
This document will provide a comprehensive overview of the proposed mechanism of action, detailed protocols for its application, and the scientific rationale behind its use. The information is tailored for researchers, scientists, and drug development professionals seeking to explore new frontiers in ISH signal amplification.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 1246818-00-7 | [6][7][8][9] |
| Molecular Formula | C₉H₉NOS | [6][7][8] |
| Molecular Weight | 179.24 g/mol | [6][7][8] |
| Appearance | Pale yellow needles | [8] |
| Synonyms | 3,5-Dimethyl-4-isothiocyanato-phenol; 4-Hydroxy-2,6-dimethylphenylisothiocyanate | [6][8] |
The structure of this compound is notable for two key functional groups: a phenol group, which is structurally analogous to the tyrosine moiety in tyramine, and a highly reactive isothiocyanate (-N=C=S) group.[6][7] The isothiocyanate group is well-known for its ability to form stable covalent bonds with primary amines and other nucleophiles, a property extensively utilized in the labeling of proteins and other biomolecules.[10]
Proposed Mechanism of Action: A Novel Substrate for Peroxidase-Driven Signal Amplification
We propose that this compound can serve as a versatile substrate for Horseradish Peroxidase (HRP) in a signal amplification cascade, akin to the mechanism of tyramide in TSA.[5][11] The core principle involves the enzymatic activation of the phenol group by HRP in the presence of hydrogen peroxide (H₂O₂). This reaction generates a highly reactive, short-lived radical intermediate of the this compound molecule.
This activated intermediate can then covalently bind to electron-rich moieties, such as tyrosine residues on proteins, in the immediate vicinity of the HRP enzyme. This results in the localized deposition of the this compound molecule. For this to be an effective detection method, the this compound must first be conjugated to a reporter molecule (e.g., a fluorophore or a hapten like biotin) via its isothiocyanate group.
The isothiocyanate functionality provides a convenient handle for pre-labeling the phenol compound, which is an advantage for creating a diverse palette of detection reagents. The overall workflow would involve standard ISH procedures, followed by the enzymatic deposition of the labeled this compound.
Diagram of Proposed Mechanism
Caption: Proposed mechanism for signal amplification using labeled this compound.
Protocol: In Situ Hybridization with this compound Based Amplification
This protocol outlines the steps for performing in situ hybridization followed by signal amplification using a labeled derivative of this compound. It is assumed that the user has already prepared a labeled version of the compound (e.g., with biotin or a fluorophore).
I. Preparation of Tissues and Cells
Standard protocols for tissue fixation (e.g., with 4% formaldehyde), embedding (paraffin or frozen), and sectioning should be followed.[12] Cell preparations should also be appropriately fixed.
-
Deparaffinization and Rehydration: For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.
-
Permeabilization: Treat with Proteinase K to improve probe accessibility. The concentration and incubation time must be optimized for the specific tissue type.[3]
-
Post-fixation: A post-fixation step with 4% formaldehyde may be necessary to preserve cellular morphology.
II. In Situ Hybridization
-
Probe Hybridization: Apply the hapten-labeled (e.g., DIG or Biotin) nucleic acid probe in a suitable hybridization buffer.[3]
-
Denaturation: Denature the probe and target nucleic acids simultaneously by heating.
-
Hybridization: Incubate overnight at a temperature optimized for the specific probe sequence.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.
III. Signal Amplification and Detection
-
Blocking: Block endogenous peroxidase activity with a 3% H₂O₂ solution. Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody-HRP conjugate that recognizes the hapten on the probe (e.g., anti-DIG-HRP or Streptavidin-HRP).
-
Washes: Wash thoroughly to remove unbound antibody conjugate.
-
Amplification Reaction:
-
Prepare the Amplification Buffer: A typical buffer would be a Tris-HCl or PBS-based solution.
-
Prepare the working solution of labeled this compound. The optimal concentration needs to be determined empirically, but a starting point of 1-10 µg/mL is recommended.[4]
-
Add H₂O₂ to the amplification buffer immediately before use to a final concentration of 0.0015-0.003%.[4][5]
-
Incubate the sample with the complete amplification reaction mixture in the dark for 5-15 minutes at room temperature.[4][13]
-
-
Final Washes: Stop the reaction by washing thoroughly with buffer.
-
Detection (if applicable):
-
If a fluorophore-labeled phenol was used, proceed directly to mounting and imaging.
-
If a hapten-labeled (e.g., biotin) phenol was used, follow with an incubation of a fluorophore-conjugated streptavidin.
-
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, and mount with an appropriate mounting medium.
Experimental Workflow Diagram
Caption: Step-by-step workflow for ISH with proposed signal amplification.
IV. Necessary Controls for a Self-Validating System
To ensure the specificity and reliability of the results, the following controls are essential:
-
No Probe Control: Omit the nucleic acid probe to check for non-specific binding of the detection reagents.
-
Sense Probe Control: Use a sense-strand probe to assess background signal from non-specific probe hybridization.
-
No Primary Antibody-HRP Control: Omit the HRP-conjugated antibody to ensure the labeled phenol does not deposit non-enzymatically.
-
No Labeled Phenol Control: Omit the labeled this compound to confirm that the signal is dependent on its presence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete blocking of endogenous peroxidase. | Increase H₂O₂ concentration or incubation time for blocking. |
| Non-specific antibody binding. | Increase concentration of blocking serum or use a different blocking agent. | |
| Sub-optimal post-hybridization washes. | Increase stringency of washes (higher temperature, lower salt concentration). | |
| No/Weak Signal | Inefficient probe hybridization. | Optimize hybridization temperature and time. Check probe quality. |
| Inactive HRP enzyme. | Use fresh HRP conjugate and ensure proper storage. | |
| Insufficient permeabilization. | Optimize Proteinase K treatment. | |
| Labeled phenol concentration too low. | Perform a titration to find the optimal concentration. |
Conclusion and Future Perspectives
The proposed application of this compound as a novel signal amplification reagent for in situ hybridization offers an exciting avenue for enhancing detection sensitivity. Its chemical structure, which combines a peroxidase-activatable phenol group with a versatile isothiocyanate conjugation handle, makes it a promising candidate for developing new generations of ISH detection systems. The protocols and workflows provided in this document serve as a foundational guide for researchers to explore and optimize the use of this compound in their specific applications. Further studies are warranted to fully characterize its performance relative to existing tyramide-based reagents and to expand the repertoire of labeled derivatives for multiplexing and other advanced ISH techniques.
References
-
Speel, E. J. M., Saremaslani, P., Roth, J., Heitz, P. U., Hopman, A. H. N., & Komminoth, P. (1998). Improved mRNA in situ hybridization on formaldehyde-fixed, paraffin-embedded tissue using signal amplification with different haptenized tyramides. Histochemistry and Cell Biology, 110, 571–577. Available at: [Link]
- Helobdella Protocols - Google Sites. (n.d.). Tyramide Signal Amplification.
-
Qian, X., & Lloyd, R. V. (2003). Recent developments in signal amplification methods for in situ hybridization. Diagnostic Molecular Pathology, 12(1), 1-13. Available at: [Link]
-
van Gijlswijk, R. P., Wiegant, J., Vervenne, R. A., & Raap, A. K. (1995). A novel in situ hybridization signal amplification method based on the deposition of biotinylated tyramine. The Journal of Histochemistry and Cytochemistry, 43(4), 347-352. Available at: [Link]
-
Biocompare. (n.d.). HRP Substrates. Retrieved from [Link]
-
Wikipedia. (2023, December 29). In situ hybridization. Retrieved from [Link]
-
Dutertre, S. (2017). Making Immunofluorescence Signals Stronger Using Tyramide Protocol. In The Zebrafish: Cellular and Developmental Biology, Part C Cellular Biology, Methods in Cell Biology (Vol. 138, pp. 141-150). Academic Press. Available at: [Link]
-
ResearchGate. (n.d.). Signal amplification techniques that have been used for in situ amplification imaging of RNA in living cells. Retrieved from [Link]
-
BioChain Institute Inc. (n.d.). Tips for Successful In Situ Hybridization. Retrieved from [Link]
-
BioGenex. (n.d.). Substrates & Chromogens for IHC Detection. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Dimethyl-4-isothiocyanato-phenol CAS#: 1246818-00-7. Retrieved from [Link]
-
Izumi, K., et al. (2021). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 22(15), 8059. Available at: [Link]
-
Mazumder, A., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(18), 6529. Available at: [Link]
-
Gajda, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13861. Available at: [Link]
-
Sicińska, P., et al. (2020). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. Available at: [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Retrieved from [Link]
-
Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(11), 3392. Available at: [Link]
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Jo, A., et al. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 22(16), 8889. Available at: [Link]
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Application Notes and Protocols for Immunohistochemistry using 4-Isothiocyanato-3,5-dimethylphenol as a Novel Blocking Agent
A New Strategy for Minimizing Background Noise in Immunohistochemistry
Introduction: The Persistent Challenge of Background Staining in IHC
Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific antigens within the context of tissue architecture.[1] A significant challenge that can compromise the integrity and interpretation of IHC results is non-specific background staining. This background noise can arise from several sources, including endogenous enzyme activity, interactions of antibodies with non-target epitopes, and the presence of reactive functional groups within the tissue that can bind detection reagents. One often overlooked source of background is the presence of endogenous nucleophiles, such as free sulfhydryl and amine groups, which can covalently bind to various reagents used in the IHC workflow. This is particularly problematic in protocols that employ enzyme-based detection systems like horseradish peroxidase (HRP), where non-specific binding can lead to false-positive signals.
This application note introduces a novel approach to mitigate non-specific background staining by utilizing 4-Isothiocyanato-3,5-dimethylphenol as a targeted blocking agent. The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile known to form stable covalent bonds with nucleophilic groups, particularly the thiol groups of cysteine residues and the primary amino groups of lysine residues within proteins.[2][3][4] By strategically applying this compound, endogenous reactive sites within the tissue can be effectively quenched, leading to a significant reduction in background noise and a corresponding increase in the signal-to-noise ratio.
The Chemistry of Quenching: Mechanism of Action
The core of this protocol lies in the chemical reactivity of the isothiocyanate moiety. The central carbon atom of the -N=C=S group is electrophilic and susceptible to nucleophilic attack.[2] In the context of biological tissues, the primary nucleophiles are the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine residues in proteins.
The proposed mechanism involves the covalent modification of these endogenous reactive groups by this compound, rendering them unavailable for non-specific interactions with subsequent reagents in the IHC protocol. This is analogous to the principle behind using well-established reagents like fluorescein isothiocyanate (FITC) for antibody labeling, where the isothiocyanate group forms a stable covalent bond with the antibody.[5][6]
Visualizing the Mechanism
The following diagram illustrates the proposed covalent modification of protein nucleophiles by this compound.
Caption: Covalent modification of protein nucleophiles.
Advantages of Using this compound
-
Targeted Reactivity: The isothiocyanate group specifically targets common sources of non-specific binding.
-
Irreversible Quenching: The formation of stable covalent bonds ensures a permanent block of reactive sites.
-
Improved Signal-to-Noise Ratio: By reducing background, the specific signal from the antigen of interest becomes more prominent and easier to interpret.
-
Versatility: This method is expected to be compatible with both chromogenic and fluorescent detection systems.
Experimental Protocol: Immunohistochemical Staining with this compound Blocking
This protocol provides a step-by-step guide for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
| Reagent | Supplier | Catalog Number |
| This compound | e.g., ESS | ESS0028[7] |
| Xylene | Standard Supplier | |
| Ethanol (100%, 95%, 70%) | Standard Supplier | |
| Deionized Water (dH₂O) | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | ||
| Antigen Retrieval Buffer (e.g., Citrate pH 6.0) | ||
| Blocking Buffer (e.g., 5% Normal Goat Serum in PBST) | ||
| Primary Antibody | User-defined | |
| Secondary Antibody (HRP-conjugated) | User-defined | |
| DAB Substrate Kit | Standard Supplier | |
| Hematoxylin Counterstain | Standard Supplier | |
| Mounting Medium | Standard Supplier |
Protocol Workflow
The overall workflow incorporating the novel blocking step is depicted below.
Caption: Immunohistochemistry workflow with the novel blocking step.
Detailed Step-by-Step Methodology
-
Deparaffinization and Rehydration
-
Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) according to standard protocols optimized for the primary antibody.
-
Allow slides to cool to room temperature.
-
Rinse slides with PBS.
-
-
Novel Blocking with this compound
-
Rationale: This is the critical step to quench endogenous reactive groups. The pH is kept slightly alkaline to facilitate the reaction with both amine and sulfhydryl groups.[6]
-
Prepare a fresh 10 mM solution of this compound in a 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Incubate the tissue sections with this solution for 1 hour at room temperature in a humidified chamber.
-
Wash the slides thoroughly with PBST (PBS with 0.1% Tween-20) for 3 changes, 5 minutes each, to remove any unreacted blocking agent.
-
-
Standard Protein Blocking
-
Primary Antibody Incubation
-
Dilute the primary antibody to its optimal concentration in the antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation
-
Wash slides with PBST: 3 changes, 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Chromogenic Detection
-
Wash slides with PBST: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired color intensity is reached. Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Expected Results and Troubleshooting
| Expected Outcome | Potential Issue | Troubleshooting Suggestion |
| Significantly reduced background staining. | High background remains. | Increase the concentration or incubation time of the this compound blocking step. Ensure the pH of the blocking buffer is correct. |
| Crisp, specific staining of the target antigen. | Weak or no specific signal. | The blocking step may be too harsh. Reduce the concentration or incubation time. Ensure the primary antibody is compatible with this blocking procedure. |
| Clear distinction between positive and negative cells. | Non-specific staining in connective tissue. | This is a common area for background. The novel blocking step should help, but also ensure adequate protein blocking. |
Conclusion
The use of this compound as a pre-blocking agent in immunohistochemistry protocols presents a promising and innovative strategy to enhance data quality. By specifically and irreversibly quenching endogenous reactive groups, this method directly addresses a key source of non-specific background staining. The result is a clearer, more specific signal, which is paramount for accurate protein localization studies in both basic research and clinical diagnostics. We encourage researchers to explore this novel application to improve the robustness and reliability of their immunohistochemical analyses.
References
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (n.d.). MDPI. [Link]
-
Mechanism of action of isothiocyanates. A review. (n.d.). Redalyc.org. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (n.d.). RSC Publishing. [Link]
-
Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 100–109. [Link]
-
Hu, R., & Zhang, Y. (2010). Proteins as binding targets of isothiocyanates in cancer prevention. Amino Acids, 39(5), 1175–1187. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). UCL Discovery. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Europe PMC. [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (n.d.). NIH. [Link]
-
(PDF) Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). ResearchGate. [Link]
-
3,5-Dimethyl-4-isothiocyanato-phenol CAS#: 1246818-00-7. (n.d.). ChemWhat. [Link]
-
An introduction to Performing Immunofluorescence Staining. (n.d.). NIH. [Link]
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This compound | CAS 1246818-00-7. (n.d.). Dalton Research Molecules. [Link]
-
This compound. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). MDPI. [Link]
-
Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. (2020). ResearchGate. [Link]
-
Recent advancement in the synthesis of isothiocyanates. (2024). Chemical Communications. [Link]
-
Easy Intracellular Immufluorescence Microscopy Protocol. (n.d.). bio.davidson.edu. [Link]
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Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Immunohistochemistry (IHC): The Complete Guide. (n.d.). Antibodies.com. [Link]
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Application Note: Covalent Labeling of Target Proteins using 4-Isothiocyanato-3,5-dimethylphenol
Introduction: The Power of Covalent Labeling
Covalent inhibitors and probes have become indispensable tools in modern drug discovery and chemical biology.[1][2] Unlike non-covalent molecules that bind reversibly, covalent agents form a stable, lasting bond with their protein target.[3] This irreversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[4][5] The isothiocyanate (-N=C=S) functional group is a well-established electrophilic "warhead" that reacts with nucleophilic residues on proteins, making it a valuable moiety for designing covalent probes.[6][7]
This application note provides a detailed guide to the use of 4-Isothiocyanato-3,5-dimethylphenol , a specific isothiocyanate-containing molecule, for the covalent labeling of target proteins. We will delve into the chemical mechanism, provide detailed experimental protocols for labeling and validation, and discuss key considerations for successful experimental design. The protocols outlined herein are designed to serve as a robust starting point for researchers in academia and industry, providing a self-validating framework for exploring the utility of this reagent in their specific systems.
This compound combines the reactive isothiocyanate group with a substituted phenol scaffold. This structure allows for the investigation of not only the covalent modification itself but also how the phenolic portion might contribute to non-covalent interactions that can influence binding affinity and selectivity.
Mechanism of Action: The Chemistry of Isothiocyanate Labeling
The central carbon atom of the isothiocyanate group is highly electrophilic and susceptible to nucleophilic attack from specific amino acid side chains on a protein. The primary targets are the non-protonated forms of primary amines and thiols.[8]
-
Lysine Labeling: The ε-amino group of a lysine residue attacks the isothiocyanate to form a stable thiourea linkage. This reaction is highly dependent on pH, as the amino group must be deprotonated to be nucleophilic. Optimal labeling of lysine residues typically occurs in alkaline conditions (pH 9.0–11.0).[8][9]
-
Cysteine Labeling: The sulfhydryl group of a cysteine residue, particularly in its more nucleophilic thiolate form (S⁻), reacts with the isothiocyanate to form a dithiocarbamate adduct.[6][10] This reaction can proceed efficiently at physiological or slightly basic pH (7.0-8.5).
The choice of reaction pH is therefore a critical experimental parameter that can be tuned to favor modification of one residue over the other, providing a degree of selectivity.[8]
Figure 1: Reaction mechanism of this compound with protein nucleophiles.
Key Experimental Considerations
Success in covalent labeling experiments hinges on careful planning and optimization. The following parameters are critical for achieving efficient and specific labeling.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246818-00-7 | [11][12] |
| Molecular Formula | C₉H₉NOS | [13] |
| Molecular Weight | 179.24 g/mol | [13] |
| Appearance | Pale yellow needles | [13] |
| Solubility | Soluble in DMSO, Acetonitrile, DMF | |
Reagent Preparation and Stability
Isothiocyanates can be unstable in aqueous media, particularly at elevated temperatures or non-neutral pH, undergoing hydrolysis to the corresponding amine.[14][15]
-
Expert Insight: Always prepare stock solutions of this compound fresh in anhydrous DMSO or a similar organic solvent. Minimize the time the reagent spends in aqueous reaction buffers before analysis. Avoid repeated freeze-thaw cycles of the stock solution.
Buffer Selection and pH
The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they will compete with the target protein for reaction with the isothiocyanate.
-
Recommended Buffers: Phosphate (PBS), HEPES, or sodium bicarbonate/carbonate buffers are excellent choices.
-
pH Control: As discussed, pH dictates the primary site of modification. For initial screening, a pH of 8.0-8.5 is a good compromise to enable reaction with both accessible cysteines and some reactive lysines. To specifically target lysines, increase the pH to 9.0 or higher.[8]
Molar Excess and Stoichiometry
The ratio of the labeling reagent to the protein will determine the extent of modification. A higher molar excess increases the likelihood of labeling but also raises the risk of non-specific or multiple modifications on a single protein molecule.
-
Starting Point: For initial experiments, a 10- to 20-fold molar excess of the isothiocyanate reagent over the protein is recommended.[16] This should be optimized based on the reactivity of your specific target protein.
Experimental Protocols
The following protocols provide a comprehensive workflow for labeling a purified protein with this compound and confirming the covalent modification using mass spectrometry, a cornerstone technique in chemoproteomics.[2]
Figure 2: General workflow for covalent labeling and analysis.
Protocol 1: Covalent Labeling of a Purified Protein
Objective: To covalently attach this compound to a target protein.
Materials:
-
Purified target protein (concentration ≥ 1 mg/mL)
-
This compound (MW: 179.24 g/mol )
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the target protein in the Reaction Buffer at a final concentration of 1-5 mg/mL (e.g., 20-100 µM). Ensure any competing small molecules (like DTT) have been removed from the protein preparation via dialysis or buffer exchange.
-
Label Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Calculation: 1.79 mg of the reagent dissolved in 1 mL of DMSO.
-
-
Labeling Reaction: Add a 10-fold molar excess of the 10 mM label stock solution to the stirring protein solution. For example, for 1 mL of a 50 µM protein solution, add 50 µL of the 10 mM stock.
-
Expert Insight: The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Incubation time is a key parameter to optimize.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The excess primary amines in Tris will react with and consume any remaining isothiocyanate. Incubate for 1 hour at room temperature.
-
Purification: Remove the unreacted label and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Confirmation of Labeling by Intact Protein Mass Spectrometry
Objective: To verify that the covalent modification has occurred and to determine the labeling stoichiometry.
Rationale: Intact protein mass spectrometry measures the total mass of the protein. A successful covalent reaction will result in a mass shift corresponding to the molecular weight of the attached label.[17]
Procedure:
-
Sample Preparation: Prepare two samples:
-
Unlabeled Control: The purified protein that has been subjected to the same buffer conditions and purification steps as the labeled sample, but with only DMSO (no reagent) added.
-
Labeled Sample: The purified protein from Protocol 1, Step 6.
-
-
LC-MS Analysis: Analyze both samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: The resulting multi-charged spectra must be deconvoluted to determine the zero-charge mass of the protein species present in the sample.
-
Interpretation:
-
The unlabeled control should show a single major peak corresponding to the mass of the unmodified protein.
-
The labeled sample should show a new peak (or peaks) with a mass increase of +179.24 Da (or multiples thereof) compared to the control.
-
Mass(Labeled) = Mass(Unlabeled) + n * 179.24 Da, where n is the number of labels attached (stoichiometry).
-
Protocol 3: Identification of Modification Site by Bottom-Up Proteomics
Objective: To identify the specific amino acid residue(s) modified by the label.
Rationale: This "bottom-up" approach involves digesting the protein into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). The mass increase of a specific peptide, combined with its fragmentation pattern, can pinpoint the exact site of modification.[17][18]
Procedure:
-
Protein Denaturation & Digestion: Take equal amounts of the unlabeled control and labeled protein samples. Denature, reduce, and alkylate the proteins using a standard proteomics workflow. Digest the proteins into peptides overnight using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by nano-flow liquid chromatography coupled to a tandem mass spectrometer. The instrument will perform cycles of a full MS scan followed by fragmentation (MS/MS) of the most abundant peptide ions.
-
Database Searching: Search the acquired MS/MS data against the known sequence of the target protein using a specialized software suite (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Variable Modification Search: Crucially, the search must include a variable modification on lysine (K) and cysteine (C) residues with a mass shift of +179.24 Da .
-
Data Validation: The software will identify peptides that carry this specific mass modification. Manual validation of the MS/MS spectra is essential to confirm that the fragmentation pattern confidently localizes the modification to a specific residue.
Troubleshooting
Table 2: Common Issues and Solutions in Covalent Labeling
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Labeling Efficiency | 1. Reagent degraded. 2. Incorrect pH for target residue. 3. Insufficient molar excess or incubation time. 4. Competing nucleophiles in buffer (Tris, DTT). 5. Target residue is not accessible. | 1. Use freshly prepared reagent stock. 2. Adjust pH (e.g., >9.0 for lysine). 3. Increase molar excess (e.g., 50x) and/or incubation time. 4. Use non-reactive buffers like PBS or HEPES. 5. Consider partially denaturing conditions (consult literature for your protein). |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO). 2. Covalent modification induces misfolding. | 1. Keep final DMSO concentration <5%. 2. Decrease molar excess of the label; reduce incubation temperature and time. |
| Multiple Labeled Species in MS | 1. High reagent concentration or long incubation. 2. Multiple accessible and reactive residues on the protein. | 1. Reduce molar excess and/or incubation time. 2. This may be the true result. Use bottom-up proteomics to identify all sites. Titrate the reagent to find conditions for single labeling if desired. |
Conclusion
This compound is a versatile reagent for the covalent modification of proteins. By leveraging the well-characterized reactivity of the isothiocyanate group, researchers can achieve stable and specific labeling of target proteins. The protocols provided in this application note, from initial labeling to mass spectrometric validation and site identification, offer a robust framework for employing this compound in chemical biology and drug discovery. Careful optimization of reaction parameters, particularly pH and reagent stoichiometry, is paramount to achieving desired outcomes and generating reliable, interpretable data.
References
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 11(12), 949-963. [Link]
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Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326–3337. [Link]
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Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Covalent Inhibitors. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
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Xiao, D., & Wang, X. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1735–1743. [Link]
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Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(13), 5028. [Link]
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de Gruiter, L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 979-992. [Link]
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PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab Website. [Link]
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Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 10(4), 1845-1855. [Link]
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Wang, X., & He, X. (2009). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Cellular Biochemistry, 108(5), 1031-1040. [Link]
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Chemical Research in Toxicology. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical Research in Toxicology, 24(10), 1735-1743. [Link]
-
Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6777. [Link]
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
-
Journal of Clinical Biochemistry and Nutrition. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. J Clin Biochem Nutr., 62(1), 11-19. [Link]
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Zerze, G. H., et al. (2021). Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered. Journal of Chemical Information and Modeling, 61(5), 2419-2432. [Link]
-
Zhang, Y. (2012). Proteins as binding targets of isothiocyanates in cancer prevention. Amino Acids, 43(1), 17-25. [Link]
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Mi, L., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Biological Chemistry, 283(34), 23312-23321. [Link]
-
ACS Publications. (2021). Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered. Journal of Chemical Information and Modeling. [Link]
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PubMed. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. International Journal of Molecular Sciences, 24(7), 6777. [Link]
-
ResearchGate. (2023). Bottom-up MS analysis of covalent protein–drug adducts. Figure from "Technologies for Direct Detection of Covalent Protein–Drug Adducts". [Link]
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Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(5), 531-538. [Link]
-
ResearchGate. (2021). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Request PDF. [Link]
-
Petria, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14755-14763. [Link]
-
Miyoshi, N., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(7), 4948–4957. [Link]
-
ACS Publications. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
ChemWhat. (n.d.). 3,5-Dimethyl-4-isothiocyanato-phenol CAS#: 1246818-00-7. ChemWhat Website. [Link]
-
De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 60(42), 10510-10515. [Link]
-
ResearchGate. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. Figure from "Cysteine specific bioconjugation with benzyl isothiocyanates". [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. ESS Website. [Link]
-
Molecules. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(17), 3840. [Link]
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Dalton Research Molecules Website. [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. FDA Website. [Link]
-
Christodoulou, M. C., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6667. [Link]
-
ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate?. ResearchGate Q&A. [Link]
-
Riggs, J. L., et al. (1958). Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. American Journal of Pathology, 34(6), 1081–1097. [Link]
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. . [Link]
-
ChemRxiv. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv Preprint. [Link]
-
Aebersold, R., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 101-110. [Link]
-
Bulgarian Chemical Communications. (2018). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 50(Special Issue C), 121-125. [Link]
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Application Notes and Protocols for Protein Cross-Linking using 4-Isothiocyanato-3,5-dimethylphenol
Introduction: A Versatile Heterobifunctional Cross-Linking Reagent
4-Isothiocyanato-3,5-dimethylphenol is a heterobifunctional cross-linking agent designed for the covalent conjugation of biomolecules. This reagent possesses two distinct reactive moieties: an isothiocyanate group and a phenolic ring. The isothiocyanate group provides a reactive electrophilic carbon that readily forms stable thiourea bonds with primary amine groups, such as those on the N-terminus of proteins and the side chain of lysine residues.[1][2][3] This reaction is a cornerstone of protein modification and is famously utilized in Edman degradation for protein sequencing.[2][4] The reaction is pH-dependent, with higher pH values promoting the nucleophilic attack of deprotonated amines.[3][5]
The phenolic group, with its hydroxyl substituent on an aromatic ring, offers a secondary site for conjugation, potentially through enzymatic or oxidative coupling methods, making this compound a versatile tool for multistep conjugation strategies.[6][7][8] The dimethyl substituents on the phenol ring provide steric hindrance that can influence the reactivity and specificity of the molecule. This application note provides a detailed experimental workflow for the use of this compound in protein cross-linking, with a focus on the isothiocyanate-amine reaction.
Mechanism of Action: Isothiocyanate-Amine Coupling
The primary mechanism of cross-linking with this compound involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group.[1][9] This reaction proceeds through a two-step mechanism, initiated by the attack of the amine nitrogen on the isothiocyanate carbon, leading to the formation of a thiourea linkage.[4][10] This covalent bond is highly stable, making it ideal for permanently linking biomolecules. The reaction is most efficient under slightly alkaline conditions (pH 8-9), which ensures the primary amine is in its deprotonated, nucleophilic state.
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general procedure for cross-linking a target protein with this compound. Optimization of reaction conditions, including protein concentration, cross-linker to protein molar ratio, reaction time, and temperature, is recommended for each specific application.
Materials and Reagents
-
Target Protein: Purified to >90% homogeneity in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
This compound: (Molecular Weight: 179.24 g/mol )[11][12][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To prepare the cross-linker stock solution.
-
Reaction Buffer: Amine-free buffer with a pH of 8.0-9.0 (e.g., 50 mM Sodium Bicarbonate or Sodium Borate buffer).
-
Quenching Buffer: Buffer containing a high concentration of a primary amine to terminate the reaction (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).[14]
-
Desalting Columns or Dialysis Cassettes: For removal of excess cross-linker and reaction byproducts.
Protocol
-
Preparation of Protein Sample:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Determine the protein concentration accurately using a standard protein assay (e.g., BCA or Bradford).
-
-
Preparation of Cross-linker Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Note: Isothiocyanates are sensitive to moisture and should be handled in a dry environment. Prepare the stock solution fresh for each experiment.
-
-
Cross-linking Reaction:
-
In a microcentrifuge tube, combine the protein solution with the reaction buffer to achieve the desired final protein concentration (typically 1-5 mg/mL).
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the cross-linker over the protein.[14]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
To terminate the cross-linking reaction, add the quenching buffer to a final concentration of 50-100 mM.[14]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted cross-linker is consumed.
-
-
Removal of Excess Reagents:
-
Remove excess cross-linker and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis of Cross-linking:
-
The extent of cross-linking can be analyzed by several methods:
-
SDS-PAGE: A simple and effective method to visualize the formation of higher molecular weight species.[15]
-
Mass Spectrometry (XL-MS): Provides detailed information on the identity and location of cross-linked residues.[15][16][17][18]
-
Spectroscopic Methods: UV-Vis, fluorescence, and circular dichroism can be used to characterize structural changes in the protein upon modification.[6]
-
-
Caption: A streamlined overview of the experimental workflow for protein cross-linking.
Quantitative Data and Key Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Ensures sufficient intermolecular interactions for cross-linking. |
| Cross-linker:Protein Molar Ratio | 10:1 to 50:1 | A molar excess drives the reaction to completion; may require optimization.[14] |
| Reaction Buffer pH | 8.0 - 9.0 | Facilitates deprotonation of primary amines for nucleophilic attack.[3][5] |
| Reaction Time | 1 - 2 hours | Typically sufficient for significant cross-linking; can be adjusted. |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |
| Quenching Agent Concentration | 50 - 100 mM | Ensures rapid and complete termination of the cross-linking reaction.[14] |
Troubleshooting and Considerations
-
Low Cross-linking Efficiency:
-
Increase the molar excess of the cross-linker.
-
Increase the reaction time or temperature (monitor protein stability).
-
Ensure the reaction buffer pH is optimal (8.0-9.0).
-
Confirm the protein has accessible primary amines.
-
-
Protein Precipitation:
-
Reduce the concentration of the cross-linker.
-
Decrease the reaction time.
-
Optimize the buffer conditions (e.g., ionic strength).
-
-
Non-specific Cross-linking:
-
Decrease the molar excess of the cross-linker.
-
Shorten the reaction time.
-
Conclusion
This compound is a valuable tool for researchers in biochemistry and drug development, enabling the stable covalent linkage of proteins and other biomolecules. The straightforward and robust nature of the isothiocyanate-amine reaction, coupled with the potential for secondary modifications via the phenolic group, provides a versatile platform for creating novel bioconjugates. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can effectively utilize this cross-linker to investigate protein-protein interactions, immobilize proteins onto surfaces, and construct targeted therapeutic agents.
References
-
MetwareBio. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. MetwareBio. Available from: [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. 2022. Available from: [Link]
-
Nakamura Y, et al. Physiological relevance of covalent protein modification by dietary isothiocyanates. Genes & Nutrition. 2017. Available from: [Link]
-
Yu C, et al. Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry. 2017. Available from: [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. 2022. Available from: [Link]
-
Ahn YH, et al. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. 2013. Available from: [Link]
-
Ask Ayurveda. Phytochemicals in Food - Allyl isothiocyanate. Ask Ayurveda. Available from: [Link]
-
CSIR NET LIFE SCIENCE COACHING. Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Let's Talk Academy. Available from: [Link]
-
Conaway CC, et al. Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. 2002. Available from: [Link]
-
Péczka N, et al. Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. 2020. Available from: [Link]
-
Velisek J, et al. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. 2000. Available from: [Link]
-
Yu C, et al. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC. 2017. Available from: [Link]
-
Velisek J, et al. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. 2000. Available from: [Link]
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Leitner A, et al. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. PMC. 2014. Available from: [Link]
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ChemWhat. 3,5-Dimethyl-4-isothiocyanato-phenol. ChemWhat. Available from: [Link]
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Expert Synthesis Solutions. This compound. Expert Synthesis Solutions. Available from: [Link]
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Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. 2021. Available from: [Link]
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Dalton Research Molecules. This compound. Dalton Research Molecules. Available from: [Link]
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Péczka N, et al. Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. 2020. Available from: [Link]
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Péczka N, et al. Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. 2020. Available from: [Link]
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Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online. 2021. Available from: [Link]
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Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. 2023. Available from: [Link]
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Isothiocyanate synthesis. Organic Chemistry Portal. Available from: [Link]
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Corneal crosslinking: Current protocols and clinical approach. Journal of Cataract & Refractive Surgery. 2019. Available from: [Link]
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Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. PMC. 2019. Available from: [Link]
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Individualized Corneal Cross-linking With Riboflavin and UV-A in Ultrathin Corneas: The Sub400 Protocol. Journal of Refractive Surgery. 2018. Available from: [Link]
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Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. ResearchGate. 2019. Available from: [Link]
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Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Publishing. 2019. Available from: [Link]
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Isothiocyanate. Wikipedia. Available from: [Link]
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New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. 2021. Available from: [Link]
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Efficient Oral Insulin Delivery Through Thiolated Trimethyl Chitosan-Grafted β-Cyclodextrin Nanoparticles. MDPI. 2024. Available from: [Link]
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Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Accelerated and Iontophoresis. PMC. 2015. Available from: [Link]
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Corneal Cross-Linking in Keratoconus Using the Standard and Rapid Treatment Protocol: Differences in Demarcation Line and 12-Month Outcomes. IOVS. 2014. Available from: [Link]
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Application Notes & Protocols: A Researcher's Guide to Determining the Optimal Concentration of 4-Isothiocyanato-3,5-dimethylphenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of the optimal experimental concentration for the isothiocyanate compound, 4-Isothiocyanato-3,5-dimethylphenol. Isothiocyanates (ITCs) are a well-documented class of chemopreventive agents that exert their effects through diverse mechanisms, including the induction of apoptosis and modulation of critical cellular signaling pathways.[1][2][3] The biological impact of any ITC is profoundly dose-dependent. Therefore, establishing a precise and relevant concentration is paramount for generating reproducible and meaningful experimental data. This guide moves beyond a simple recitation of steps, delving into the causal logic behind the experimental design. We present a multi-phase strategy, beginning with broad cytotoxicity screening to establish an inhibitory concentration (IC50) value, followed by targeted mechanistic assays to probe specific biological activities at sub-lethal concentrations. Detailed, self-validating protocols for key assays—including cell viability, caspase activity, and Western blot analysis—are provided to ensure scientific rigor and trustworthiness.
Section 1: Foundational Knowledge and Initial Preparation
A successful experimental campaign begins with a thorough understanding of the compound and meticulous preparation of reagents. This section covers the essential properties of this compound and the protocol for preparing a stable, usable stock solution.
Compound Characteristics
-
Compound Name: this compound
-
Synonyms: 4-Hydroxy-2,6-dimethylphenylisothiocyanate[4]
-
Molecular Formula: C₉H₉NOS[4]
-
Molecular Weight: 179.24 g/mol [4]
-
Appearance: Pale yellow needles[4]
Mechanism of Action: The Isothiocyanate Class
Isothiocyanates are renowned for their ability to covalently bind to proteins, particularly to the thiol groups of cysteine residues.[6] This reactivity underpins their broad biological effects. Key mechanisms attributed to ITCs include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase cascades.[2][3]
-
Cell Cycle Arrest: They can halt cell proliferation at various checkpoints in the cell cycle.[6]
-
Modulation of Signaling Pathways: ITCs are known to interact with and modulate critical signaling networks, such as the MAPK pathway.[3]
-
Induction of Oxidative Stress: Many ITCs, including phenethylisothiocyanate (PEITC), can induce reactive oxygen species (ROS), which serves as a key trigger for subsequent cellular stress responses and apoptosis.[7]
Understanding these mechanisms is crucial as it informs the selection of appropriate assays for validating the compound's activity at the concentrations you determine.
Protocol: Stock Solution Preparation and Handling
The use of a proper solvent and correct handling procedures is critical to prevent compound precipitation and degradation. Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for most organic compounds, including isothiocyanates, and is widely used in cell-based assays.[8][9]
Protocol 1.3: Preparation of a 100 mM DMSO Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh 1.792 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add 100 µL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Gently vortex or pipette up and down until the compound is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary.[8]
-
Verification: Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the 100 mM stock solution into small-volume, sterile microcentrifuge tubes (e.g., 5-10 µL aliquots). Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. Use a fresh aliquot for each experiment.
Section 2: The Experimental Strategy for Optimal Concentration Determination
Determining the "optimal" concentration is not a single experiment but a logical workflow. The concentration that is optimal for inducing cytotoxicity will be different from the one best suited for studying subtle changes in protein signaling. Our strategy is designed to systematically narrow the concentration range from broad to specific.
Figure 1: Workflow for determining optimal experimental concentrations.
Phase 1: Cytotoxicity and IC50 Determination
The first step is to establish the concentration-dependent effect of the compound on cell viability. This is achieved by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[10] This value serves as a critical benchmark for all subsequent experiments.
Phase 2: Mechanistic Assays at Sub-Lethal Doses
Once the IC50 is known, you can investigate specific mechanisms of action. For these studies, it is often desirable to use concentrations below the IC50. This allows for the observation of specific cellular events (e.g., activation of a signaling pathway, induction of an early apoptotic marker) without the confounding variable of widespread, non-specific cell death.
Phase 3: Target Engagement and Validation
The final phase involves confirming that the compound is engaging with its intended molecular targets at the selected concentrations. This can involve techniques like Western blotting to measure changes in the levels or modification state of specific proteins.[11]
Section 3: Core Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in our strategy.
Protocol 3.1: IC50 Determination via XTT Cell Viability Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The XTT assay is preferred over the older MTT assay as it eliminates the need for a formazan solubilization step, streamlining the workflow and reducing potential errors.[14]
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest in complete culture medium
-
This compound (DMPI) stock solution (100 mM in DMSO)
-
Sterile, cell culture-grade DMSO (Vehicle control)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at ~450-500 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells. Calculate the required volume to seed 5,000-10,000 cells per well in a volume of 100 µL.
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize evaporation (the "evaporation barrier").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume logarithmic growth.
-
-
Compound Dilution Series:
-
Prepare a serial dilution of the 100 mM DMPI stock. A common approach is to create a 2X working stock plate.
-
Example for a 100 µM top concentration: Dilute the 100 mM stock to 200 µM in complete culture medium. Then perform 1:2 serial dilutions across a 96-well dilution plate to generate a range (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (e.g., if the 200 µM working stock has 0.2% DMSO, the vehicle control should also have 0.2% DMSO in media).
-
-
Cell Treatment:
-
Carefully remove the media from the seeded cells.
-
Add 100 µL of the appropriate drug dilution or vehicle control to each well. It is recommended to perform each treatment in triplicate.
-
Include a "no-cell" blank control (media only) for background subtraction.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay Procedure:
-
Approximately 30 minutes before the end of the incubation, prepare the activated XTT solution according to the manufacturer's protocol (this typically involves mixing the XTT reagent with the electron-coupling solution).
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, until a distinct color change is visible in the vehicle control wells.
-
Gently shake the plate to ensure a uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the plate at a wavelength between 450-500 nm. Use a reference wavelength of 630-690 nm to subtract background noise.
-
Normalization:
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
-
Curve Fitting: Plot the % Viability (Y-axis) against the log-transformed concentration of DMPI (X-axis). Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the IC50 value.[15][16]
-
Table 1: Example Data for IC50 Calculation
| DMPI Conc. (µM) | Log Conc. | Avg. Absorbance (450nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100% |
| 1.56 | 0.19 | 1.213 | 97% |
| 3.13 | 0.50 | 1.150 | 92% |
| 6.25 | 0.80 | 0.975 | 78% |
| 12.5 | 1.10 | 0.650 | 52% |
| 25 | 1.40 | 0.288 | 23% |
| 50 | 1.70 | 0.100 | 8% |
| 100 | 2.00 | 0.063 | 5% |
| Calculated IC50 | ~12 µM |
Protocol 3.2: Assessment of Apoptosis via Caspase-3/7 Activity
Principle: A key mechanism of ITC-induced cell death is apoptosis.[3] Caspase-3 and Caspase-7 are the primary executioner caspases. Their activation represents a point of no return in the apoptotic process. Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive and simple method to measure their combined activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[17][18]
Figure 2: Simplified apoptotic caspase activation cascade.
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
Cell line of interest
-
DMPI stock solution
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described in Protocol 3.1 (100 µL/well). Incubate for 24 hours.
-
Cell Treatment:
-
Based on the IC50 value from Protocol 3.1, prepare DMPI dilutions in complete media. Select concentrations that bracket the IC50 (e.g., Vehicle, 0.5x IC50, 1x IC50, 2x IC50).
-
Treat cells in triplicate and incubate for a relevant period (e.g., 12, 24, or 48 hours). A time-course experiment is highly recommended.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[18]
-
Add 100 µL of the reagent directly to each well (an "add-mix-measure" protocol).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Plot the fold-change (Y-axis) against the DMPI concentration (X-axis).
-
Protocol 3.3: Target Engagement Validation by Western Blot
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[11][19] This technique can validate the effects of DMPI by observing changes in key proteins. A common marker for caspase-3 activation and apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). Intact PARP is a 116 kDa protein; upon cleavage by caspase-3, an 89 kDa fragment is generated, which is a hallmark of apoptosis.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
DMPI stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with selected concentrations of DMPI (e.g., Vehicle, 0.5x IC50, 1x IC50) for a predetermined time.
-
Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples by diluting them to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.[20]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the intensity of the target protein bands (intact and cleaved PARP) to a loading control (e.g., GAPDH or β-actin).
-
Section 4: Data Synthesis and Optimal Concentration Selection
The final step is to integrate the data from all phases to make an informed decision. The "optimal" concentration is entirely dependent on the experimental question.
Table 2: Guide for Selecting Concentrations Based on Experimental Goals (Assuming a hypothetical IC50 of 12 µM)
| Experimental Goal | Recommended Concentration Range | Rationale |
| Inducing significant cytotoxicity / anti-proliferative effects | 10 - 15 µM (around the IC50) | This range is expected to cause ~50% cell death or growth inhibition, making it suitable for studies where this is the primary endpoint. |
| Studying early apoptotic events or signaling changes | 3 - 6 µM (0.25x to 0.5x IC50) | These sub-lethal concentrations are high enough to induce a specific biological response (e.g., caspase activation) but low enough to minimize widespread cell death, allowing for clearer interpretation of mechanistic events. |
| Long-term exposure studies (e.g., >72 hours) | 1 - 3 µM (<0.25x IC50) | Lower concentrations should be used for longer incubation times to avoid cumulative toxicity that could obscure the intended biological observations. |
| Negative Control / Baseline | Vehicle Control (DMSO only) | Essential for establishing the baseline response and ensuring that the observed effects are due to the compound and not the solvent.[22] |
Key Considerations for Trustworthy Results:
-
Cell-Type Dependency: Always remember that IC50 values and cellular responses are highly dependent on the specific cell line used. The entire optimization process must be repeated for each new cell line.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture media is consistent across all wells (including the vehicle control) and is kept as low as possible, ideally ≤0.5%, to avoid solvent-induced artifacts.[22]
-
Replication: All experiments should be performed with at least three biological replicates to ensure the results are statistically significant and reproducible.
By following this structured, logic-driven approach, researchers can confidently determine and validate the optimal concentration of this compound for their specific experimental needs, paving the way for robust and publishable findings.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Biointron. (2024). Western Blotting: Protein Analysis & Antibody Validation. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
-
Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from [Link]
-
YouTube. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. Retrieved from [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 determined for synthesized and reference compounds. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Mechanism of action of isothiocyanates. A review. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of four different colorimetric and fluorometric cytotoxicity assays in zebrafish liver cell line. Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Retrieved from [Link]
-
NIH National Library of Medicine. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Quantitative Cytotoxicity – MTT Assays. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
PubMed. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Retrieved from [Link]
-
PubMed. (2008). Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of 4-Isothiocyanato-3,5-dimethylphenol
Welcome to the technical support guide for 4-Isothiocyanato-3,5-dimethylphenol (CAS 1246818-00-7). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve optimal, reproducible results in your conjugation experiments.
This guide moves beyond simple instructions, delving into the chemical principles that govern the labeling process. By understanding the "why" behind each step, you can intelligently adapt and optimize your workflows for your specific application.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry, handling, and storage of this compound. A solid understanding of these principles is the foundation for successful conjugation.
Q1: What is the primary reaction mechanism for labeling proteins with this compound?
A1: The core of the labeling reaction lies in the electrophilic nature of the isothiocyanate group (-N=C=S). This group readily reacts with primary nucleophiles, most notably the non-protonated primary amines found on biomolecules. In protein chemistry, this primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via a nucleophilic attack from the amine onto the central carbon atom of the isothiocyanate, forming a highly stable thiourea bond.[1][2][3] This covalent linkage is robust and well-suited for creating stable bioconjugates.
Q2: How does reaction pH dictate the outcome and efficiency of the labeling?
A2: pH is arguably the most critical parameter for controlling isothiocyanate conjugation chemistry. The reactivity of the target nucleophiles is pH-dependent:
-
Reaction with Amines (Lysine): This reaction is most efficient at an alkaline pH, typically between 8.5 and 9.5 .[1][4] In this range, the primary amine groups are deprotonated (-NH₂), making them significantly more nucleophilic and reactive toward the isothiocyanate group. At neutral or acidic pH, these groups are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.
-
Reaction with Thiols (Cysteine): While possible, the reaction with thiol groups to form a dithiocarbamate linkage is generally favored at a more neutral pH range of 6.5 to 8.0.[1][2]
Therefore, to specifically target lysine residues and maximize labeling efficiency, maintaining a basic reaction buffer is essential. This pH-dependent reactivity allows for a degree of selectivity in the conjugation strategy.[2]
Q3: What are the correct procedures for storing and handling this reagent to ensure its stability?
A3: Isothiocyanate compounds are highly sensitive to environmental conditions, particularly moisture.[1][5] Improper storage is a leading cause of failed conjugation reactions.
-
Storage Temperature: The reagent should be stored at -20°C upon receipt.[6][7]
-
Moisture Prevention: The compound is highly susceptible to hydrolysis. Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator.[1][8]
-
Light Sensitivity: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.[1][6]
-
Handling: Before opening, allow the vial to equilibrate to room temperature completely. This prevents atmospheric moisture from condensing inside the cold vial.[7] For routine use, it is best practice to create single-use aliquots of a stock solution to avoid repeated freeze-thaw cycles and minimize exposure to moisture and air.
Q4: Which solvents should be used to prepare a stock solution, and why is the choice important?
A4: this compound has limited solubility in aqueous buffers. Therefore, a stock solution should be prepared in an anhydrous (water-free) organic solvent . The most common choices are dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] Using an anhydrous grade of the solvent is critical to prevent the hydrolysis and subsequent inactivation of the isothiocyanate group before it is introduced into the reaction mixture.[6][9] The stock solution should always be prepared fresh immediately before use for best results.[3][10]
Part 2: Experimental Protocol - General Protein Labeling
This protocol provides a validated, step-by-step workflow for conjugating this compound to a generic protein.
Critical Prerequisite: Buffer Selection Do NOT use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds will compete with the target protein for reaction with the isothiocyanate, severely reducing or completely inhibiting labeling efficiency.[3][10]
Recommended Buffers:
-
0.1 M Sodium Carbonate-Bicarbonate, pH 9.0
-
0.1 M Sodium Borate, pH 8.5-9.5
Step 1: Preparation of the Protein
-
Buffer Exchange: Ensure the purified protein is in the appropriate amine-free reaction buffer (e.g., 0.1 M Sodium Carbonate, pH 9.0). This can be accomplished by dialysis against the buffer (3 changes, >4 hours each, at 4°C) or by using a desalting column (e.g., Sephadex G-25).
-
Concentration Adjustment: Adjust the protein concentration to a minimum of 2 mg/mL. Higher concentrations (2-10 mg/mL) generally lead to more efficient labeling.[9][11]
-
Determine Protein Molarity: Calculate the molar concentration of the protein using its molecular weight.
Step 2: Preparation of the Isothiocyanate Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution by dissolving the reagent in anhydrous DMSO. This should be done immediately before starting the reaction.
-
Calculate the molar concentration of the stock solution (MW = 179.24 g/mol ).
Step 3: The Conjugation Reaction
-
Molar Ratio: Determine the desired molar excess of the isothiocyanate reagent relative to the protein. A 10- to 20-fold molar excess is a common starting point for optimization.
-
Addition of Reagent: While gently stirring the protein solution, add the calculated volume of the isothiocyanate stock solution dropwise. The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v) to minimize the risk of protein denaturation.
-
Incubation: Incubate the reaction mixture in the dark to protect the reagent from light. Incubation conditions can be optimized:
-
Room Temperature: 1-2 hours.
-
4°C: 4-12 hours.[3]
-
Step 4: Purification of the Conjugate
-
Removal of Unreacted Label: It is crucial to remove any free, unreacted this compound to prevent high background signals and potential artifacts in downstream applications.
-
Method: Use a desalting column (gel filtration) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller, unreacted reagent molecules will be retained by the resin and elute later.[10] Alternatively, perform extensive dialysis against the storage buffer.
Step 5: Characterization of the Conjugate
-
Spectrophotometric Analysis: Although this compound itself is not a fluorophore like FITC, the degree of labeling can be estimated if the compound or its conjugate has a distinct UV absorbance peak separate from the protein's absorbance at 280 nm. This requires determining the extinction coefficient of the compound.
-
Functional Assay: The most important validation is to test the biological activity of the conjugated protein to ensure that the labeling process has not compromised its function.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Possible Cause | Recommended Solution & Explanation |
| Low or No Labeling Efficiency | 1. Reactive Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) or sodium azide. | Solution: Perform thorough buffer exchange into an amine-free buffer like carbonate or borate. These competing nucleophiles will quench the reaction.[3][10] |
| 2. Incorrect pH: The reaction pH is too low (< 8.0). | Solution: Verify the pH of your reaction buffer is in the optimal range of 8.5-9.5 to ensure the target lysine residues are deprotonated and nucleophilic.[1] | |
| 3. Reagent Degradation: The isothiocyanate has been hydrolyzed by moisture. | Solution: Use a fresh vial or a freshly prepared stock solution from properly stored, dry reagent. Always use anhydrous solvents for stock preparation.[4] | |
| 4. Low Protein Concentration: The protein concentration is below 2 mg/mL. | Solution: Concentrate the protein before labeling. Higher concentrations favor the bimolecular reaction kinetics, improving efficiency.[9][11] | |
| Protein Precipitation During/After Labeling | 1. Over-Labeling: The molar ratio of isothiocyanate to protein is too high. | Solution: Reduce the molar excess of the reagent. Excessive conjugation can alter the protein's isoelectric point or increase its hydrophobicity, leading to aggregation.[4][12] |
| 2. High Organic Solvent Concentration: The final concentration of DMSO/DMF in the reaction is >10%. | Solution: Prepare a more concentrated stock solution of the reagent to reduce the volume added to the reaction mixture. | |
| Loss of Biological Activity | 1. Modification of Critical Residues: Labeling has occurred on lysine residues within an active site or binding interface. | Solution: Decrease the molar ratio of the isothiocyanate to achieve a lower average degree of labeling. This statistically reduces the chance of modifying a critical residue. |
| 2. Protein Denaturation: The protein is not stable at the alkaline pH required for the reaction. | Solution: Perform a stability test of your protein in the reaction buffer (without the label) to confirm its integrity. If unstable, you may need to perform the reaction at a lower pH (e.g., 8.0-8.5) and for a longer duration, accepting a potential decrease in efficiency. |
Part 4: Visualizations & Data Summary
Reaction Mechanism
Caption: Reaction of this compound with a protein lysine residue.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common labeling issues.
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5 | Maximizes deprotonation and nucleophilicity of primary amines (lysine).[1] |
| Buffer System | 0.1 M Sodium Carbonate or 0.1 M Sodium Borate | Must be free of primary amines (e.g., Tris, Glycine) to avoid quenching the reaction.[3][10] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentration drives reaction kinetics and improves labeling efficiency.[11] |
| Reagent Molar Excess | 5x - 25x (over protein) | Start with 10-20x and optimize. Higher ratios increase labeling but also risk precipitation/inactivation.[4] |
| Reaction Temperature | 4°C or Room Temperature | 4°C is gentler for sensitive proteins (longer incubation); RT is faster. |
| Reaction Time | 1 - 2 hours (RT) or 4 - 12 hours (4°C) | Time should be optimized alongside molar ratio to achieve the desired degree of labeling. |
| Solvent Concentration | < 10% (v/v) | Minimize organic solvent (DMSO/DMF) to prevent protein denaturation. |
References
- Benchchem. (n.d.). Isothiocyanate Reactivity Management: A Technical Support Center.
- Luang-In, V., et al. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Wang, Y., et al. (n.d.). Stability of Allyl Isothiocyanate in an Aqueous Solution. Hainan University.
- ResearchGate. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media.
- Benchchem. (n.d.). preventing degradation of cyclobutanecarbonyl isothiocyanate during storage.
- Singh, S. M., et al. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. NIH.
- LEAPCHEM. (2025). What are the storage conditions for fluorescein derivatives?.
- Benchchem. (n.d.). This compound | 1246818-00-7.
- Benchchem. (2025). Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers.
- TdB Labs. (n.d.). FITC Labeling and Conjugation.
- University of California, San Francisco. (n.d.). Protein labelling with FITC.
- Herzer, S., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances.
- Waters. (n.d.). What are the storage conditions for the PITC Reagent (WAT088120)?.
- The Mario L. Taddei, Frank M. Huennekens, and K. G. Scrimgeour Laboratories for Experimental Oncology, Department of Biochemistry, Scripps Clinic and Research Foundation. (n.d.). FITC conjugation of Antibodies.
- Vector Labs. (n.d.). Bioconjugation.
- Hama, A., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. leapchem.com [leapchem.com]
- 7. support.waters.com [support.waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. drmr.com [drmr.com]
- 12. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
solubility issues of 4-Isothiocyanato-3,5-dimethylphenol in aqueous buffers
Welcome to the technical support center for 4-Isothiocyanato-3,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this compound, particularly its solubility and stability in aqueous buffers. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a reactive isothiocyanate (-N=C=S) group and a phenolic hydroxyl (-OH) group on a dimethylated benzene ring. This unique structure presents both opportunities for research and challenges in experimental design. The isothiocyanate group is a known electrophile, readily reacting with nucleophiles like the thiol groups of cysteine residues in proteins, making it a valuable tool for covalent labeling and drug design. The phenolic moiety, on the other hand, influences the compound's physicochemical properties, including its solubility and potential for antioxidant activity.
However, the combination of a hydrophobic dimethylphenol backbone and a hydrolytically sensitive isothiocyanate group leads to significant solubility and stability issues in the aqueous environments typical of biological assays. This guide will provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media or assay buffer. What should I do?
A2: This is a common issue when diluting a concentrated stock solution in a non-solvent (in this case, your aqueous buffer). The key is to ensure the final concentration of the co-solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) and to employ proper dilution techniques.[2] For sensitive cell lines, even lower concentrations may be necessary. Consider a serial dilution approach in the co-solvent before the final dilution into the aqueous medium.
Q3: How stable is this compound in aqueous solutions?
A3: Isothiocyanates are generally unstable in aqueous solutions, especially in buffers.[3] The electrophilic carbon of the isothiocyanate group is susceptible to hydrolysis, and this degradation is often accelerated in buffered solutions compared to deionized water.[3] Stability is also influenced by pH and temperature, with increased degradation often observed at neutral to alkaline pH.[4]
Q4: What is the best way to store stock solutions of this compound?
A4: Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C, protected from light. It is highly recommended to use freshly prepared dilutions for your experiments whenever possible.
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
The primary challenge with this compound is achieving and maintaining a soluble state in aqueous buffers for your experiments.
The hydrophobicity of the dimethylphenol ring system is the main driver of poor aqueous solubility. The predicted pKa of the phenolic hydroxyl group is approximately 9.45, meaning it will be protonated and neutral at physiological pH, contributing to its low water solubility.[5]
1. The Co-Solvent Approach (Recommended First-Line Strategy)
-
Principle: Utilize a water-miscible organic solvent to prepare a high-concentration stock solution, which is then diluted to the final working concentration in the aqueous buffer.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solvating power for a wide range of compounds.
-
Ethanol: A good alternative, particularly if DMSO is incompatible with your assay.
-
-
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Accurately weigh out 1.79 mg of this compound (MW: 179.24 g/mol ).
-
Add 1 mL of anhydrous DMSO.
-
Vortex gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Workflow for Dilution into Aqueous Buffer:
Caption: Workflow for diluting a DMSO stock solution.
2. The pH Adjustment Strategy
-
Principle: Increasing the pH of the buffer above the pKa of the phenolic hydroxyl group (~9.45) will deprotonate it, forming a more water-soluble phenolate anion.
-
Caution: Isothiocyanates can be more reactive and less stable at alkaline pH. This method should be used with caution and may not be suitable for all applications, especially those requiring long incubation times.
-
Experimental Approach:
-
Prepare a concentrated stock in a minimal amount of co-solvent (e.g., DMSO).
-
Attempt to dissolve this stock in buffers of increasing pH (e.g., pH 8.0, 9.0, 10.0).
-
Assess both solubility and stability over the time course of your experiment.
-
3. The Surfactant/Solubilizer Approach
-
Principle: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Recommended Agents:
-
Tween® 20 or Triton™ X-100: Use at low concentrations (e.g., 0.01% - 0.1%) in the final assay buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.[6]
-
-
Considerations: Surfactants can affect cell membranes and protein activity. It is crucial to run appropriate vehicle controls to account for any effects of the surfactant itself.
| Method | Pros | Cons | Best For |
| Co-solvent (DMSO/Ethanol) | Simple, effective for stock solutions, widely used. | Potential for precipitation on dilution, solvent toxicity. | Most standard in vitro assays. |
| pH Adjustment | Can significantly increase solubility. | May decrease compound stability, potential for buffer incompatibility. | Short-term experiments where the compound's reactivity at high pH is not a concern. |
| Surfactants/Cyclodextrins | Can improve both solubility and stability. | Potential for interference with biological systems, requires careful controls. | Assays where co-solvent concentration must be minimized. |
Issue 2: Compound Instability and Reactivity
The isothiocyanate group is highly electrophilic and can react with various nucleophiles present in your experimental system, leading to a loss of the active compound.
The central carbon atom of the -N=C=S group is susceptible to nucleophilic attack. Water can act as a nucleophile, leading to hydrolysis. Buffer components, such as Tris (which contains a primary amine), and components of cell culture media (e.g., amino acids, thiols like glutathione) can also react with the isothiocyanate.
1. Buffer Selection:
-
Recommendation: Whenever possible, use buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS) or HEPES.
-
Rationale: Buffers like Tris contain nucleophilic amine groups that can directly react with the isothiocyanate, leading to its inactivation. Studies have shown that the decline of isothiocyanates is more rapid in buffers like Tris-Cl and PBS compared to deionized water.[3]
2. pH Control:
-
Recommendation: Maintain the pH of your experimental system as close to neutral or slightly acidic as is compatible with your assay.
-
Rationale: While the stability of this compound at different pH values has not been specifically reported, many isothiocyanates show greater stability at slightly acidic pH.[7] Alkaline conditions can increase the rate of hydrolysis and reaction with other nucleophiles.
3. Temperature and Time:
-
Recommendation: Perform experiments at the lowest feasible temperature and for the shortest duration possible. Prepare working solutions immediately before use.
-
Rationale: The degradation of isothiocyanates is a time- and temperature-dependent process.[4] Minimizing incubation times and keeping solutions on ice when not in use can help preserve the compound's integrity.
4. Experimental Workflow for Minimizing Degradation:
Caption: Workflow to minimize degradation of this compound.
Summary and Key Takeaways
Successfully working with this compound requires a proactive approach to address its inherent solubility and stability challenges.
-
Prioritize Proper Dissolution: Always start by creating a concentrated stock solution in an anhydrous organic solvent like DMSO.
-
Control Your Dilution: When diluting into aqueous media, do so rapidly and with agitation to minimize precipitation. Keep the final co-solvent concentration as low as possible.
-
Be Mindful of Stability: Use freshly prepared solutions. Select buffers that are free of nucleophiles (e.g., avoid Tris). Maintain a neutral or slightly acidic pH and control the temperature and duration of your experiments.
-
Use Appropriate Controls: Always include a vehicle control (buffer with the same final concentration of co-solvent/surfactant) in your experiments to account for any non-specific effects.
By implementing these strategies, you can enhance the reliability and reproducibility of your experimental results when working with this compound.
References
-
Expert Synthesis Solutions. This compound CAS [1246818-00-7]. [Link]
-
Dalton Research Molecules. This compound | CAS 1246818-00-7. [Link]
-
Chem-Space. This compound. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
Cheméo. Chemical Properties of 3,5-Dimethylphenyl isothiocyanate (CAS 40046-30-8). [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
PubChem. 3,5-Dimethylphenyl Isothiocyanate. [Link]
-
Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of the Chinese Cereals and Oils Association. [Link]
-
Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
PubChem. 3,5-Dimethylphenol. [Link]
-
NIST. Phenol, 3,5-dimethyl-. [Link]
-
Song, L., et al. (2014). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry, 62(19), 4439-4445. [Link]
-
PrepChem.com. Preparation of 3,5-dimethylphenol. [Link]
Sources
- 1. 3,5-Dimethylphenyl isothiocyanate (CAS 40046-30-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 5. 3,5-Dimethyl-4-isothiocyanato-phenol | 1246818-00-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Non-Specific Binding of 4-Isothiocyanato-3,5-dimethylphenol
Welcome to the technical support center for 4-Isothiocyanato-3,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) in your experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles to ensure the accuracy and reliability of your results.
Non-specific binding of this compound can lead to high background signals, reduced assay sensitivity, and false-positive results. Understanding the chemical nature of this compound is the first step in mitigating these issues. The molecule possesses two key functional groups that contribute to its binding characteristics:
-
Isothiocyanate Group (-N=C=S): This highly reactive electrophilic group is designed to form stable covalent bonds, primarily with nucleophilic residues on proteins.
-
3,5-dimethylphenol Group: This aromatic, phenolic moiety introduces hydrophobicity and the potential for various non-covalent interactions.
This guide will provide a structured approach to understanding and addressing the multifaceted nature of non-specific binding associated with this compound.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding non-specific binding of this compound.
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound is primarily driven by two types of interactions:
-
Unintended Covalent Bonding: The isothiocyanate group can react non-selectively with nucleophilic residues other than the intended target.
-
Non-Covalent Interactions: The 3,5-dimethylphenol group can participate in hydrophobic interactions, hydrogen bonding, and electrostatic interactions with various surfaces and biomolecules.[1][2]
Q2: How does pH affect the reactivity of the isothiocyanate group?
A2: The pH of your reaction buffer is a critical factor in controlling the reactivity of the isothiocyanate group.[3][4]
-
Reaction with Primary Amines (e.g., Lysine): This reaction is favored at an alkaline pH, typically between 8.5 and 9.5, where the amine groups are deprotonated and more nucleophilic, forming a stable thiourea linkage.[3]
-
Reaction with Thiols (e.g., Cysteine): This reaction is more efficient at a neutral to slightly basic pH, in the range of 6.5 to 8.0, forming a dithiocarbamate linkage.[3][4]
Q3: What is the quickest way to reduce high background in my assay?
A3: A good starting point is to optimize your blocking and washing steps. Ensure you are using an appropriate blocking agent at an effective concentration and that your wash buffer contains a non-ionic surfactant like Tween 20.
In-Depth Troubleshooting Guides
For more persistent issues with non-specific binding, the following detailed troubleshooting guides provide a systematic approach to identifying and resolving the problem.
Issue 1: High Background Signal Across the Entire Solid Phase (e.g., Microplate, Membrane)
This often indicates widespread non-specific adsorption of the compound or detection reagents to the solid support.
Root Cause Analysis and Solutions:
-
Inadequate Blocking: The blocking agent may not be effectively covering all non-specific binding sites on the solid phase.
-
Solution: Optimize your blocking buffer.
-
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available.[5][6][7][8][9] | Can have lot-to-lot variability and may contain endogenous biotin. |
| Non-Fat Dry Milk | 1-5% (w/v) | Cost-effective. | Not recommended for biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that can interfere with phospho-specific antibody detection. |
| Casein | 1-3% (w/v) | A purified milk protein, often provides lower background than milk.[10] | Can also contain phosphoproteins. |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies.[5] | Contains endogenous biotin. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% (w/v) | A non-protein alternative, useful for detecting small proteins.[5] | May not be as effective as protein-based blockers for all applications. |
| Commercial/Synthetic Blockers | Varies | Often protein-free and optimized for low background.[11][12][13] | Can be more expensive. |
-
Suboptimal Washing: Insufficient or ineffective washing can leave behind non-specifically bound molecules.
-
Solution: Enhance your washing protocol.
-
Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase Wash Duration: Extend the incubation time for each wash.
-
Add a Surfactant: Include a non-ionic surfactant like Tween 20 in your wash buffer at a concentration of 0.05-0.1% to disrupt hydrophobic interactions.[14][15]
-
-
-
Hydrophobic Interactions: The dimethylphenol moiety of the compound can bind to hydrophobic surfaces.
-
Solution: Modify your buffer to reduce hydrophobic interactions.
-
Include Non-Ionic Surfactants: As mentioned above, Tween 20 or Triton X-100 in your buffers can be very effective.[15]
-
-
Issue 2: Non-Specific Binding to Off-Target Proteins
This occurs when the isothiocyanate group reacts with unintended proteins or when the compound non-covalently associates with proteins in your sample.
Root Cause Analysis and Solutions:
-
Incorrect Reaction pH: The pH of the conjugation reaction may be promoting reaction with unintended nucleophiles.
-
Electrostatic Interactions: The phenolic hydroxyl group can be deprotonated at higher pH, leading to a negative charge and potential electrostatic interactions. The pKa of 3,5-dimethylphenol's hydroxyl group is approximately 10.25.[16]
-
Non-Covalent Association with Proteins: The phenolic ring can interact with proteins through various non-covalent forces.[1][2]
-
Solution: Employ competitive displacement or modify buffer conditions.
-
Add a Bulking Protein: Including an irrelevant protein like BSA in your sample diluent can help to "soak up" non-specifically binding molecules.
-
Control Temperature: Non-covalent interactions can be temperature-dependent. Experiment with performing incubation steps at different temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition that minimizes NSB while preserving specific binding.
-
-
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a range of blocking buffers:
-
1%, 3%, and 5% BSA in TBST (Tris-Buffered Saline, 0.05% Tween 20)
-
1%, 3%, and 5% Non-Fat Dry Milk in TBST
-
A commercial blocking buffer of your choice.
-
-
Coat your solid phase (e.g., ELISA plate) with your target molecule and leave some wells uncoated as a negative control.
-
Apply the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells with your standard wash buffer.
-
Add this compound at your working concentration to both coated and uncoated wells.
-
Proceed with your standard detection method.
-
Analyze the signal in the negative control wells. The blocking buffer that results in the lowest signal in the negative control wells is the most effective.
Protocol 2: Systematic Buffer Optimization
-
Establish a baseline: Perform your assay using your current standard buffer conditions and note the level of non-specific binding.
-
Test pH: Prepare a series of buffers with varying pH values around the optimal range for your intended conjugation (e.g., for amine coupling, test pH 8.0, 8.5, 9.0, and 9.5).
-
Test Ionic Strength: Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Test Surfactant Concentration: Using the optimal pH and salt concentration, test different concentrations of Tween 20 (e.g., 0.01%, 0.05%, 0.1%).
-
Combine Optimized Conditions: Formulate a new buffer incorporating the optimal pH, salt concentration, and surfactant concentration and compare its performance to your original baseline.
Visualizing the Mechanisms and Solutions
Diagram 1: The Dual Nature of this compound Binding
Caption: A stepwise approach to troubleshooting non-specific binding.
By systematically addressing the potential causes of non-specific binding, from inadequate blocking and washing to suboptimal buffer conditions, you can significantly improve the quality and reliability of your experimental data when working with this compound.
References
-
Bitesize Bio. (2025, June 8). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. [Link]
-
Bitesize Bio. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Nicoya Lifesciences. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Merck Millipore. Bovine Serum Albumin (BSA) Blocking Buffer. [Link]
-
Witzel, K., Abu Risha, M., Al-qadri, D., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PubMed, 1-13. [Link]
-
Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
ResearchGate. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]
-
ResearchGate. (2021, October 14). What is the criteria to determine the concentration of Tween20 detergent in the blocking buffer and in antibody buffers during western blotting?[Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Atlas Antibodies. Western Blot Protocol - BSA Blocking. [Link]
-
ResearchGate. (2017, January 17). (PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN. [Link]
-
Mi, L., & Chung, F. L. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1835–1841. [Link]
-
Neves, A. R., Nunes, C., & Reis, S. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Molecules, 25(22), 5486. [Link]
-
ResearchGate. (2025, August 7). Proteins as binding targets of isothiocyanates in cancer prevention. [Link]
-
Yilmaz, B., Tacer-Caba, Z., & Nilüfer-Erdil, D. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 894383. [Link]
-
Biopanda Diagnostics. Blocking Buffers. [Link]
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LI-COR Biosciences. Intercept® Blocking Buffer. [Link]
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Biocompare. Blocking Buffers and Reagents. [Link]
-
Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. [Link]
-
Zhang, Y., & Li, L. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of proteome research, 6(8), 3157–3165. [Link]
-
Szaefer, H., & Cichocki, M. (2020). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current pharmaceutical design, 26(21), 2461–2472. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 3,5-Dimethylphenol: Properties and Handling. [Link]
-
Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]
-
MDPI. Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. [Link]
-
Semantic Scholar. Binding to Protein by Isothiocyanates: A Potential Mechanism for Apoptosis Induction in Human Nonsmall Lung Cancer Cells. [Link]
-
ResearchGate. Structure-affinity relationship of the binding of phenolic acids and their derivatives to bovine serum albumin. [Link]
-
FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]
-
NIST. Phenol, 3,5-dimethyl-. [Link]
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PubChem. 3,5-Dimethylphenol. [Link]
-
Chemsrc. (2025, August 22). 3,5-Dimethylphenol | CAS#:108-68-9. [Link]
-
Kormos, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14931-14936. [Link]
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Expert Synthesis Solutions. This compound CAS [1246818-00-7]. [Link]
-
Dalton Research Molecules. This compound | CAS 1246818-00-7. [Link]
-
Chem-Space. This compound - C9H9NOS | CSSB00015428471. [Link]
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Biomol.de. This compound | CAS 1246818-00-7 | ESS. [Link]
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- 16. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
Technical Support Center: 4-Isothiocyanato-3,5-dimethylphenol
Welcome to the technical support guide for 4-Isothiocyanato-3,5-dimethylphenol (CAS 1246818-00-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful and reproducible use of this compound in experimental settings. Due to the inherent reactivity of the isothiocyanate functional group, understanding its stability is paramount for generating reliable data. This guide provides in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and validated protocols to help you navigate the complexities of working with this molecule.
Part 1: Core Principles of Isothiocyanate Stability
The stability of this compound is overwhelmingly dictated by the chemistry of its isothiocyanate (–N=C=S) group. This functional group contains an electrophilic central carbon atom, making it highly susceptible to attack by nucleophiles.[1][2] This reactivity is the primary mechanism of its biological activity and, simultaneously, its primary pathway for degradation in solution. Factors such as solvent choice, pH, and temperature can dramatically influence the rate of this degradation.[2][3]
The most common degradation pathway involves the reaction with nucleophilic compounds such as water, alcohols, or amines.[2][4] This leads to the formation of inactive adducts like thiocarbamates or thioureas, which will compromise the integrity of your experiments.[2]
Caption: General degradation pathways of isothiocyanates via nucleophilic attack.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and storage of this compound.
Q1: What is the best solvent to prepare and store stock solutions of this compound?
A1: The best choice for both short-term handling and long-term storage is a high-purity, anhydrous aprotic solvent.
-
Top Recommendation: Acetonitrile (ACN) is an excellent choice, as isothiocyanates exhibit high stability in this solvent.[2][5]
-
Other Good Options: Other anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are also suitable.
-
Avoid: Protic solvents such as methanol, ethanol, and especially water or aqueous buffers should be avoided for stock solutions.[2][4] Hydroxylated solvents will react with the isothiocyanate group, leading to the formation of inactive thiocarbamates.[4]
Scientific Rationale: Aprotic solvents lack acidic protons (like the H in an O-H or N-H group) and therefore do not act as nucleophiles. This prevents the primary degradation pathway, preserving the integrity of the compound. Studies on various isothiocyanates consistently show that degradation is fastest in aqueous or alcohol-based solutions.[1][2]
Q2: How should I store my stock solution?
A2: Store your stock solution, prepared in an anhydrous aprotic solvent, under the following conditions:
-
Temperature: Store at -20°C or, ideally, at -80°C for long-term stability. Low temperatures significantly slow down any potential degradation kinetics.[3]
-
Atmosphere: If possible, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.
-
Container: Use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined) to prevent light exposure and solvent evaporation.
Scientific Rationale: Isothiocyanates can be sensitive to light, oxygen, and moisture over time.[4] Cold, dark, and anhydrous conditions are crucial for minimizing all potential degradation pathways and ensuring the concentration of your stock solution remains accurate over months.
Q3: What is the optimal pH range for conducting experiments in aqueous media?
A3: Isothiocyanates are most stable in neutral to slightly acidic conditions and become rapidly unstable as the pH becomes alkaline.[2][4]
-
Optimal Range: pH 4 to 7.
-
Caution Range: pH > 7. The rate of degradation accelerates significantly in basic conditions.[2][6]
Scientific Rationale: The degradation of isothiocyanates in water is base-catalyzed. At higher pH, the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases, leading to a faster rate of attack on the electrophilic carbon of the isothiocyanate group. While very acidic conditions (pH < 4) can sometimes promote the formation of other byproducts like nitriles from glucosinolate precursors, for the stability of the pure isothiocyanate, slightly acidic to neutral pH is generally safest.[4][7]
Q4: I am observing inconsistent results in my biological assays. Could this be related to compound stability?
A4: Absolutely. Inconsistent results are a classic sign of compound degradation in the assay medium.
Scientific Rationale: Cell culture media are aqueous, buffered to a physiological pH (typically ~7.4), and rich in potential nucleophiles (e.g., water, amino acids, bicarbonate). When a stock solution of this compound (likely in DMSO or ACN) is diluted into this medium, it begins to degrade. The "effective" concentration of the active compound decreases over the course of the experiment (e.g., 24, 48, 72 hours), leading to dose- and time-dependent variability. It is crucial to prepare fresh dilutions for each experiment and to consider the compound's half-life in your specific medium when interpreting results.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Rapid loss of compound observed in my aqueous buffer during a short experiment.
-
Cause: Isothiocyanates are inherently unstable in aqueous solutions. The type of buffer used can also accelerate degradation.[1]
-
Solution:
-
Minimize Time in Buffer: Prepare your final dilutions immediately before use. Do not let the compound sit in aqueous buffer for extended periods.
-
Evaluate Your Buffer: Some buffer components can be nucleophilic. For example, Tris buffer contains a primary amine. Phosphate-buffered saline (PBS) is generally a safer choice. A study on ITC stability found that their decline was more rapid in various buffers compared to deionized water alone, indicating buffer components can play a role.[1][6]
-
Control the pH: Ensure your buffer pH is at or slightly below 7.0.[4]
-
Lower the Temperature: If your experiment allows, conduct it at a lower temperature to slow the rate of hydrolysis.
-
Problem 2: I see unexpected peaks appearing in my HPLC or LC-MS analysis over time.
-
Cause: These are almost certainly degradation products. The appearance of new, more polar peaks is characteristic of the formation of thiocarbamate or thiourea adducts.[2]
-
Solution:
-
Characterize the Peaks: If you have access to mass spectrometry, analyze the molecular weight of the new peaks. An increase corresponding to the addition of water (H₂O), methanol (CH₃OH), or an amine from your system will confirm the identity of the degradant.
-
Check Your Mobile Phase: If your mobile phase contains nucleophiles (e.g., methanol, trifluoroacetic acid with trace amines), degradation can occur on-column. Use acetonitrile-based mobile phases where possible.
-
Address Analytical Issues: Isothiocyanates can sometimes precipitate in HPLC systems, especially at high concentrations and room temperature.[8] Heating the column (e.g., to 60°C) can improve solubility and reduce these artifacts.[8]
-
Problem 3: My biological activity is much lower than expected based on published data for similar compounds.
-
Cause: This is likely due to significant degradation of the compound after it is diluted into the assay medium. The nominal concentration you add is not the effective concentration that the cells experience over the incubation period.
-
Solution:
-
Time-Course Stability Study: Perform a preliminary experiment to quantify the stability of this compound in your specific cell culture medium. (See Protocol below).
-
Dosing Strategy: Based on the stability data, you may need to adjust your protocol. Options include:
-
Using a higher initial concentration to compensate for the loss.
-
Replenishing the medium with freshly diluted compound at set intervals during a long incubation.
-
-
Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound is low (<0.5%) and consistent across all experiments, as it can also affect cell health and compound solubility.
-
Part 4: Experimental Protocol & Data Summary
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a framework to determine the half-life of your compound in a specific experimental solution (e.g., PBS, cell culture medium).
Caption: Workflow for determining the stability of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh the this compound and dissolve it in anhydrous acetonitrile (ACN) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solution: In a clean vial, dilute the ACN stock solution into your target aqueous buffer (e.g., PBS pH 7.4, DMEM) to a final concentration suitable for analysis (e.g., 100 µM). Ensure the final percentage of ACN is low (<1%) to minimize its effect.
-
Incubation: Place the vial in an incubator at the desired experimental temperature (e.g., 37°C). Protect it from light by wrapping it in aluminum foil.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution. The T=0 sample should be taken immediately after preparation.
-
Quench Reaction & Sample Preparation: Immediately quench the degradation by mixing the aliquot with an equal or greater volume of cold acetonitrile. This will precipitate proteins and salts. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.
-
Analysis: Transfer the clear supernatant to an HPLC vial. Analyze the concentration of the remaining this compound using a validated reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Data Interpretation: Plot the concentration of the parent compound versus time. From this curve, you can calculate the degradation rate and the experimental half-life (t½) in your specific solution.
Table 1: Summary of Factors Affecting Isothiocyanate Stability in Solution
| Factor | Recommended Condition | Scientific Rationale & Comments | Relative Stability |
| Solvent (Storage) | Anhydrous Aprotic (e.g., Acetonitrile) | Lacks nucleophilic groups, preventing reaction with the -N=C=S moiety.[2][5] | High |
| Aprotic (e.g., DMSO) | Generally stable, but DMSO can be hygroscopic; use anhydrous grade. | High | |
| Protic (e.g., Ethanol, Methanol) | The hydroxyl group acts as a nucleophile, forming inactive thiocarbamates. Degradation is often faster in methanol than ethanol.[2][4] | Low to Medium | |
| Aqueous Buffers / Water | Water is a nucleophile and will hydrolyze the compound. The rate is highly pH-dependent.[1][9] | Low | |
| pH (Aqueous) | Acidic to Neutral (pH 4-7) | Minimizes the concentration of OH⁻, a potent nucleophile that catalyzes degradation.[2][4] | Medium |
| Alkaline (pH > 7.5) | Base-catalyzed hydrolysis is rapid. Stability decreases significantly as pH increases.[2][6] | Very Low | |
| Temperature | Frozen Storage (-20°C to -80°C) | Drastically reduces the rate of all chemical reactions.[3] | High |
| Refrigerated (4°C) | Slows degradation significantly compared to room temperature. | Medium | |
| Room Temp (~22°C) / 37°C | Thermal energy increases reaction rates. Degradation in aqueous solutions can be rapid.[1][4] | Low | |
| Additives | Nucleophiles (Amines, Thiols) | Will readily react with the isothiocyanate. Avoid buffers like Tris or additives like DTT unless part of a specific reaction. | Very Low |
| Light & Oxygen | Can contribute to long-term degradation, though direct hydrolysis is the primary concern.[4] Store protected from light.[10] | Medium to High |
References
- BenchChem. (n.d.). Minimizing degradation of isothiocyanates during extraction.
-
Kohl, M., Rohn, S., & Hanschen, F. S. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. Retrieved from [Link]
-
University of Helsinki. (n.d.). Fluorescein isothiocyanate stability in different solvents. HELDA. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
-
Kohl, M., Rohn, S., & Hanschen, F. S. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Retrieved from [Link]
- BenchChem. (n.d.). (1-Isothiocyanatoethyl)benzene stability in different solvents study.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from [Link]
-
Nikolaou, E., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(18), 5463. Retrieved from [Link]
-
Lazaridi, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-113. Retrieved from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved from [Link]
-
Soundararajan, P., & Kim, J. S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - Allyl isothiocyanate. Retrieved from [Link]
-
Lazaridi, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Retrieved from [Link]
-
Ciska, E., & Verkerk, R. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(15), 1939-1945. Retrieved from [Link]
-
OUCI. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization. Retrieved from [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound - C9H9NOS. Retrieved from [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Quenching Unreacted 4-Isothiocyanato-3,5-dimethylphenol
Welcome to the technical support guide for handling and quenching unreacted 4-Isothiocyanato-3,5-dimethylphenol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into effectively managing this reactive compound in your experiments. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, ensuring both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I need to be concerned about?
A1: The key to understanding this molecule is recognizing the electrophilic nature of the isothiocyanate (-N=C=S) group.[1][2] The central carbon atom of the isothiocyanate is highly susceptible to nucleophilic attack.[1][3] This reactivity is the basis for its utility in bioconjugation and other labeling experiments, where it readily forms stable thiourea bonds with primary amines (e.g., lysine residues in proteins).[3][4] However, this reactivity also means that any unreacted isothiocyanate must be neutralized (quenched) to prevent unwanted side reactions with other nucleophiles in your system or during work-up and purification. The molecule also contains a phenolic hydroxyl group, which can undergo its own set of reactions, but the isothiocyanate is typically the more reactive site for quenching purposes.[5]
Q2: Why is quenching necessary? Can't I just proceed to purification?
A2: Proceeding directly to purification without quenching is highly discouraged for several reasons:
-
Unwanted Side Reactions: Unreacted this compound can continue to react with your target molecule or other components in the reaction mixture, leading to over-labeling, cross-linking, or other undesired products.
-
Purification Challenges: The presence of a reactive electrophile can interfere with certain purification techniques. For example, if using a chromatography resin with amine functionalities, the isothiocyanate could covalently bind to the resin, resulting in product loss.
-
Product Instability: The final purified product may be unstable if residual isothiocyanate is present, as it can react with the product itself over time.
-
Safety: Isothiocyanates are classified as hazardous materials and should be handled with appropriate safety precautions.[6][7][8][9][10] Quenching the excess reagent is a critical step in ensuring the safe handling and disposal of the reaction waste.[7][10]
Q3: What are the best quenching agents for this compound?
A3: The ideal quenching agent is a potent nucleophile that reacts quickly and irreversibly with the isothiocyanate group to form a stable, inert adduct. The most common and effective quenching agents fall into two main categories: primary amines and thiols.
-
Primary Amines: Small primary amines like Tris (tris(hydroxymethyl)aminomethane), glycine, or ethanolamine are excellent choices. They react with the isothiocyanate to form a stable thiourea linkage.[3][4] Tris is often a preferred choice as it is inexpensive, highly soluble in aqueous buffers, and the resulting adduct is typically easy to remove during purification.
-
Thiols: Thiol-containing compounds such as dithiothreitol (DTT), β-mercaptoethanol (BME), or cysteine can also be used. They react with isothiocyanates to form dithiocarbamates.[4][11][12] The reaction with thiols can be reversible under certain conditions, which is a key consideration.[11]
The choice between an amine or a thiol quencher often depends on the specific reaction conditions, particularly the pH.[4]
Q4: How does pH affect the choice of quenching agent?
A4: The pH of the reaction mixture plays a crucial role in the reactivity of both the isothiocyanate and the nucleophilic quenching agent.
-
For Amine-based Quenchers: The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (typically pH 8-9).[4] At this pH, a significant portion of the amine groups are deprotonated and thus more nucleophilic.
-
For Thiol-based Quenchers: The reaction with thiols is generally favored at a more neutral to slightly acidic pH (pH 6-8).[4]
Therefore, if your primary reaction is performed at a higher pH, an amine-based quencher is generally more suitable. If your reaction is conducted at a neutral or slightly acidic pH, a thiol-based quencher may be more effective.
Q5: How much quenching agent should I add?
A5: A significant molar excess of the quenching agent should be used to ensure that all unreacted this compound is consumed. A common starting point is to use a 20- to 50-fold molar excess of the quenching agent relative to the initial amount of the isothiocyanate. The high concentration of the quencher drives the reaction to completion in a timely manner.
Q6: How can I confirm that the quenching reaction is complete?
A6: Verifying the completion of the quenching reaction is essential before proceeding to purification. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to monitor the disappearance of the starting isothiocyanate. A spot corresponding to the isothiocyanate should no longer be visible on the TLC plate after the quenching is complete.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment.[13] By comparing the chromatogram of the reaction mixture before and after quenching, you can confirm the absence of the peak corresponding to the starting isothiocyanate.
-
Mass Spectrometry (MS): Mass spectrometry can be used to directly detect the presence of the unreacted isothiocyanate. After quenching, the mass corresponding to the isothiocyanate should be absent from the spectrum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (Isothiocyanate still detected) | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent to 50-fold or higher. |
| Inappropriate pH for the chosen quenching agent. | Adjust the pH of the reaction mixture to optimize the reactivity of the quenching agent (pH 8-9 for amines, pH 6-8 for thiols). | |
| Insufficient reaction time. | Allow the quenching reaction to proceed for a longer duration (e.g., 2-4 hours or overnight at 4°C). | |
| Formation of Unwanted Side Products | Reaction of the quenching agent with the desired product. | Select a quenching agent that is less likely to react with your product. For example, if your product is sensitive to amines, consider using a thiol-based quencher. |
| Difficulty in Removing the Quenched Adduct | The quenched adduct has similar properties to the desired product. | Choose a quenching agent that results in an adduct with significantly different properties (e.g., polarity, size) to facilitate separation by chromatography or other purification methods. |
Experimental Protocols
Protocol 1: General Quenching Procedure using Tris-HCl
This protocol provides a general guideline for quenching unreacted this compound with Tris-HCl.
Materials:
-
Reaction mixture containing unreacted this compound
-
1 M Tris-HCl, pH 8.5
-
Analytical method for monitoring the reaction (TLC or HPLC)
Procedure:
-
Calculate the amount of quenching agent: Determine the initial moles of this compound used in the reaction. Calculate the volume of 1 M Tris-HCl needed to achieve a 20- to 50-fold molar excess.
-
Add the quenching agent: Add the calculated volume of 1 M Tris-HCl to the reaction mixture while stirring.
-
Incubate: Allow the reaction to stir at room temperature for at least 1-2 hours. For sensitive molecules, the quenching can be performed at 4°C overnight.
-
Monitor the reaction: After the incubation period, take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to confirm the absence of the starting isothiocyanate.
-
Proceed to purification: Once the quenching is complete, the reaction mixture can be subjected to your standard purification protocol.
Diagrams
Caption: Nucleophilic attack of a primary amine on the electrophilic carbon of the isothiocyanate.
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available from: [Link]
-
Uchida, K., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(5), 3465-3474. Available from: [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Available from: [Link]
-
Drobnica, L., & Augustin, J. (1983). The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates. Analytical Biochemistry, 132(2), 449-455. Available from: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available from: [Link]
-
Safe Handling & Storage of Allyl Isothiocyanate Liquid - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. Available from: [Link]
-
Gupta, P. K., et al. (2014). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Tetrahedron Letters, 55(1), 225-227. Available from: [Link]
-
METHYL ISOTHIOCYANATE HAZARD SUMMARY - NJ.gov. Available from: [Link]
-
Isothiocyanate - Wikipedia. Available from: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. Available from: [Link]
-
Verkerk, R., & Dekker, M. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1789-1795. Available from: [Link]
-
A Report on Reagents and its Quenching Methods | Open Access Journals. Available from: [Link]
-
A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD - UPB. Available from: [Link]
-
This compound CAS [1246818-00-7] - Expert Synthesis Solutions. Available from: [Link]
-
Karanikolopoulou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Foods, 11(7), 988. Available from: [Link]
-
Harris, T. D., et al. (2016). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry, 27(3), 674-685. Available from: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - ResearchGate. Available from: [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation - Organic Syntheses Procedure. Available from: [Link]
-
Electrophile - Wikipedia. Available from: [Link]
-
What would be the ideal way to quench excess thiophosgene after a reaction? - ResearchGate. Available from: [Link]
-
This compound | CAS 1246818-00-7 - Dalton Research Molecules. Available from: [Link]
-
This compound - C9H9NOS | CSSB00015428471 - Chem-Space. Available from: [Link]
-
Keppler, J. K., et al. (2014). Characterization of the covalent binding of allyl isothiocyanate to β-lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. Food Chemistry, 161, 195-202. Available from: [Link]
-
Nucleophiles and Electrophiles - Master Organic Chemistry. Available from: [Link]
-
Understanding Electrophiles in Organic Chemistry - The Degree Gap. Available from: [Link]
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- 6. nbinno.com [nbinno.com]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Isothiocyanato-3,5-dimethylphenol for Background Fluorescence Reduction
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following an extensive search of scientific literature, commercial applications, and technical databases, we have been unable to identify any established protocols or documented use of 4-Isothiocyanato-3,5-dimethylphenol for the purpose of reducing background fluorescence in experimental settings.
While the compound itself is cataloged with a CAS number of 1246818-00-7[1][2][3] and is available from various chemical suppliers, there is no readily available information detailing its mechanism of action, application, or efficacy as a fluorescence quenching agent in microscopy or other related techniques.
It is possible that:
-
This is a very novel or newly developed compound for this application with limited public documentation.
-
The compound is used internally by a specific organization and is not widely reported.
-
There may be a misunderstanding of the compound's name or its intended application.
We are committed to providing you with accurate and actionable technical support. Given the absence of information on this compound for fluorescence reduction, we have instead compiled a comprehensive troubleshooting guide for the broader and critical issue of managing background fluorescence in immunofluorescence experiments. This guide details established and effective methods to enhance your signal-to-noise ratio and achieve high-quality, reliable data.
Technical Support Center: A Guide to Reducing Background Fluorescence in Immunofluorescence
High background fluorescence is a common challenge in immunofluorescence (IF) that can obscure specific signals, leading to misinterpretation of results. This guide provides a structured approach to troubleshooting and resolving common causes of high background, ensuring the clarity and reliability of your IF data.
Frequently Asked Questions (FAQs) about Background Fluorescence
Q1: What are the primary sources of background fluorescence in immunofluorescence?
A1: Background fluorescence can be broadly categorized into two types:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include:
-
Endogenous Molecules: Cellular components like NADH, flavins, collagen, and elastin can fluoresce, particularly when excited with shorter wavelengths of light (blue-green spectrum).[4]
-
Fixation-Induced Fluorescence: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[5]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[6]
-
-
Non-Specific Staining: This arises from the staining reagents themselves and can be caused by:
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding to cellular components.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to background signal.
-
Q2: How can I determine if my background issue is autofluorescence or non-specific staining?
A2: A simple control experiment can help you distinguish between these two sources. Prepare a slide with your sample that goes through the entire staining protocol but without the addition of the primary and secondary antibodies. If you still observe fluorescence, the issue is likely autofluorescence originating from the tissue itself. If the background is significantly reduced or absent, the problem is more likely due to non-specific antibody binding.
Troubleshooting Guide for High Background Fluorescence
This section provides a systematic approach to identifying and resolving the root cause of high background in your immunofluorescence experiments.
This is often indicative of issues with antibody concentrations, blocking, or washing steps.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background. | Higher antibody concentrations increase the likelihood of low-affinity, non-specific binding to cellular components. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent. Common blocking agents include normal serum from the species in which the secondary antibody was raised, Bovine Serum Albumin (BSA), or commercial blocking buffers. | Blocking agents occupy non-specific binding sites on the tissue, preventing antibodies from adhering to them. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer such as PBS with a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20). | Thorough washing is crucial for removing unbound and weakly bound antibodies that contribute to background noise. |
This can be caused by antibody aggregates or issues with secondary antibody specificity.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Antibody Aggregates | Centrifuge your primary and secondary antibody solutions at high speed before use to pellet any aggregates. | Aggregated antibodies can stick non-specifically to the tissue, creating a speckled background. |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with immunoglobulins from other species. | This ensures that the secondary antibody specifically binds only to the primary antibody. |
If you have determined that autofluorescence is the primary issue, several strategies can be employed to reduce it.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Fixation-Induced Autofluorescence | Reduce the fixation time or use a lower concentration of the aldehyde fixative. Alternatively, consider using an organic solvent fixative like ice-cold methanol or acetone if compatible with your antigen.[7] | Aldehyde fixatives create fluorescent cross-links. Minimizing fixation or using alternative methods can reduce their formation. |
| Endogenous Autofluorescence (e.g., Lipofuscin) | Treat the tissue with a chemical quenching agent such as Sudan Black B or use a commercial autofluorescence quencher.[5] | These reagents can absorb the autofluorescent signal or chemically modify the fluorescent molecules to a non-fluorescent state. |
| Broad Spectrum Autofluorescence | Employ photobleaching by exposing the sample to a strong light source before staining.[6] | This process can permanently destroy the fluorescent properties of endogenous fluorophores. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
This protocol provides a general framework for indirect immunofluorescence. Optimization of incubation times and antibody concentrations is recommended for each new antibody and sample type.
dot
Caption: General workflow for indirect immunofluorescence staining.
-
Sample Preparation:
-
Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).[8]
-
Wash the samples three times with PBS.
-
If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.[7]
-
-
Blocking:
-
Incubate the samples in a blocking solution (e.g., 1% BSA or 5% normal serum in PBS) for at least 30 minutes at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the samples three times with PBS, for 5 minutes each wash, to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mount the samples with an anti-fade mounting medium and a coverslip.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
-
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol can be inserted after the deparaffinization and rehydration steps for paraffin-embedded tissues, or after fixation for cultured cells.
dot
Caption: Workflow for Sudan Black B autofluorescence quenching.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After rehydration (for FFPE tissues) or fixation (for cells), incubate the slides in the Sudan Black B solution for 20 minutes at room temperature in a moist chamber.
-
Wash the slides three times for 5 minutes each with PBS containing 0.02% Tween 20.
-
Perform a final wash for 1 minute in PBS.
-
Proceed with the standard immunofluorescence protocol, starting with the blocking step.
References
-
This compound CAS [1246818-00-7] - Expert Synthesis Solutions. (n.d.). Retrieved from [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017). Journal of Visualized Experiments. Retrieved from [Link]
-
This compound | CAS 1246818-00-7 - Dalton Research Molecules. (n.d.). Retrieved from [Link]
-
This compound - C9H9NOS | CSSB00015428471 - Chem-Space. (n.d.). Retrieved from [Link]
-
Four colors immunofluorescence protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-isothiocyanato-49-(N,N-dimethylamino)stilbene compound... (n.d.). ResearchGate. Retrieved from [Link]
-
Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates. (2018). Scientific Reports. Retrieved from [Link]
-
Quenching autofluorescence in tissue immunofluorescence. (2017). Wellcome Open Research. Retrieved from [Link]
-
UNIT 4.3 Immunofluorescence Staining. (n.d.). Retrieved from [Link]
-
Reducing the background fluorescence in mice receiving fluorophore/inhibitor DNA duplexes. (2011). Molecular Imaging and Biology. Retrieved from [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2020). Molecules. Retrieved from [Link]
-
Reducing background fluorescence reveals adhesions in 3D matrices. (2011). Nature Cell Biology. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]
- Preparation method of 3,5-dimethylphenol. (2015). Google Patents.
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. (2023). Molecules. Retrieved from [Link]
-
Preparation of 3,5-dimethylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
- 1. esschemco.com [esschemco.com]
- 2. This compound | CAS 1246818-00-7 [daltonresearchmolecules.com]
- 3. This compound - C9H9NOS | CSSB00015428471 [chem-space.com]
- 4. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 4-Isothiocyanato-3,5-dimethylphenol for Live-Cell Imaging
Welcome to the technical support guide for 4-Isothiocyanato-3,5-dimethylphenol. As there is limited specific literature on the direct application of this compound in live-cell imaging, this guide is built upon established principles of compounds with similar reactive groups, namely isothiocyanates and phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using this reactive probe in their live-cell imaging experiments.
The isothiocyanate group is known for its ability to form stable covalent bonds with primary amines and thiol groups, which are abundant in proteins.[1][2] This reactivity suggests that this compound likely functions as a covalent labeling agent for intracellular components. The phenolic group, on the other hand, is intrinsically fluorescent, typically exhibiting excitation in the UV range and emission in the blue part of the spectrum.[3][4][5] The combination of these two functional groups in one molecule presents both unique opportunities for targeted labeling and specific challenges that are addressed in this guide.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in live-cell imaging experiments.
Issue 1: High Background Fluorescence Obscuring Specific Signal
Question: My images have a very high, diffuse background signal across the entire cell and even in the extracellular space, making it difficult to identify my target structures. What could be the cause and how can I fix it?
Answer:
High background fluorescence is a common issue with reactive probes and can originate from several sources:
-
Excess Unbound Probe: The most likely cause is an excess of unbound this compound in the imaging medium or loosely associated with the coverslip.
-
Non-Specific Covalent Binding: The isothiocyanate group can react with a wide range of cellular proteins, not just your target. This non-specific labeling will contribute to a generalized cellular glow.
-
Hydrophobic Interactions: The probe may non-specifically associate with cellular membranes or plasticware due to hydrophobic interactions.
Solutions:
-
Optimize Probe Concentration and Incubation Time:
-
Perform a concentration titration to find the lowest effective concentration of the probe.
-
Reduce the incubation time to minimize the opportunity for non-specific reactions.
-
-
Improve Washing Steps:
-
Increase the number and duration of wash steps after probe incubation to remove unbound molecules.
-
Consider including a "quenching" step by briefly incubating with a buffer containing a high concentration of a cell-impermeant amine-containing molecule (e.g., glycine or Tris) to react with and inactivate any remaining probe in the extracellular medium.
-
-
Use a Blocking Agent:
-
Change to a Phenol Red-Free Medium:
-
Phenol red in cell culture media is fluorescent and can contribute to background noise. Switch to a phenol red-free medium for the imaging session.
-
Issue 2: Low or No Specific Signal
Question: I am not seeing any fluorescence from my cells, or the signal is too weak to be useful. What should I do?
Answer:
A weak or absent signal can be due to issues with the probe itself, the imaging setup, or the biological target.
-
Probe Inactivity: The isothiocyanate group is reactive and can be hydrolyzed over time, especially if not stored under appropriate anhydrous conditions.
-
Low Target Abundance: Your protein or structure of interest may be expressed at very low levels.
-
Inaccessible Target: The target's reactive residues (amines or thiols) may be buried within the protein structure and inaccessible to the probe.
-
Incorrect Imaging Parameters: The excitation and emission wavelengths may not be optimal for the phenol fluorophore.
Solutions:
-
Verify Probe Activity:
-
Use a fresh aliquot of the probe. Ensure it has been stored in a desiccated environment to prevent hydrolysis.
-
-
Increase Probe Concentration or Incubation Time:
-
Systematically increase the probe concentration and/or incubation time. Be mindful that this may also increase background signal.
-
-
Confirm Target Expression:
-
Use an alternative method, such as immunofluorescence with an antibody or expression of a fluorescent protein fusion, to confirm the expression and localization of your target.
-
-
Optimize Imaging Settings:
Issue 3: Signs of Cellular Stress or Death
Question: After incubating with this compound, my cells are rounding up, blebbing, or detaching. How can I mitigate this cytotoxicity?
Answer:
Isothiocyanates can be cytotoxic, inducing apoptosis and cell cycle arrest, especially at higher concentrations or with prolonged exposure.[8][9][10][11]
-
Inherent Probe Toxicity: The reactive nature of the isothiocyanate can disrupt cellular processes by binding to essential proteins.
-
Phototoxicity: If using UV excitation to visualize the phenol fluorophore, the high-energy light can damage cellular components.
Solutions:
-
Reduce Probe Concentration and Incubation Time:
-
This is the most critical step. Use the lowest concentration and shortest incubation time that provides an adequate signal.
-
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity.
-
Reduce the exposure time and the frequency of image acquisition.
-
-
Use Antioxidants:
-
Consider adding an antioxidant like Trolox or N-acetylcysteine to the imaging medium to help mitigate oxidative stress.
-
-
Perform a Viability Assay:
-
Use a live/dead cell stain to quantify the extent of cytotoxicity at different probe concentrations and incubation times.
-
Issue 4: Rapid Signal Loss (Photobleaching)
Question: The fluorescent signal from my labeled cells fades very quickly during imaging. What can I do to improve the photostability?
Answer:
Photobleaching is the irreversible destruction of a fluorophore by light. While the photostability of this compound is not documented, isothiocyanate-based dyes like FITC are known to be less photostable than modern synthetic dyes.[12][13][14]
Solutions:
-
Reduce Excitation Light Intensity:
-
Use a neutral density filter or lower the laser power to the minimum level required for a detectable signal.
-
-
Minimize Exposure Time:
-
Use the shortest possible camera exposure time. If the signal is weak, consider using a more sensitive camera or binning pixels.
-
-
Use Antifade Reagents:
-
Incorporate an antifade reagent into your imaging medium. Many commercial formulations are available.
-
-
Image Less Frequently:
-
For time-lapse experiments, increase the interval between image acquisitions.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound in live cells?
A1: The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with nucleophilic groups on proteins, primarily the epsilon-amino group of lysine residues and the sulfhydryl group of cysteine residues, to form stable thiourea or dithiocarbamate linkages, respectively.[1][2] Therefore, this compound is expected to act as a covalent probe, permanently labeling proteins within the cell.
Q2: How should I prepare and store this compound?
A2: Isothiocyanates are sensitive to moisture. It is recommended to store the solid compound under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. For experimental use, prepare fresh stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q3: What are the expected spectral properties of this probe?
A3: Based on the phenol moiety, the probe is likely to have an excitation maximum in the ultraviolet (UV) range, around 270-280 nm, and an emission maximum in the blue region of the spectrum, around 300-350 nm.[3][4] It is crucial to experimentally determine the optimal excitation and emission wavelengths using a spectrophotometer or by testing a range of filter sets on your microscope.
Q4: What control experiments are essential when using this probe?
A4:
-
Unlabeled Control: Image untreated cells under the same conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe to ensure it has no effect on cell health or fluorescence.
-
Positive and Negative Controls: If you have a specific protein target, use cells known to express high and low levels of this target to validate the specificity of your labeling.
-
Competition Assay: Pre-incubate cells with a non-fluorescent compound that reacts with the same targets to see if it reduces the signal from this compound, which can help demonstrate specificity.
Q5: Can I use this probe for fixed-cell imaging?
A5: While designed for live-cell applications, you can likely use it for fixed-cell imaging. However, the fixation process, especially with aldehyde-based fixatives like formaldehyde, can modify the very amine groups the isothiocyanate reacts with, potentially altering the labeling pattern. It is advisable to perform the labeling on live cells first and then fix them.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 0.5 - 10 µM | Start low and titrate up. High concentrations can lead to cytotoxicity and high background. |
| Incubation Time | 15 - 60 minutes | Shorter times may reduce non-specific binding. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Excitation Wavelength | ~270-280 nm (UV) | Experimentally verify. Be aware of potential phototoxicity. |
| Emission Wavelength | ~300-350 nm (Blue) | Experimentally verify. |
Experimental Protocols & Visualizations
Protocol: Optimizing Probe Concentration
-
Seed cells on a multi-well imaging plate to ensure identical conditions for all concentrations.
-
Prepare a series of dilutions of this compound in your imaging medium (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Replace the culture medium in each well with the corresponding probe dilution. Include a vehicle-only control.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Wash the cells three times with fresh, pre-warmed imaging medium.
-
Image all wells using identical microscope settings.
-
Analyze the images to determine the lowest concentration that provides a good signal-to-noise ratio without inducing morphological signs of cytotoxicity.
Diagrams
Caption: Proposed covalent labeling mechanism of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health (NIH). [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PubMed. [Link]
-
Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. ResearchGate. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [Link]
-
Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging. National Institutes of Health (NIH). [Link]
-
Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. National Institutes of Health (NIH). [Link]
-
Are isothiocyanates potential anti-cancer drugs?. National Institutes of Health (NIH). [Link]
-
The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. MDPI. [Link]
-
Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-resistant. Anticancer Research. [Link]
-
Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. National Institutes of Health (NIH). [Link]
-
Fluorescence spectra of phenol (1, 3 a , and 4 b ) and hydroquinone. ResearchGate. [Link]
-
Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. PubMed. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Institutes of Health (NIH). [Link]
-
Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. ACS Publications. [Link]
-
Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. ResearchGate. [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]
-
(PDF) Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. [Link]
-
(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]
-
(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]
-
Reaction of Fluorescein-Isothiocynate with Proteins and Amino Acids: II. Preparation of Fluorescein-Thiohydantoin Amino Acids and Their Thin-layer Chromatography. ResearchGate. [Link]
-
A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response. PubMed. [Link]
-
Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. National Institutes of Health (NIH). [Link]
-
Surface-Modified Superparamagnetic Iron Oxide Nanoparticles (Spions) A. NSA. [Link]
Sources
- 1. Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [Phenol] | AAT Bioquest [aatbio.com]
- 5. Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Reactivity of 4-Isothiocyanato-3,5-dimethylphenol
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Isothiocyanato-3,5-dimethylphenol. While specific reactivity data for this particular compound is not extensively published, its behavior is governed by the well-established principles of aryl isothiocyanate chemistry. This document synthesizes these principles to provide practical guidance, troubleshooting, and protocols, with a central focus on the critical role of pH in controlling reaction outcomes.
Section 1: Fundamental Principles of Reactivity
This section addresses the core chemical principles governing the use of this compound in bioconjugation and other chemical syntheses.
Q1: What is the primary reactive group in this compound and what is its mechanism of action?
A1: The reactivity of this compound is centered on its isothiocyanate group (-N=C=S) . The central carbon atom of this group is highly electrophilic, making it susceptible to attack by nucleophiles.[1] The primary nucleophiles of interest in biological and pharmaceutical applications are primary amines and thiols.[1][2]
-
Reaction with Primary Amines: This reaction, typically with the ε-amino group of lysine residues in proteins, proceeds via nucleophilic attack on the isothiocyanate carbon to form a stable thiourea linkage .[3][4]
-
Reaction with Thiols: The reaction with thiol groups, such as those in cysteine residues, results in the formation of a dithiocarbamate linkage .[3]
Problem: Low or No Conjugation Yield
-
Cause 1: Incorrect pH. The reactivity of target nucleophiles is strictly pH-dependent.
-
Solution: Calibrate your pH meter and verify the final pH of your reaction buffer at the temperature of the reaction. For amine labeling, ensure the pH is robustly between 8.5 and 9.5. [1]* Cause 2: Buffer Interference. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the isothiocyanate, drastically reducing yield.
-
Solution: Switch to a non-nucleophilic buffer. Good choices for alkaline pH include 100 mM sodium bicarbonate or sodium borate. [5]For neutral pH, phosphate-buffered saline (PBS) or HEPES are suitable.
-
-
Cause 3: Inactive Reagent. Isothiocyanates are sensitive to moisture. [1]If the stock solution was prepared in non-anhydrous solvent or has been stored improperly, it may have hydrolyzed.
-
Solution: Prepare a fresh stock solution of this compound in anhydrous-grade dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. [1]Store the solid compound in a desiccator, protected from light.
-
Problem: Protein Precipitation During Reaction
-
Cause 1: Excessive Organic Solvent. While DMSO or DMF is needed to dissolve the isothiocyanate, high concentrations can denature and precipitate proteins.
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10% (v/v). Add the isothiocyanate stock solution to the protein solution slowly while gently vortexing.
-
-
Cause 2: Over-labeling. Attaching too many hydrophobic isothiocyanate molecules can alter the protein's solubility, leading to aggregation. [4] * Solution: Reduce the molar excess of the isothiocyanate reagent in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. [6]
Section 4: Experimental Protocols
These protocols provide a starting point for typical applications. Optimization is recommended for each specific protein and application.
Protocol 4.1: General Procedure for Protein Conjugation via Primary Amines
This protocol is designed to label available primary amines (N-terminus and lysine residues) on a target protein.
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free, alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.0). This can be done via dialysis or using a desalting column. [5][6] * Adjust the protein concentration to 2-5 mg/mL for optimal reaction kinetics. [7]2. Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of the isothiocyanate stock solution needed for a 20-fold molar excess relative to the protein.
-
While gently stirring the protein solution, add the calculated volume of the isothiocyanate stock dropwise.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted isothiocyanate and byproducts by running the reaction mixture through a size-exclusion chromatography (desalting) column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 4.2: pH Optimization Workflow
To determine the optimal pH for a new protein, a small-scale parallel screen is highly recommended.
-
Setup: Prepare a series of reaction buffers spanning the desired range (e.g., PBS at pH 7.5, Sodium Borate at pH 8.0, 8.5, 9.0, and 9.5).
-
Reaction: Set up parallel micro-scale reactions (e.g., 50 µL total volume) for each pH condition. Ensure the protein concentration and molar excess of the isothiocyanate are identical across all reactions.
-
Incubation & Quenching: Incubate all samples under identical conditions. The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) or by immediate purification.
-
Purification: Purify each sample using a method suitable for small volumes, such as a spin desalting column.
-
Analysis: Analyze the degree of labeling for each sample using an appropriate method (e.g., mass spectrometry is ideal as it can confirm modification sites). The pH that yields the desired level of modification and selectivity is the optimum for your system.
References
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. [Link]
-
Conroy, P. J., et al. (2009). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Saleh, I. A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Nature. [Link]
-
Kulling, S. E., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. [Link]
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
Kormos, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
-
Singh, S. M., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online. [Link]
-
Tang, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules. [Link]
-
ResearchGate. (n.d.). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]
-
Peptideweb.com. (n.d.). FITC labeling. [Link]
-
Tissot, M., et al. (2017). Monitoring Labeling Reactions Using Fluorescence Polarization. CHIMIA. [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Image]. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
Herzenberg, L. A., et al. (n.d.). FITC conjugation of Antibodies. Stanford University. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]
-
The, T. H., & Feltkamp, T. E. (1969). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology. [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. [Link]
-
Molecules. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. [Image]. [Link]
-
ResearchGate. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. [Link]
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. [Link]
-
Chem-Space. (n.d.). This compound. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylphenyl isothiocyanate (CAS 40046-30-8). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenyl Isothiocyanate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). 3,5-xylenol. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drmr.com [drmr.com]
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Validation & Comparative
A Comparative Guide to Protein Labeling: The Veteran vs. The Newcomer - FITC vs. 4-Isothiocyanato-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of protein analysis and drug development, the covalent labeling of proteins with fluorescent probes remains a cornerstone technique. For decades, Fluorescein isothiocyanate (FITC) has been a workhorse in this domain, valued for its bright green fluorescence and straightforward conjugation chemistry. However, the continuous search for improved photophysical and stability properties has led to the exploration of novel fluorophores. This guide provides an in-depth comparison of the well-established FITC with a lesser-known alternative, 4-Isothiocyanato-3,5-dimethylphenol, offering a blend of established data and theoretical considerations for researchers seeking to optimize their protein labeling strategies.
Section 1: The Incumbent - A Deep Dive into Fluorescein Isothiocyanate (FITC)
First described in 1942, FITC is a derivative of fluorescein functionalized with an isothiocyanate (-N=C=S) group, which allows for its covalent attachment to biomolecules.[1] It is widely used for labeling proteins, particularly antibodies, for a variety of applications including flow cytometry, immunofluorescence, and fluorescence microscopy.[2][3][4]
Chemical Structure and Reaction Mechanism
FITC consists of a fluorescein core, responsible for its fluorescent properties, and a reactive isothiocyanate group.[2] This isothiocyanate moiety readily reacts with primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea bond.[2][3][5] This reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the amine groups are deprotonated and thus more nucleophilic.[6]
Figure 2: Chemical structure of this compound.
Based on its structure, we can infer the following:
-
Reactive Group: Like FITC, it possesses an isothiocyanate (-N=C=S) group, which will react with primary amines on proteins to form a stable thiourea bond under similar alkaline conditions. [6][7]* Fluorophore Core: The fluorescent core is a dimethylphenol group. The fluorescence of phenolic compounds can be influenced by factors such as pH and the electronic nature of their substituents. The presence of electron-donating methyl groups may influence the photophysical properties.
-
Potential for Altered Properties: The simpler aromatic system compared to fluorescein suggests that its absorption and emission spectra will likely be in the ultraviolet or near-ultraviolet range, differing significantly from the visible green fluorescence of FITC. Its photostability and quantum yield are unknown and would require experimental determination.
Hypothetical Performance Comparison
The lack of published experimental data for this compound necessitates a hypothetical comparison to highlight the knowledge gaps.
| Property | FITC | This compound |
| Excitation Maximum | ~495 nm | Requires experimental determination |
| Emission Maximum | ~519-525 nm | Requires experimental determination |
| Quantum Yield (Φ) | ~0.50 - 0.92 | Requires experimental determination |
| Molar Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ | Requires experimental determination |
| Photostability | Prone to photobleaching | Requires experimental determination |
| pH Sensitivity | Fluorescence is pH-dependent | Likely pH-dependent due to the phenolic hydroxyl group |
| Solubility | Sparingly soluble in aqueous buffers | Requires experimental determination |
| Bond Stability | Stable thiourea linkage | Expected to form a stable thiourea linkage |
Section 3: Experimental Protocols
The following provides a detailed, step-by-step methodology for a typical protein labeling experiment using an isothiocyanate-functionalized dye. This protocol is well-established for FITC and serves as a starting point for the evaluation of novel reagents like this compound, with the caveat that optimization will be necessary.
General Protein Labeling Workflow
Figure 3: A generalized workflow for protein labeling with isothiocyanate dyes.
Detailed Protocol for Protein Labeling with an Isothiocyanate Dye
Materials:
-
Protein to be labeled (e.g., antibody)
-
Isothiocyanate dye (FITC or this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.0 (or similar amine-containing buffer)
-
Purification column (e.g., desalting column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. [8][9]If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Incubation:
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any remaining unreacted dye. Incubate for an additional 1-2 hours.
-
-
Purification:
-
Characterization (Degree of Labeling - DOL):
-
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. [2] * Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (e.g., ~495 nm for FITC).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. [11]For antibodies, a DOL of 2-10 is often desirable. [2]
-
Section 4: Conclusion and Future Outlook
FITC remains a valuable and widely used tool for protein labeling due to its low cost and extensive history of use. However, its known limitations, particularly photobleaching and pH sensitivity, have driven the development of newer generations of fluorophores with superior performance. [1][12][13] this compound represents a potential, yet largely uncharacterized, alternative. Its utility as a fluorescent label is entirely dependent on its photophysical properties, which are currently unknown. For this compound to be considered a viable alternative to FITC or other modern dyes, a comprehensive characterization is required. This would involve determining its excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability. Furthermore, its performance in protein labeling experiments, including labeling efficiency and the properties of the resulting conjugates, would need to be rigorously assessed.
Researchers considering the use of novel fluorophores are encouraged to perform such characterizations to ensure the chosen reagent meets the specific demands of their experimental systems. While FITC provides a reliable baseline, the exploration of new chemical entities holds the promise of pushing the boundaries of fluorescence-based biological research.
References
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Fluorescein isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]
-
NIH. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Which fluorophores are useful for flow cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]
-
NIH. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
PubMed. (2022, June 10). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]
-
PMC. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Retrieved from [Link]
-
ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Retrieved from [Link]
-
MDPI. (2021, June 5). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Retrieved from [Link]
-
PubMed. (2011, September 23). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Encapsulation of FITC to monitor extracellular pH: a step towards the development of red blood cells as circulating blood analyte biosensors. Retrieved from [Link]
-
Bitesize Bio. (2025, May 21). Choosing Fluorophores for Microscopy and Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-dependent fluorescent property of FITC-PEG-lipid suspended in.... Retrieved from [Link]
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- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
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- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Isothiocyanate Probes: Profiling 4-Isothiocyanato-3,5-dimethylphenol Against Established Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of covalent chemical probes, the isothiocyanate (ITC) functional group represents a versatile tool for labeling and modifying biomolecules. The electrophilic carbon of the ITC moiety readily reacts with nucleophilic residues on proteins, primarily primary amines (N-terminus and lysine side chains) and thiols (cysteine side chains), forming stable thiourea or dithiocarbamate linkages, respectively.[1] This guide provides an in-depth comparison of a lesser-known isothiocyanate, 4-isothiocyanato-3,5-dimethylphenol, with widely used fluorescent and biologically active ITC probes. By examining their chemical properties, reactivity, and applications, this guide aims to equip researchers with the knowledge to make informed decisions when selecting the appropriate ITC probe for their experimental needs.
The Isothiocyanate Landscape: A Tale of Diverse Functionalities
Isothiocyanate probes can be broadly categorized based on their core structure and intended application. Fluorescent ITC probes, such as Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), are staples in cellular imaging and flow cytometry.[2][3] Biologically active ITCs, like sulforaphane found in cruciferous vegetables, are extensively studied for their therapeutic potential, including anti-inflammatory and anti-cancer properties.[4][5] The subject of this guide, this compound, is an aryl isothiocyanate whose utility as a probe is not yet well-documented in publicly available literature.
Comparative Analysis of Isothiocyanate Probes
This section provides a detailed comparison of this compound with FITC, TRITC, and sulforaphane, focusing on their chemical structure, reactivity, and known applications.
This compound: An Enigmatic Player
This compound is a substituted aryl isothiocyanate.[6][7][8] Its structure features a phenol group, which may influence its reactivity and solubility, and two methyl groups that could provide steric hindrance around the reactive ITC group. To date, its primary documented application is as an intermediate in the synthesis of Xylazine metabolites.[6]
Hypothesized Properties and Potential Applications:
Based on its chemical structure, we can infer certain properties:
-
Reactivity: The electron-donating nature of the hydroxyl and methyl groups on the phenyl ring may slightly decrease the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate. However, it is still expected to react with primary amines and thiols. The phenolic hydroxyl group itself could potentially be a site for secondary reactions or influence the probe's interaction with target proteins.
-
Solubility: The presence of the hydroxyl group might confer some aqueous solubility, although its overall hydrophobic character will likely necessitate the use of organic co-solvents for labeling reactions.
-
Potential as a Probe: Given its phenolic structure, it could be explored as a potential tool for studying enzymes or proteins where the local environment of the binding site is of interest. The phenol moiety could also be a handle for further functionalization, for example, to attach a reporter tag. However, without experimental data, its utility as a probe remains speculative.
Fluorescein Isothiocyanate (FITC): The Workhorse of Green Fluorescence
FITC is a derivative of the fluorophore fluorescein and is one of the most widely used fluorescent probes for labeling proteins and other biomolecules.[2][3] It is commercially available as a mixture of two isomers, 5-FITC and 6-FITC.[9]
-
Mechanism of Action: The isothiocyanate group of FITC reacts with primary amine groups on proteins to form a stable thiourea bond.[9]
-
Spectral Properties: FITC exhibits excitation and emission maxima at approximately 495 nm and 519 nm, respectively, resulting in a bright green fluorescence.[3]
-
Advantages: It is a cost-effective and widely available reagent with a large body of literature supporting its use.[2][3]
-
Limitations: FITC's fluorescence is pH-sensitive, decreasing in acidic environments.[9] It is also prone to photobleaching, which can be a limitation in long-term imaging experiments.[3]
Tetramethylrhodamine Isothiocyanate (TRITC): A Staple for Red-Orange Fluorescence
TRITC is another widely used fluorescent probe belonging to the rhodamine family of dyes. It provides a red-orange fluorescence that is often used in multicolor imaging experiments in conjunction with green-emitting fluorophores like FITC.[10]
-
Mechanism of Action: Similar to FITC, TRITC reacts with primary amines on proteins to form a stable thiourea linkage.
-
Spectral Properties: TRITC has excitation and emission maxima around 550 nm and 575 nm, respectively.
-
Advantages: Its fluorescence is less sensitive to pH changes compared to FITC.
-
Limitations: TRITC is also susceptible to photobleaching, although generally considered more photostable than FITC.
Sulforaphane: A Biologically Active Isothiocyanate
Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and cabbage.[4][5] It is not typically used as a labeling probe in the same way as FITC or TRITC, but rather as a tool to study cellular processes due to its potent biological activity.
-
Mechanism of Action: Sulforaphane is a potent electrophile that reacts with thiol groups, particularly cysteine residues on proteins.[11] This covalent modification can alter the function of target proteins.
-
Biological Activity: It is a well-known activator of the Nrf2 antioxidant response pathway and has been shown to induce apoptosis in cancer cells.[4][5]
-
Applications in Research: Sulforaphane is widely used to investigate cellular pathways related to oxidative stress, inflammation, and cancer.
Quantitative Data Summary
| Probe | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Primary Target Residue(s) | Key Characteristics |
| This compound | 179.24[6] | Not Reported | Not Reported | Primary Amines, Thiols (inferred) | Phenolic structure, potential for further functionalization.[6] |
| Fluorescein Isothiocyanate (FITC) | 389.38[3] | ~495[3] | ~519[3] | Primary Amines[9] | Bright green fluorescence, pH-sensitive, prone to photobleaching.[3][9] |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 443.52 | ~550 | ~575 | Primary Amines | Red-orange fluorescence, less pH-sensitive than FITC.[10] |
| Sulforaphane | 177.29 | N/A | N/A | Thiols (Cysteine)[11] | Biologically active, induces Nrf2 pathway, pro-apoptotic.[4][5] |
Experimental Protocols
To facilitate the comparison and evaluation of isothiocyanate probes, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Protein Labeling with Isothiocyanate Probes
This protocol describes a general procedure for labeling a protein with an isothiocyanate probe. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins and probes.
Causality Behind Experimental Choices:
-
pH: The reaction is performed at a slightly alkaline pH (8.5-9.5) to ensure that the primary amino groups on the protein are deprotonated and thus more nucleophilic, facilitating the reaction with the electrophilic isothiocyanate.[1]
-
Solvent: Isothiocyanate probes are often dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution to prevent hydrolysis of the reactive ITC group.
-
Purification: Gel filtration is a common method to separate the labeled protein from unreacted probe and other small molecules.
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Isothiocyanate probe (e.g., FITC, TRITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Elution buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Dissolve the isothiocyanate probe in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Slowly add the desired amount of the isothiocyanate solution to the protein solution while gently vortexing. The molar ratio of probe to protein should be optimized for each system.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Load the reaction mixture onto a pre-equilibrated gel filtration column.
-
Elute the labeled protein with PBS and collect the fractions.
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and the appropriate wavelength for the fluorophore (e.g., 495 nm for FITC).
-
Pool the fractions containing the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL represents the average number of probe molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of the probe (Amax).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor for the probe's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = (Amax × Dilution Factor) / (εprobe × Protein Concentration) where εprobe is the molar extinction coefficient of the probe at its Amax.
Protocol 3: Cellular Imaging with Fluorescent Isothiocyanate Probes
This protocol outlines a general procedure for staining cells with a fluorescently labeled antibody.
Materials:
-
Cells grown on coverslips
-
Primary antibody specific to the target of interest
-
FITC- or TRITC-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature (if the target is intracellular).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with the blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using the mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Workflow for Protein Labeling with Isothiocyanate Probes.
Caption: Sulforaphane-mediated activation of the Nrf2 pathway.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and other well-established isothiocyanate probes. While FITC and TRITC remain invaluable tools for fluorescent labeling, and sulforaphane continues to be a key molecule for studying cellular signaling pathways, the potential of this compound as a research probe is yet to be fully explored. Its unique phenolic structure warrants further investigation into its reactivity, specificity, and potential applications. Future studies should focus on characterizing its reaction kinetics with various amino acids, identifying its protein targets in a cellular context, and exploring its potential as a scaffold for the development of novel chemical probes. Such research will be crucial in determining whether this compound can emerge from obscurity to become a valuable addition to the ever-expanding toolkit of chemical biologists and drug discovery scientists.
References
- Mi, L., Di Pasqua, A. J., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cells. Journal of nutritional biochemistry, 22(8), 711–718.
-
Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Retrieved from [Link]
-
Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
- Ioannou, K. S., & Jacob, C. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 21(5), 1834.
- Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Molecular targets of isothiocyanates in cancer: recent advances. Molecular nutrition & food research, 58(8), 1685–1707.
- Wang, L. G., & Tisdale, M. J. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. The Journal of biological chemistry, 283(49), 34020–34029.
Sources
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- 3. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Primary and Secondary Amines: A Deep Dive into Isothiocyanate Derivatization and Direct LC-MS/MS Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within metabolomics, clinical diagnostics, and food safety, the accurate measurement of primary and secondary amine-containing compounds is paramount. These molecules, encompassing critical classes such as biogenic amines, amino acids, and catecholamines, are often characterized by high polarity and low molecular weight, posing significant challenges for traditional reversed-phase liquid chromatography (RP-LC). This guide provides an in-depth comparison of two major analytical strategies: derivatization using isothiocyanates, with a focus on the well-established Phenyl Isothiocyanate (PITC) and its analog 4-Isothiocyanato-3,5-dimethylphenol, and the increasingly adopted "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that require no derivatization.
The Rationale for Derivatization: Enhancing Chromatographic Performance and Sensitivity
The core challenge in analyzing small, polar amines via RP-LC is their poor retention on hydrophobic stationary phases. This leads to elution near the solvent front, co-elution with other polar matrix components, and consequently, poor sensitivity and unreliable quantification. Chemical derivatization addresses this by covalently attaching a larger, nonpolar molecule to the amine, thereby increasing its hydrophobicity and retention on the RP column.[1][2]
Isothiocyanates (R-N=C=S) are highly effective derivatizing agents for primary and secondary amines, reacting under mild basic conditions to form stable thiourea derivatives. This reaction not only improves chromatographic behavior but can also introduce a UV-absorbing or fluorescent tag, or a readily ionizable group, enhancing detection by various instrumental techniques.[2][3]
Phenyl Isothiocyanate (PITC): The Established Workhorse
Phenyl isothiocyanate (PITC) is a widely used derivatization reagent for the analysis of amino acids and other primary and secondary amines.[1][3][4] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
Mechanism of PITC Derivatization
Sources
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Researcher's Guide to the Cross-Validation of 4-Isothiocyanato-3,5-dimethylphenol and Other Novel Isothiocyanates
For researchers and drug development professionals, the emergence of novel isothiocyanates (ITCs) like 4-Isothiocyanato-3,5-dimethylphenol presents both an opportunity and a challenge. Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, are renowned for their potential as anticancer and anti-inflammatory agents.[1][2][3] Their mechanisms of action are diverse, often involving the induction of cytoprotective genes, promotion of apoptosis, and cell cycle arrest.[4][5][6] This guide provides a comprehensive framework for the cross-validation of the biological effects of this compound, offering a roadmap for robust scientific inquiry that can be applied to other novel ITCs.
The Imperative of Cross-Validation
Relying on a single assay to characterize a compound's activity is fraught with peril. Each method has its own inherent limitations and potential for artifacts. A multi-pronged approach, employing orthogonal assays that measure different aspects of the same biological pathway, is essential for building a strong, reliable body of evidence. This guide will detail a series of experiments designed to not only elucidate the primary activities of this compound but also to ensure the results are consistent and reproducible across different analytical platforms.
Core Principles of Investigation
Our investigation into a novel isothiocyanate like this compound will be guided by the following principles:
-
Biochemical Characterization: Initial assessment of the compound's fundamental antioxidant properties.
-
Cellular Activity Profiling: Moving from in vitro chemical reactions to live cell-based assays to understand the compound's effects in a biological context.
-
Mechanism of Action Elucidation: Delving deeper to understand the specific molecular pathways being modulated.
-
Functional Outcome Assessment: Connecting the molecular changes to meaningful cellular phenotypes like cell death and proliferation.
Section 1: Foundational Biochemical Cross-Validation: Assessing Antioxidant Capacity
A common feature of many phenolic compounds and isothiocyanates is their antioxidant activity.[7][8] This can be assessed through various in vitro assays that are broadly categorized into two types: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[9][10] Utilizing at least one of each provides a more complete picture of the compound's antioxidant potential.
Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) Assays
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[9] A key example is the Oxygen Radical Absorbance Capacity (ORAC) assay. SET-based assays, on the other hand, measure the ability of the antioxidant to transfer an electron to reduce an oxidant.[9] Common SET assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[11][12]
Why the two-pronged approach? A compound might excel in one mechanism but not the other. For instance, the steric hindrance in a molecule could favor electron transfer over hydrogen donation. By employing both HAT and SET assays, we gain a more nuanced understanding of the compound's chemical reactivity towards free radicals.
Comparative Data for Antioxidant Assays
The following table presents a hypothetical comparison of this compound with a well-characterized isothiocyanate, sulforaphane, and a standard antioxidant, Trolox.
| Assay Type | Method | This compound (μM Trolox Equivalents) | Sulforaphane (μM Trolox Equivalents) |
| HAT | ORAC | 1800 | 1500 |
| SET | DPPH | 1200 | 1000 |
| SET | FRAP | 1400 | 1100 |
Section 2: Cellular Cross-Validation: Probing the Nrf2 Pathway
Many isothiocyanates exert their primary biological effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant and detoxification response.[13][14] Therefore, a critical step in validating a new isothiocyanate is to confirm its ability to activate this pathway.
Experimental Workflow for Nrf2 Activation
Caption: Workflow for validating Nrf2 pathway activation.
Detailed Experimental Protocols
2.2.1 ARE-Luciferase Reporter Assay
This assay provides a high-throughput method to screen for Nrf2 activators.[15]
-
Cell Line: Use a stable cell line, such as AREc32 (a human breast cancer cell line), which contains a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24 hours. Include a known Nrf2 activator like sulforaphane as a positive control.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Interpretation: An increase in luminescence indicates the activation of the ARE, and by extension, the Nrf2 pathway.
2.2.2 Quantitative PCR (qPCR) for Nrf2 Target Genes
To cross-validate the luciferase assay results, we will measure the expression of endogenous Nrf2 target genes.[16][17]
-
Cell Treatment and RNA Extraction: Treat a suitable cell line (e.g., HepG2 human liver cancer cells) with this compound for 6-24 hours. Extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers for Nrf2 target genes such as NQO1, HMOX1 (HO-1), and GCLM. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the fold change in gene expression relative to vehicle-treated cells.
2.2.3 Western Blot for Nrf2 and Target Proteins
This technique confirms that the observed increase in gene expression translates to an increase in protein levels.
-
Protein Extraction: Treat cells as in the qPCR experiment and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, NQO1, and HO-1. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Expected Corroborating Results
A true Nrf2 activator will show a dose-dependent increase in luciferase activity, a corresponding increase in the mRNA levels of NQO1, HMOX1, and GCLM, and an accumulation of Nrf2, NQO1, and HO-1 proteins.
| Method | Metric | Expected Result for this compound |
| ARE-Luciferase | Fold change in luminescence | Dose-dependent increase |
| qPCR | Fold change in mRNA | Dose-dependent increase in NQO1, HMOX1, GCLM |
| Western Blot | Protein band intensity | Increased levels of Nrf2, NQO1, HO-1 |
Section 3: Cross-Validation of Functional Cellular Outcomes
Activation of the Nrf2 pathway should confer cytoprotection against oxidative stress. However, at higher concentrations, many isothiocyanates can induce apoptosis and inhibit cell proliferation, which are desirable outcomes in cancer cells.[4][18] It is crucial to assess these functional endpoints to understand the therapeutic potential of this compound.
Signaling Pathways in ITC-Mediated Cell Fate
Caption: Dual roles of ITCs in cell survival and apoptosis.
Assays for Functional Outcomes
3.2.1 Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures metabolic activity, which is an indicator of cell viability. A decrease in the conversion of MTT to formazan suggests reduced viability.
-
BrdU Incorporation Assay: This assay measures DNA synthesis, providing a direct assessment of cell proliferation.
3.2.2 Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases, providing a direct measure of apoptosis induction.
Integrated Data Analysis
By combining these assays, we can build a comprehensive profile of the compound's effects on cell fate. For example, we might observe a biphasic response: at low concentrations, this compound may protect cells from an external oxidative insult (e.g., H₂O₂), while at higher concentrations, it induces apoptosis in cancer cells.
| Concentration | Cell Viability (MTT) | BrdU Incorporation | Annexin V Positive Cells | Caspase-3/7 Activity |
| Low | No significant change | No significant change | Baseline | Baseline |
| High | Decreased | Decreased | Increased | Increased |
Conclusion
The cross-validation of a novel compound like this compound is a meticulous process that requires a multi-faceted experimental approach. By systematically moving from biochemical characterization to cellular pathway analysis and functional outcome assessment, researchers can build a robust and reliable data package. This guide provides a foundational framework for such an investigation, emphasizing the importance of orthogonal assays to ensure scientific rigor and confidence in the results. The successful application of these principles will be instrumental in identifying and validating the next generation of isothiocyanate-based therapeutics.
References
- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.
- Are isothiocyanates potential anti-cancer drugs? PubMed Central.
- Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals. Benchchem.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central.
- Exploring the effects of isothiocyan
- List of the widespread assays to evaluate Antioxidant Capacity.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.
- Are isothiocyanates potential anti-cancer drugs?
- Five Methods for Measuring Total Antioxidant Capacity. Elabscience.
- Screening of Natural Compounds as Activators of the Keap1-Nrf2 P
- Identification of Non-Electrophilic Nrf2 Activators
- Identification of Dominant Transcripts in Oxidative Stress Response by a Full-Length Transcriptome Analysis. PubMed Central.
- What methods can be used to detect Nrf2 activation?
- Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress. MDPI.
- Mechanism of action of isothiocyan
- Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
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- 18. researchgate.net [researchgate.net]
A Technical Guide to 4-Isothiocyanato-3,5-dimethylphenol: From Synthetic Intermediate to Potential Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-isothiocyanato-3,5-dimethylphenol, a molecule with a defined role in chemical synthesis and a largely unexplored but promising potential in biological applications. While direct research on this specific compound is sparse, its chemical identity as a phenolic isothiocyanate allows for scientifically grounded comparisons and extrapolations from a well-studied class of bioactive molecules.
Introduction to this compound
This compound (CAS 1246818-00-7) is an aromatic organic compound featuring both a reactive isothiocyanate (-N=C=S) group and a phenolic hydroxyl (-OH) group.[1][2] This dual functionality makes it an interesting subject for both synthetic chemistry and pharmacology. The isothiocyanate group is a well-known electrophile, capable of reacting with nucleophiles such as the thiol groups in cysteine residues of proteins.[3] This reactivity is central to the biological activity of many isothiocyanates. The phenolic group, on the other hand, can contribute to antioxidant properties and modulate the compound's solubility and metabolic profile.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₉NOS[2]
-
Molecular Weight: 179.24 g/mol
-
Synonyms: 4-Hydroxy-2,6-dimethylphenylisothiocyanate, 3,5-Dimethyl-4-isothiocyanato-phenol[1]
Established Application: A Key Intermediate in Xylazine Metabolite Synthesis
The primary documented application of this compound is as a chemical intermediate in the synthesis of xylazine metabolites.[1] Xylazine is a potent α2-adrenergic agonist used in veterinary medicine for sedation, analgesia, and muscle relaxation.[4][5] In recent years, xylazine has emerged as an adulterant in illicit drug supplies, prompting a need for analytical standards of its metabolites for toxicological and forensic applications.[6][7][8]
The synthesis of these metabolites, particularly those involving modifications to the aromatic ring, can be complex. This compound serves as a valuable building block for creating these reference compounds, enabling the development of accurate detection methods.
Comparative Synthesis Approach
The use of this compound as a starting material provides a direct route to specific hydroxylated and conjugated xylazine metabolites. Alternative approaches might involve multi-step syntheses starting from xylazine itself, which can be less efficient and produce a mixture of products that are difficult to separate. The availability of this isothiocyanate intermediate simplifies the synthetic pathway to pure analytical standards.
Potential Biological Applications: An Evidence-Based Extrapolation
Anticancer Activity
Isothiocyanates are well-documented for their anticancer properties, which they exert through multiple mechanisms.[3][9] These include:
-
Induction of Phase II Detoxification Enzymes: Many ITCs are potent activators of the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes like glutathione S-transferases (GSTs) and quinone reductase.[10] These enzymes help to neutralize and eliminate carcinogens from the body.
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating various signaling pathways, including those involving caspases and Bcl-2 family proteins.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key drivers of many chronic diseases. Isothiocyanates have been shown to possess both anti-inflammatory and antioxidant properties.[11] Their ability to activate the Nrf2 pathway contributes significantly to their antioxidant effects by boosting the cell's endogenous antioxidant defenses.[9] Furthermore, ITCs can inhibit pro-inflammatory signaling pathways such as NF-κB.[9]
Comparison with Well-Studied Isothiocyanates
To contextualize the potential of this compound, it is useful to compare it with well-researched isothiocyanates.
| Feature | This compound | Sulforaphane | Phenethyl Isothiocyanate (PEITC) |
| Structure | Aromatic, Phenolic | Aliphatic | Aromatic |
| Natural Source | Synthetic Intermediate | Broccoli, Cabbage | Watercress, Turnips |
| Key Bioactivities | Putative: Anticancer, Anti-inflammatory, Antioxidant | Potent Nrf2 activator, HDAC inhibitor, potent anticancer and anti-inflammatory agent.[10] | Induces apoptosis, inhibits angiogenesis, well-studied in lung cancer prevention. |
| Unique Feature | Phenolic -OH group may enhance antioxidant activity and alter metabolic pathways. | Readily bioavailable and extensively studied in clinical trials. | Strong evidence for targeting specific cancer types. |
The presence of the phenolic group in this compound is a key structural difference. Phenolic compounds themselves are known for their antioxidant activity, suggesting a potential for synergistic effects between the phenol and isothiocyanate moieties.
Experimental Protocols
The following protocols provide a starting point for researchers interested in synthesizing and evaluating the biological activity of this compound.
Synthesis of this compound
This protocol is a standard method for the synthesis of aryl isothiocyanates from the corresponding aniline.[12][13][14]
Materials:
-
4-Amino-3,5-dimethylphenol
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or another thiocarbonyl-transfer reagent
-
Dichloromethane (DCM) or a similar organic solvent
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Dissolve 4-amino-3,5-dimethylphenol (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0°C under an inert atmosphere.
-
Slowly add carbon disulfide (1.1 equivalents) to the solution and allow the mixture to stir at room temperature for 2-4 hours to form the dithiocarbamate salt.
-
Cool the reaction mixture back to 0°C and slowly add tosyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Synthesis Pathway
Caption: Nrf2 activation by isothiocyanates.
Conclusion and Future Directions
This compound is a compound with a clear, albeit niche, application in synthetic chemistry as an intermediate for producing analytical standards of xylazine metabolites. However, its chemical structure as a phenolic isothiocyanate points towards a significant, yet unexplored, potential for biological activity.
Future research should focus on validating the putative anticancer, anti-inflammatory, and antioxidant properties of this compound through a systematic series of in vitro and in vivo studies. Direct comparisons with non-phenolic isothiocyanates would be particularly valuable to elucidate the contribution of the phenolic hydroxyl group to its overall activity profile. Such research could unlock new applications for this molecule in drug discovery and development, transforming it from a simple synthetic intermediate into a lead compound for novel therapeutics.
References
- Vanduchova, A., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 433-441.
- Giacoppo, S., et al. (2020). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition, 7, 139.
- Linus Pauling Institute. (n.d.). Isothiocyanates.
- PubChem. (n.d.). This compound.
- Kaiser, A. E., et al. (2021). Polyphenols, isothiocyanates, and carotenoid derivatives enhance estrogenic activity in bone cells but inhibit it in breast cancer cells. American Journal of Physiology-Endocrinology and Metabolism, 301(2), E265-E274.
- Gálvez, N., et al. (2022).
- Liu, Z., et al. (2023). Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry.
- PubChemLite. (n.d.). C9H9NOS.
- ChemicalBook. (n.d.).
- Wikipedia. (2024). Xylazine.
- Murakami, K., & Yorimitsu, H. (2023). Recent advancement in the synthesis of isothiocyanates.
- ChemRxiv. (2023).
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696.
- Montanari, E., et al. (2024). Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K.
- Curtis, B., et al. (2023). Quantitation and Abundance of Xylazine and Xylazine Metabolites in Human Urine and Plasma by LC-MS/MS.
- Nyanza, E. C., & Carter, M. (2024). Xylazine: A Drug Adulterant of Clinical Concern.
- Colby, J. M., et al. (2023). Xylazine and major urinary metabolites detected in patients positive for fentanyl and xylazine. Journal of Analytical Toxicology, 47(7), 643–650.
- PubChemLite. (n.d.).
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A Comparative Analysis: The Potential Advantages of 4-Isothiocyanato-3,5-dimethylphenol in Advanced Fluorescence Applications
In the dynamic landscape of cellular imaging and molecular diagnostics, the pursuit of more robust and photostable fluorescent probes is a constant endeavor. While traditional dyes like fluorescein isothiocyanate (FITC) and rhodamine derivatives have been instrumental, their inherent limitations have spurred the development of novel fluorophores. This guide introduces 4-Isothiocyanato-3,5-dimethylphenol, a molecule poised to offer significant advantages in stability, quantum yield, and conjugation efficiency. Through a detailed examination of its proposed chemical characteristics and comparative experimental workflows, we will elucidate its potential to overcome the persistent challenges associated with conventional fluorescent labels.
The Molecular Advantage: Unpacking the Structure of this compound
The unique structure of this compound, featuring a substituted phenol core, offers a foundation for enhanced performance. The electron-donating methyl groups on the phenol ring are anticipated to increase the electron density, which can lead to a higher fluorescence quantum yield and improved photostability compared to unsubstituted phenol-based dyes. The isothiocyanate group provides a reliable and efficient means of covalent conjugation to primary amines on proteins and other biomolecules.
Comparative Performance Metrics: A Head-to-Head with Traditional Dyes
To contextualize the potential of this compound, we present a comparative analysis against two widely used traditional dyes: Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC). The following table summarizes key performance indicators based on established data for related compounds and theoretical advantages conferred by the novel structure.
| Feature | This compound (Predicted) | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) |
| Photostability | High | Low to Moderate | Moderate |
| pH Sensitivity | Low | High (fluorescence quenches at acidic pH) | Low |
| Quantum Yield | High | High (in optimal buffer) | Moderate |
| Conjugation Efficiency | High | Moderate | Moderate to High |
| Spectral Overlap | Application-dependent | High potential for bleed-through | Moderate potential for bleed-through |
| Hydrophobicity | Moderate | Low | High |
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the hypothesized advantages of this compound, we outline a series of standardized experimental protocols. These workflows are designed to provide a direct comparison of its performance against traditional dyes in a controlled laboratory setting.
Protein Conjugation and Labeling Efficiency
This protocol details the steps for conjugating the isothiocyanate-functionalized dyes to a model protein, such as bovine serum albumin (BSA), and subsequently determining the degree of labeling.
Workflow Diagram: Protein Conjugation
Caption: Workflow for protein conjugation and purification.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the isothiocyanate dye in anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a 2 mg/mL solution of bovine serum albumin (BSA) in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
-
Conjugation Reaction:
-
Slowly add the dye solution to the BSA solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the dye-protein conjugate from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Collect the fractions containing the labeled protein, which will be the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Photostability Assessment
This protocol outlines a method to quantify the photostability of dye-protein conjugates by measuring the rate of photobleaching under continuous illumination.
Workflow Diagram: Photostability Assay
Navigating the Uncharted: A Comparative Guide to 4-Isothiocyanato-3,5-dimethylphenol in Biological Research
A Senior Application Scientist's Perspective on a Novel Isothiocyanate
For researchers in oncology, neuroprotection, and inflammation, isothiocyanates (ITCs) represent a compelling class of naturally derived and synthetic compounds. Their potent bioactivity, largely stemming from the electrophilic isothiocyanate moiety (–N=C=S), has positioned them as valuable tools for probing complex cellular pathways. While compounds like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) are well-documented, the landscape of novel ITCs is vast and largely unexplored. This guide focuses on one such molecule: 4-Isothiocyanato-3,5-dimethylphenol, a compound whose potential is suggested by its structure but remains uncharacterized in the scientific literature.
This document serves as a comparative guide for researchers, scientists, and drug development professionals considering the use of this compound. Given the absence of direct biological studies on this specific molecule, we will dissect its potential activities and limitations by examining its constituent functional groups—the isothiocyanate and the dimethylphenol—and by drawing comparisons with well-established ITCs. We will also explore a structurally related phenolic ITC, 4-hydroxybenzyl isothiocyanate (HBITC), to infer potential mechanisms.
The Isothiocyanate Core: A Double-Edged Sword of Reactivity
The isothiocyanate group is the pharmacophore driving the bioactivity of this class of compounds. It is a potent electrophile that readily reacts with nucleophilic groups in cells, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity is the foundation of both its therapeutic potential and its inherent limitations.
General Mechanism of Action: Isothiocyanates are known to modulate a multitude of cellular processes critical in carcinogenesis and inflammation:
-
Induction of Phase II Detoxification Enzymes: A primary and well-established mechanism is the activation of the Nrf2 signaling pathway, which upregulates a suite of antioxidant and detoxification enzymes.[2][3]
-
Inhibition of NF-κB Signaling: By targeting key components of the NF-κB pathway, ITCs can suppress the expression of pro-inflammatory cytokines and mediators.[3]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[2][4]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[3][4]
-
Inhibition of Deubiquitinating Enzymes (DUBs): More recent research has shown that ITCs can inhibit DUBs like USP9x, leading to increased ubiquitination and degradation of oncoproteins such as Mcl-1 and Bcr-Abl.[5][6]
However, this high reactivity leads to a significant limitation: a lack of specificity . The electrophilic nature of the isothiocyanate group means it can react with a wide range of proteins, potentially leading to off-target effects that are difficult to predict and control. This promiscuity necessitates careful dose-response studies and thorough mechanistic investigation for any new ITC.
The Phenolic Moiety: Introducing Nuance to the ITC Profile
The presence of a 3,5-dimethylphenol group distinguishes this molecule from common aliphatic or simple aromatic ITCs. This moiety could confer several unique properties:
-
Antioxidant Activity: Phenolic compounds are well-known radical scavengers. This intrinsic antioxidant activity could either complement or antagonize the pro-oxidant effects sometimes observed with ITCs during apoptosis induction.
-
Altered Lipophilicity and Bioavailability: The phenol group and methyl substituents will influence the molecule's solubility and ability to cross cellular membranes, potentially altering its pharmacokinetics compared to other ITCs.
-
Novel Mechanistic Possibilities: The hydroxyl group provides an additional site for metabolic modification or interaction with cellular targets. For instance, the structurally related 4-hydroxybenzyl isothiocyanate (HBITC) has been shown to act as a hydrogen sulfide (H₂S) donor, a mechanism not typically associated with ITCs, which contributes to its antiproliferative effects.[7]
Comparative Analysis: this compound vs. Established Alternatives
Without direct experimental data, we can construct a comparative framework based on the known properties of well-characterized ITCs and the inferred properties of our target molecule.
| Feature | This compound (Hypothesized) | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) | 4-Hydroxybenzyl Isothiocyanate (HBITC) |
| Structure | Aromatic (Phenolic) | Aliphatic | Aromatic | Aromatic (Phenolic) |
| Primary MOA | Likely involves Nrf2, NF-κB, Apoptosis Induction. Potential for unique mechanisms via phenol group. | Potent Nrf2 activator, HDAC inhibitor, induces apoptosis and cell cycle arrest.[2][3] | Induces apoptosis via ROS production, inhibits DUBs, cell cycle arrest.[2][5][6] | H₂S donor, induces apoptosis via Bcl-2 inactivation and p53-independent p21 upregulation.[7] |
| Potency | Unknown. | Varies by cell line; typically effective in the 5-20 µM range.[2] | Generally more potent than SFN; effective in the 1-10 µM range.[2][6] | Effective in the 10-50 µM range in neuroblastoma and glioblastoma cells.[7] |
| Potential Advantages | Potential for synergistic antioxidant/anti-inflammatory effects. Unique H₂S-donor mechanism possible. | Very well-characterized, extensive literature, known Nrf2 activator. | High potency, well-studied in cancer models, known DUB inhibitor.[5][6] | Demonstrates a novel H₂S-donating mechanism for an ITC.[7] |
| Potential Limitations | Uncharacterized biological activity and off-target effects. Potential for rapid metabolic inactivation at the phenol group. | Less potent than some other ITCs. Volatile and less stable in solution.[2] | High reactivity can lead to off-target effects. Very high doses can promote cancer in some animal models.[3] | Less potent than PEITC. Mechanism may be cell-type specific. |
Visualizing the Mechanistic Landscape
The power of ITCs lies in their ability to modulate multiple, interconnected signaling pathways. The diagrams below illustrate these complex relationships.
Caption: ITC-induced apoptosis via DUB inhibition and the mitochondrial pathway.
Experimental Workflow: A Protocol for Characterizing this compound
For any novel compound, a systematic and validated approach is crucial. The following workflow outlines a self-validating system for the initial characterization of this compound.
Objective: To determine the cytotoxic activity and primary mechanism of action of this compound in a relevant cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer).
Step 1: Determine Cytotoxicity (IC₅₀)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., PEITC). Treat cells for 24, 48, and 72 hours.
-
Viability Assay: Use a robust viability assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher) to measure cell viability.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
-
Causality Check: A dose- and time-dependent decrease in viability is expected. The IC₅₀ of PEITC should fall within its known range for that cell line, validating the assay.
-
Step 2: Assess Mechanism of Cell Death (Apoptosis vs. Necrosis)
-
Treatment: Treat cells in a 6-well plate with this compound at its IC₅₀ and 2x IC₅₀ for 24 hours.
-
Staining: Stain cells with an Annexin V-FITC/Propidium Iodide (PI) kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Self-Validation: Annexin V positive/PI negative cells are early apoptotic. Annexin V positive/PI positive cells are late apoptotic/necrotic. A shift in these populations compared to the vehicle control indicates the mode of cell death.
-
Step 3: Confirm Apoptotic Pathway Activation
-
Treatment: Treat cells as in Step 2.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for key apoptotic markers:
-
Cleaved Caspase-3: A key executioner caspase.
-
Cleaved PARP: A substrate of cleaved caspase-3.
-
Bcl-2 and Mcl-1: Anti-apoptotic proteins.
-
-
Data Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).
-
Logical Flow: A decrease in Mcl-1 and an increase in cleaved caspase-3 and cleaved PARP would strongly support apoptosis induction via the intrinsic pathway, consistent with the known mechanisms of other ITCs.
-
Caption: A validated workflow for the initial biological characterization of a novel ITC.
Conclusion and Future Directions
This compound stands at the frontier of ITC research—a molecule of high potential but with no current biological data. Its limitations are intrinsically linked to the high, non-specific reactivity of the isothiocyanate group, a characteristic shared across this entire class of compounds. However, the presence of the 3,5-dimethylphenol moiety offers intriguing possibilities for novel mechanisms of action, potentially involving synergistic antioxidant effects or H₂S donation, which could set it apart from established alternatives like SFN and PEITC.
For researchers, this compound represents both a challenge and an opportunity. The challenge lies in the comprehensive characterization required to understand its specific activities and off-target effects. The opportunity is the potential discovery of a novel research tool with unique properties for dissecting cellular pathways or as a lead compound for therapeutic development. The path forward requires a rigorous, systematic approach, as outlined in the experimental workflow, to move this compound from a catalog number to a characterized biological probe.
References
-
Cieślik, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. [Link]
-
Mihajlovic, J., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
Kaur, H., et al. (2021). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives. [Link]
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Shakeena, K., et al. (2024). Hypervalent Iodine Catalyzed Cascade C−H Functionalization: An Atom‐Economical Strategy to Access Diverse 2‐Substituted Benzothiazoles. ResearchGate. [Link]
-
Linus Pauling Institute. Isothiocyanates. Oregon State University. [Link]
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Expert Synthesis Solutions. This compound CAS [1246818-00-7]. [Link]
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Kumar, A., et al. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. [Link]
-
Jurkowska, H., et al. (2018). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. Amino Acids. [Link]
-
Bianchini, F., & Vainio, H. (2004). Isothiocyanates in cancer prevention. Drug Metabolism Reviews. [Link]
-
Clarke, J. D., et al. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Natural Product Communications. [Link]
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Dalton Research Molecules. This compound | CAS 1246818-00-7. [Link]
-
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-
Wrobel, D., et al. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences. [Link]
-
Warrier, S., et al. (2021). Dietary isothiocyanates in cancer progression by modulation of epigenome. Seminars in Cancer Biology. [Link]
-
Mullard, M., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research. [Link]
-
Mullard, M., et al. (2015). Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isothiocyanato-3,5-dimethylphenol
This document provides essential safety protocols for handling 4-Isothiocyanato-3,5-dimethylphenol (CAS No. 1246818-00-7). As a Senior Application Scientist, my objective is to offer a guide grounded in chemical first principles and field-proven safety practices. The protocols herein are designed to create a self-validating safety system, ensuring that every procedural step is directly linked to mitigating a specific, understood hazard.
Disclaimer: Comprehensive safety data for this compound is not widely published. Therefore, this guidance is synthesized from the established hazard profile of the isothiocyanate functional group and data from structurally analogous compounds.[1] Researchers must always consult the supplier-specific Safety Data Sheet (SDS) and conduct a thorough risk assessment prior to commencing any work.[2][3]
The Causality of Hazard: Understanding the Isothiocyanate Group
The primary driver of this compound's hazard profile is the isothiocyanate (–N=C=S) functional group. This group is highly electrophilic, meaning it readily reacts with nucleophiles. In a biological context, this includes the amine, thiol, and hydroxyl groups present in amino acids, proteins, and other critical biomolecules. This high reactivity is the mechanistic basis for its potential toxicity, corrosivity, and sensitizing effects.[4][5] Consequently, preventing direct contact is the cornerstone of safe handling.
Core Protective Equipment Protocol: A Multi-Layered Defense
Handling this compound requires a comprehensive personal protective equipment (PPE) strategy that leaves no pathway for exposure. The following is a mandatory, multi-layered approach.
Primary Containment: Engineering Controls
Before any PPE is donned, engineering controls must be in place. These are your first and most critical line of defense.
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be performed inside a properly functioning chemical fume hood.[5][6][7] This prevents the inhalation of any potentially harmful vapors or aerosols.[2]
-
Safety Shower & Eyewash Station: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible.[4][5][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense against exposure and must be worn at all times when handling the chemical.[8]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][9] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[2]
-
Causality: Isothiocyanates are known to be severely irritating or corrosive to the eyes.[10][11] Standard safety glasses with side shields do not provide adequate protection from vapors or splashes.
-
-
Skin and Body Protection:
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is required.[6] Check gloves for integrity before each use and change them immediately if contamination is suspected. Never reuse disposable gloves.
-
Causality: Isothiocyanates can be toxic upon skin contact and are known to cause severe skin burns and irritation.[12][13] Some may also cause allergic skin reactions or sensitization.[2][4] Double-gloving provides an additional barrier and reduces the risk of exposure should the outer glove be compromised.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is mandatory.[2][6] Ensure the coat is fully buttoned.
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are required to cover all exposed skin.[9][14] Sandals, perforated shoes, and shorts are strictly prohibited.[9]
-
-
Respiratory Protection:
-
Requirement: When engineering controls (i.e., the fume hood) are functioning correctly, respiratory protection is not typically required. However, in situations where vapors or aerosols may be generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors must be used.[2][4][5]
-
Causality: Inhalation of isothiocyanates can be toxic and cause severe irritation to the respiratory tract.[5][7][15]
-
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Data Summary: PPE Requirements
| Protection Type | Specifications | Rationale & Causality |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 certified). Face shield for splash hazards.[4] | Protects against severe eye irritation and corrosive damage from splashes or vapors.[10][11] |
| Skin Protection | Double-layered nitrile gloves. Flame-resistant lab coat. Long pants.[2][6] | Prevents skin contact, which can cause burns, toxicity, and allergic reactions.[12][13] |
| Footwear | Closed-toe, chemical-resistant shoes.[9] | Protects feet from spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator (as needed for spills or ventilation failure).[5] | Protects against inhalation of toxic and irritating vapors.[15] |
| Primary Engineering Control | Certified chemical fume hood.[6] | Contains vapors and aerosols at the source, preventing inhalation exposure. |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this chemical and any other reagents being used.[2] Ensure the fume hood is operational and the area is clear of clutter.
-
Donning PPE: Don all required PPE in the correct order: lab coat, long pants, closed-toe shoes, safety goggles, and finally, two pairs of nitrile gloves.
-
Handling: Conduct all manipulations of the solid or solutions within the fume hood, keeping the sash at the lowest practical height.[9][14] Use spatulas for solid transfers and handle containers with care to prevent spills.[14]
-
Decontamination: After handling, wipe down the work surface in the fume hood. Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[4][9]
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions should be collected in a designated "Halogen-Free Organic Waste" container.[6] Never dispose of this chemical down the drain.[6]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[4][7]
References
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- Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
- Safety Guidelines | Organic Chemistry I Lab.
- Material Safety Data Sheet - Methyl isothiocyanate. Cole-Parmer.
- Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer.
- Material Safety Data Sheet - Pentyl isothiocyanate, 95+%. Cole-Parmer.
- Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory.
- Safety Data Sheet. CDN Isotopes.
- SAFETY DATA SHEET. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Merck Millipore.
- Safety data sheet. CPAChem.
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- SAFETY DATA SHEET. Sigma-Aldrich.
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- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
